Product packaging for 1,1'-Biadamantane(Cat. No.:CAS No. 3732-31-8)

1,1'-Biadamantane

Cat. No.: B1295352
CAS No.: 3732-31-8
M. Wt: 270.5 g/mol
InChI Key: MPXKIFWZOQVOLN-UHFFFAOYSA-N
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Description

1,1'-Biadamantane is a useful research compound. Its molecular formula is C20H30 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30 B1295352 1,1'-Biadamantane CAS No. 3732-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXKIFWZOQVOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190767
Record name 1,1'-Biadamantane
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URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3732-31-8
Record name 1,1'-Biadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a member of the diamondoid family, is a unique saturated hydrocarbon characterized by the direct linkage of two adamantane cages at their bridgehead positions. This rigid, bulky, and highly symmetrical structure imparts distinctive physical and chemical properties, making it a molecule of significant interest in materials science, nanotechnology, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant spectroscopic data for its characterization.

Physicochemical Properties

This compound is a white, odorless crystalline solid at room temperature. Its robust and non-polar nature dictates its physical characteristics, including high thermal stability and solubility in non-polar organic solvents.[1]

Table 1: General Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀[2]
Molar Mass270.45 g/mol [2]
Melting Point296 °C[1]
Boiling Point359.9 °C at 760 mmHg[1]
Density1.117 ± 0.06 g/cm³ (predicted)[1]
Flash Point154.9 °C[1]
Vapor Pressure4.79 x 10⁻⁵ mmHg at 25 °C[1]
Refractive Index1.595 (predicted)[1]

Table 2: Qualitative Solubility of this compound

As a highly non-polar molecule, this compound exhibits good solubility in non-polar organic solvents and is practically insoluble in polar solvents like water.[1][3] Quantitative solubility data is not widely available in the literature; however, its solubility is expected to be comparable to or slightly lower than that of adamantane in similar solvents.

Solvent ClassExample SolventsQualitative Solubility
Non-polar AliphaticHexane, CyclohexaneSoluble
Non-polar AromaticToluene, BenzeneSoluble
HalogenatedChloroform, DichloromethaneSoluble
Polar AproticTetrahydrofuran (THF), AcetoneSparingly soluble to insoluble
Polar ProticEthanol, Methanol, WaterInsoluble

Experimental Protocols

Synthesis of this compound via Wurtz Coupling

A common method for the synthesis of this compound is the Wurtz coupling reaction of 1-bromoadamantane.[4]

Objective: To synthesize this compound by the reductive coupling of 1-bromoadamantane using metallic sodium.

Materials:

  • 1-bromoadamantane

  • Sodium metal

  • Anhydrous diethyl ether (or other suitable inert solvent like toluene)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, place finely cut sodium metal in the flask.

  • Add anhydrous diethyl ether to cover the sodium.

  • Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.

  • Dissolve 1-bromoadamantane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 1-bromoadamantane solution dropwise to the refluxing sodium dispersion over a period of several hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium with a suitable alcohol (e.g., isopropanol or ethanol).

  • Carefully add water to the mixture to dissolve the sodium salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by sublimation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1-bromoadamantane 1-bromoadamantane Reaction_flask Reaction Flask (Inert Atmosphere, Reflux) 1-bromoadamantane->Reaction_flask Sodium_metal Sodium_metal Sodium_metal->Reaction_flask Anhydrous_ether Anhydrous_ether Anhydrous_ether->Reaction_flask Quenching Quench excess Na (Isopropanol/Ethanol) Reaction_flask->Quenching Wurtz Coupling Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Recrystallization or Sublimation Evaporation->Purification Biadamantane This compound Purification->Biadamantane

Synthesis workflow for this compound.
Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small sample of purified this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (296 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility (Qualitative)

A general procedure to determine the qualitative solubility of this compound in various organic solvents is as follows.

Procedure:

  • Place approximately 10 mg of this compound into a small test tube.

  • Add 1 mL of the test solvent to the test tube.

  • Vigorously shake or vortex the mixture for 1-2 minutes.

  • Observe the mixture. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • If the compound does not dissolve at room temperature, gently warm the mixture to observe any change in solubility, noting that solubility is temperature-dependent.

G Start Start: Sample of This compound Add_Solvent Add 1 mL of Test Solvent Start->Add_Solvent Shake Vigorously Shake/ Vortex Add_Solvent->Shake Observe Solid Dissolved? Shake->Observe Soluble Soluble Observe->Soluble Yes Insoluble Sparingly Soluble/ Insoluble Observe->Insoluble No

Workflow for qualitative solubility testing.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. Protons on the adamantane cages will exhibit characteristic chemical shifts in the aliphatic region.

Expected ¹H NMR Spectral Data:

  • Chemical Shifts (δ): Signals are expected in the range of 1.5-2.5 ppm. The exact chemical shifts will depend on the specific proton environment within the biadamantane structure. Protons closer to the C1-C1' bond may experience slightly different shielding compared to those further away.

  • Integration: The integration of the signals will correspond to the number of protons in each unique environment.

  • Multiplicity: Due to complex spin-spin coupling between the numerous non-equivalent protons, the signals are likely to appear as broad multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data: [1]

  • Chemical Shifts (δ): Due to the high symmetry, a limited number of signals are expected. Based on data for adamantane and substituted adamantanes, the signals for this compound are anticipated in the range of 30-50 ppm. The quaternary carbons at the junction (C1 and C1') will have a distinct chemical shift compared to the methine (CH) and methylene (CH₂) carbons. For biadamantane, a diamagnetic shift is observed for the β-carbons.[1] An estimated chemical shift for the β-carbons is around 35.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-C bond vibrations.

Expected FTIR Spectral Data:

  • C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.

  • C-H Bending: Bands corresponding to methylene scissoring and twisting will appear in the 1450-1470 cm⁻¹ region.

  • C-C Stretching and Bending: The "fingerprint" region below 1400 cm⁻¹ will contain a complex pattern of absorptions due to various C-C stretching and bending modes within the rigid cage structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 270, corresponding to the molecular weight of this compound.

  • Fragmentation: The fragmentation pattern is likely to be characterized by the cleavage of the C1-C1' bond, leading to the formation of the adamantyl cation at m/z = 135. This fragment is expected to be a major peak in the spectrum due to the stability of the tertiary carbocation. Further fragmentation of the adamantane cage may also be observed.

Conclusion

This compound possesses a unique set of physical properties stemming from its rigid, diamondoid structure. Its high melting point, thermal stability, and solubility in non-polar solvents make it a valuable building block in various fields. The experimental protocols and expected spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists working with this fascinating molecule, facilitating its synthesis, purification, and characterization. Further research to quantify its solubility in a wider range of organic solvents would be beneficial for expanding its applications.

References

Pioneering the Diamondoid Dimer: The Discovery and First Synthesis of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide details the seminal discovery and first successful synthesis of 1,1'-biadamantane, a unique saturated hydrocarbon dimer with significant implications for materials science and medicinal chemistry. We provide a thorough examination of the pioneering work of Hermann Stetter and his colleagues, presenting the original experimental protocols, quantitative data, and a logical visualization of the synthetic pathway.

Introduction

The adamantane moiety, with its rigid, strain-free, and lipophilic cage structure, has long captivated the interest of chemists. Its unique properties have led to its incorporation into a wide range of applications, from polymers to pharmaceuticals. The covalent linkage of two such adamantane cages at their bridgehead positions to form this compound presented a significant synthetic challenge and a tantalizing prospect for creating novel molecular architectures with enhanced thermal stability and tailored three-dimensional structures. This document revisits the foundational research that first brought this intriguing molecule into existence.

The Genesis of a Diamondoid Dimer: Discovery and Key Contributors

The first successful synthesis of this compound was reported in 1961 by Hermann Stetter and C. Wulff. Their work, published in Chemische Berichte, described a novel method for the direct introduction of functional groups into the adamantane nucleus, culminating in the creation of the first adamantyl-adamantane bond. This breakthrough was built upon Stetter's earlier research in 1960, which established a reliable method for the synthesis of 1-haloadamantanes, the essential precursors for the biadamantane synthesis.

The key innovation in the 1961 synthesis was the use of a Lewis acid catalyst, specifically aluminum bromide (AlBr₃), to facilitate the coupling of an adamantane moiety with a halogenated adamantane. This approach represented a significant advance in the functionalization of the highly stable adamantane cage.

The First Synthesis: A Detailed Experimental Protocol

The seminal synthesis of this compound was achieved through the aluminum bromide-catalyzed reaction of 1-bromoadamantane with adamantane. The following protocol is based on the original publication by Stetter and Wulff.

Reaction Scheme:

Experimental Procedure:

A mixture of 1-bromoadamantane and adamantane was treated with a catalytic amount of anhydrous aluminum bromide. The reaction was allowed to proceed, leading to the formation of this compound and the evolution of hydrogen bromide gas. The product was then isolated and purified. While the original 1961 publication does not specify the solvent or reaction temperature in its abstract, subsequent elaborations and standard practices for such Friedel-Crafts type alkylations suggest the reaction was likely carried out in a dry, inert solvent such as carbon disulfide or a hydrocarbon solvent at or near room temperature.

Purification:

The crude product was purified by recrystallization from a suitable solvent, such as benzene or a mixture of benzene and petroleum ether, to yield crystalline this compound.

Quantitative Data from the First Synthesis

The pioneering work of Stetter and Wulff provided the first quantitative data for the synthesis and characterization of this compound.

ParameterValue
Yield 85%
Melting Point 288-289 °C
Molecular Formula C₂₀H₃₀
Molar Mass 270.47 g/mol

Logical Flow of the Discovery and Synthesis

The following diagram illustrates the logical progression from the necessary precursor synthesis to the final successful synthesis of this compound.

Discovery_and_Synthesis_of_Biadamantane cluster_precursor Precursor Synthesis (Stetter et al., 1960) cluster_synthesis First Synthesis of this compound (Stetter & Wulff, 1961) Adamantane Adamantane Halogenation Halogenation (e.g., with Br₂) Adamantane->Halogenation Reagent OneBromoAdamantane 1-Bromoadamantane Halogenation->OneBromoAdamantane Product Reactants 1-Bromoadamantane + Adamantane OneBromoAdamantane->Reactants Key Reactant Coupling Lewis Acid-Catalyzed Coupling (AlBr₃) Reactants->Coupling Catalyst Biadamantane This compound Coupling->Biadamantane Yield: 85%

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a saturated hydrocarbon with the formula C20H30, is a fascinating molecule composed of two adamantane cages linked by a single carbon-carbon bond.[1] Its rigid, diamondoid structure imparts exceptional thermal and chemical stability, making it a valuable building block in materials science, nanotechnology, and medicinal chemistry.[2][3] Understanding the precise three-dimensional arrangement of its atoms and the dynamics of its conformational changes is crucial for designing and developing novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing its conformational landscape.

Molecular Structure

A key structural parameter is the length of the central C1-C1' bond connecting the two adamantane moieties. An X-ray diffraction study of this compound-3,3'-diol revealed a C1-C1' bond length of 1.585(2) Å.[4] This value is slightly longer than a typical C(sp³)-C(sp³) single bond (around 1.54 Å), which can be attributed to the steric hindrance imposed by the bulky adamantyl groups.[5]

Table 1: Structural Parameters of this compound and Related Compounds

ParameterMoleculeValueMethod
C1-C1' Bond Length This compound-3,3'-diol1.585(2) ÅX-ray Crystallography[4]
C-C Bulk Bond Length Diamond1.57 Å

Note: Data for unsubstituted this compound from dedicated X-ray crystallography or gas-phase electron diffraction studies is not currently available in the searched literature.

Conformational Analysis

The single C1-C1' bond in this compound allows for rotation of the two adamantyl cages relative to each other. This rotation is not entirely free but is hindered by steric interactions between the hydrogens on the two cages. The study of the energy changes associated with this rotation is known as conformational analysis.

Rotational Barrier

A computational study using the semi-empirical AM1 Hamiltonian has calculated the potential barrier for the internal rotation of the two adamantyl cages in this compound to be 19.3 kJ/mol (approximately 4.6 kcal/mol).[6] This energy barrier represents the energy required to move from the most stable (staggered) conformation to the least stable (eclipsed) conformation.

Table 2: Conformational Energy Data for this compound

ParameterValueMethod
Rotational Energy Barrier 19.3 kJ/molComputational (AM1)[6]
Conformational States

The rotation around the C1-C1' bond leads to different spatial arrangements of the two adamantane units, known as conformers. The two primary conformations are the staggered and eclipsed forms. Due to the tetrahedral geometry of the bridgehead carbons, the rotation can be visualized by considering the dihedral angles between substituents on the C1 and C1' atoms.

G cluster_0 Conformational Energy Profile cluster_1 Rotational Barrier E0 Staggered (Low Energy) E1 Eclipsed (High Energy) E0->E1 Rotation E1->E0 Rotation Barrier ΔE = 19.3 kJ/mol G cluster_0 X-ray Crystallography Workflow A Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Structural Analysis D->E G cluster_1 NMR Conformational Analysis Workflow F Sample Preparation (Dissolve in suitable solvent) G 1D and 2D NMR Data Acquisition (e.g., COSY, NOESY) F->G H Spectral Analysis (Resonance assignment) G->H I NOE Cross-Peak Integration H->I J Distance Restraint Generation I->J K Structure Calculation and Refinement J->K L Conformational Ensemble Analysis K->L G cluster_2 Computational Conformational Analysis Workflow M Build Initial Molecular Structure N Select Force Field or Quantum Mechanical Method M->N O Geometry Optimization N->O P Conformational Search / Torsional Scan O->P Q Energy Calculation for Each Conformer P->Q R Analysis of Results (Identify minima and transition states) Q->R

References

Spectroscopic Profile of 1,1'-Biadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of 1,1'-Biadamantane is crucial for its identification, characterization, and application in various fields. This technical guide provides a detailed overview of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data for this unique cage-like hydrocarbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's high symmetry (D2d), the number of distinct signals in both ¹H and ¹³C NMR spectra is limited, simplifying spectral interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a few broad, overlapping multiplets corresponding to the different types of methylene and methine protons in the adamantyl cages. The high degree of symmetry results in significant signal overlap, making precise assignment challenging without advanced techniques.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides a clearer picture of its carbon framework. A study on adamantane derivatives has reported the chemical shift for the δ-carbons (the methylene carbons adjacent to the point of linkage) to be approximately 35.5 ppm.[1] The full spectrum would show distinct signals for the quaternary carbons at the point of linkage, the methine carbons, and the different methylene carbons within the adamantyl units.

Table 1: Summary of NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹³C~35.5[1]Tripletδ-CH₂
Note:Complete experimental data for all carbon and proton resonances is not readily available in the public domain. The provided value is based on a study of adamantane derivatives.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the this compound molecule. These spectra are "fingerprints" that can be used for identification and to understand the molecule's structural features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. Key regions of interest include:

  • C-H Stretching Region (2800-3000 cm⁻¹): Strong absorptions in this region are characteristic of the numerous C-H bonds in the molecule.

  • C-H Bending and Scissoring Region (1300-1500 cm⁻¹): A series of sharp bands corresponding to the various methylene and methine C-H bending modes.

  • C-C Stretching Region (800-1200 cm⁻¹): Absorptions related to the stretching of the carbon-carbon bonds of the adamantane cages.

Raman Spectroscopy

Raman spectroscopy is particularly useful for analyzing the non-polar C-C bonds that form the cage structure of this compound. A study by Jenkins and Lewis specifically investigated the Raman spectrum of this molecule, providing valuable data for its vibrational characterization.[2] The spectrum is expected to show strong signals for the symmetric C-C stretching modes of the adamantyl cages.

Table 2: Summary of Vibrational Spectroscopic Data for this compound

SpectroscopyWavenumber (cm⁻¹)Assignment
IR2800-3000C-H Stretching
1300-1500C-H Bending/Scissoring
800-1200C-C Stretching
RamanSpecific peak positions from dedicated studies are required for a detailed assignment.C-C Cage Vibrations
Note:The IR data represents typical regions for adamantane derivatives. Specific peak positions for this compound require experimental verification.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. The following outlines general methodologies for the techniques discussed.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of adamantane derivatives involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon-13. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets.[3]

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

Raman Spectroscopy

Raman spectra are typically acquired using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm). The solid sample is placed in the path of the laser beam, and the scattered light is collected and analyzed.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like this compound using spectroscopy follows a logical workflow. This can be visualized as a sequence of steps from sample preparation to data interpretation and final structure confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet Solid Solid Sample (Raman) Sample->Solid NMR_acq ¹H & ¹³C NMR Spectra Acquisition Dissolution->NMR_acq IR_acq FTIR Spectrum Acquisition Pellet->IR_acq Raman_acq Raman Spectrum Acquisition Solid->Raman_acq NMR_analysis Chemical Shift & Multiplicity Analysis NMR_acq->NMR_analysis IR_analysis Functional Group Identification IR_acq->IR_analysis Raman_analysis Vibrational Mode Analysis Raman_acq->Raman_analysis Confirmation Structural Elucidation of This compound NMR_analysis->Confirmation IR_analysis->Confirmation Raman_analysis->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Thermal Fortitude of a Diamondoid Dimer: An In-depth Technical Guide to the Stability and Decomposition of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a molecule formed by the direct linkage of two adamantane cages, represents a unique structure in the realm of diamondoid hydrocarbons. The inherent rigidity and thermal stability of the adamantane core suggest that this compound possesses exceptional thermal resilience. This technical guide provides a comprehensive overview of the expected thermal stability and potential decomposition pathways of this compound. While direct experimental data on this specific molecule is limited in publicly available literature, this guide extrapolates from the known behavior of adamantane and its derivatives to provide a robust predictive analysis. It also outlines detailed experimental protocols for researchers seeking to characterize its thermal properties.

Expected Thermal Stability

The adamantane cage is renowned for its high thermal stability, a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms, resembling a unit cell of a diamond crystal. This inherent stability is expected to be conferred to this compound. The central carbon-carbon single bond connecting the two adamantyl moieties is the anticipated point of initial thermal scission. However, significant thermal energy is required to cleave this bond.

Based on studies of related adamantane derivatives, it is predicted that this compound will exhibit high thermal stability, with decomposition likely commencing at temperatures well above 300°C in an inert atmosphere. The exact onset of decomposition will be influenced by factors such as the heating rate and the surrounding atmosphere.

Data Presentation: Predicted Thermal Properties

Due to the absence of specific experimental data for this compound, the following table summarizes expected and known properties of the parent adamantane molecule to provide a comparative baseline.

PropertyAdamantane (for comparison)This compound (Predicted)
Melting Point (°C)270 (sublimes)High, likely > 280
Boiling Point (°C)SublimesHigh, likely > 350
Onset of Decomposition (TGA, N2 atm)> 400°CPredicted to be high, likely > 350°C
Primary Decomposition ProductsAdamantane radical, smaller hydrocarbonsAdamantyl radical

Experimental Protocols

To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

  • The analysis should be performed under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and detect any phase transitions prior to decomposition.

Methodology:

  • A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in a differential scanning calorimeter.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.

Methodology:

  • A microgram-scale sample of this compound is introduced into a pyrolysis unit.

  • The sample is rapidly heated to a series of predetermined temperatures above its decomposition point (e.g., 400°C, 500°C, 600°C) in an inert atmosphere (e.g., helium).

  • The resulting pyrolysis products are immediately transferred to the injection port of a gas chromatograph (GC).

  • The GC separates the individual components of the pyrolysate.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Logical Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_characterization Thermal Characterization cluster_decomposition Decomposition Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of this compound TGA Thermogravimetric Analysis (TGA) Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Synthesis->Py_GC_MS Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis Decomposition_Pathway Elucidation of Decomposition Pathway Py_GC_MS->Decomposition_Pathway Data_Analysis->Decomposition_Pathway

Caption: Experimental workflow for the thermal analysis of this compound.

Hypothesized Decomposition Pathway of this compound

Decomposition_Pathway Biadamantane This compound Heat High Temperature (Δ) Biadamantane->Heat Adamantyl_Radical 2 x Adamantyl Radical Heat->Adamantyl_Radical Hydrogen_Abstraction Hydrogen Abstraction Adamantyl_Radical->Hydrogen_Abstraction Rearrangement_Fragmentation Rearrangement & Fragmentation Adamantyl_Radical->Rearrangement_Fragmentation Adamantane Adamantane Hydrogen_Abstraction->Adamantane Smaller_Hydrocarbons Smaller Hydrocarbons (e.g., alkylbenzenes, polycyclic aromatics) Rearrangement_Fragmentation->Smaller_Hydrocarbons

Caption: Hypothesized thermal decomposition pathway of this compound.

Discussion of Hypothesized Decomposition

The primary event in the thermal decomposition of this compound under inert conditions is expected to be the homolytic cleavage of the C-C bond linking the two adamantane cages. This will generate two highly reactive adamantyl radicals. These radicals can then undergo several subsequent reactions:

  • Hydrogen Abstraction: The adamantyl radical can abstract a hydrogen atom from other molecules or from the surrounding environment to form stable adamantane.

  • Rearrangement and Fragmentation: At higher temperatures, the adamantyl radical itself can undergo rearrangement and fragmentation, leading to the formation of a complex mixture of smaller, more volatile hydrocarbons. The rigid cage structure of the adamantyl radical makes it relatively stable, but sufficient thermal energy can induce ring-opening and subsequent beta-scission reactions, ultimately producing a variety of smaller aliphatic and aromatic compounds.

Conclusion

This compound is predicted to be a highly thermally stable molecule, inheriting the robust nature of its constituent adamantane units. While definitive experimental data is currently lacking, the established knowledge of adamantane chemistry provides a strong foundation for predicting its thermal behavior. The experimental protocols outlined in this guide offer a clear pathway for the comprehensive characterization of the thermal stability and decomposition of this compound. Such studies are crucial for unlocking the full potential of this unique diamondoid dimer in advanced materials and pharmaceutical applications where thermal resilience is a critical parameter.

The Chemical Reactivity of the 1,1'-Biadamantane Cage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane, a molecule formed by the direct carbon-carbon single bond linkage of two adamantane cages at their bridgehead positions, presents a unique and rigid scaffold with significant potential in medicinal chemistry, materials science, and nanotechnology. Its three-dimensional, lipophilic nature, combined with the inherent stability of the diamondoid cage structure, makes it an attractive building block for the design of novel therapeutics and advanced materials. Understanding the chemical reactivity of this cage system is paramount to unlocking its full potential. This technical guide provides a comprehensive overview of the chemical reactivity of the this compound core, focusing on functionalization strategies, potential for skeletal rearrangement, and detailed experimental methodologies.

Electrophilic Functionalization at Bridgehead Positions

The tertiary bridgehead carbons of the adamantane cage are susceptible to electrophilic substitution due to the stability of the resulting carbocation intermediates. In this compound, the remaining six bridgehead positions (3,3',5,5',7,7') are the primary sites for functionalization.

Halogenation

Bromination is a common first step in the functionalization of this compound, opening the door to a variety of subsequent transformations. The reaction typically proceeds under harsh conditions, reflecting the stability of the C-H bonds.

Table 1: Quantitative Data for Bromination of this compound

ProductReagentsConditionsYield (%)Reference
Hexabromo-1,1'-biadamantaneBr₂, Friedel-Crafts catalystNot specifiedNot specified[Synthesis of novel rigid structures derived from this compound]
Nitration and Amination

The introduction of nitrogen-containing functional groups is crucial for many pharmaceutical applications. Reactions of 1,1'-biadamantanes in nitric acid medium in the presence of nitrogen nucleophiles can afford symmetrical difunctional derivatives.

Table 2: Quantitative Data for Nitration and Amination of this compound Derivatives

Starting MaterialReagentsProductYield (%)Reference
This compound-3,3',5,5'-tetraolCH₃CN, 98% HNO₃3,3',5,5'-Tetraacetamido-1,1'-biadamantaneNot specified[Functionalization of 1,1′-Biadamantanes in Acidic Medium]
3,3',5,5'-Tetraacetamido-1,1'-biadamantane35% aq. HClThis compound-3,3',5,5'-tetraammonium tetrahydrochloride85[Functionalization of 1,1′-Biadamantanes in Acidic Medium]
Carboxylation and Related Reactions

The introduction of carboxylic acid and related functionalities can be achieved through reactions in strong acidic media.

Table 3: Quantitative Data for Carboxylation and Related Reactions of this compound Derivatives

Starting MaterialReagentsProductYield (%)Reference
This compound-3,3'-diolFormic acid (25 equiv), 100% H₂SO₄This compound-3,3'-dicarboxylic acid98[Functionalization of 1,1′-Biadamantanes in Acidic Medium]
This compound-3,3'-diol1,1-Dichloroethene (40 equiv), 100% H₂SO₄This compound-3,3'-diacetic acid50[Functionalization of 1,1′-Biadamantanes in Acidic Medium]
This compound-3,3'-diol1,1-Dichloroethene (40 equiv), 100% H₂SO₄3,3'-Dichloro-1,1'-biadamantane (byproduct)34[Functionalization of 1,1′-Biadamantanes in Acidic Medium]

Friedel-Crafts Reactions

The adamantyl carbocation is a potent electrophile in Friedel-Crafts alkylation reactions. Following the introduction of leaving groups such as bromine onto the this compound skeleton, subsequent Friedel-Crafts reactions with aromatic compounds can be performed to introduce bulky aryl substituents.

Table 4: Quantitative Data for Friedel-Crafts Alkylation of this compound Derivatives

Starting MaterialReagentsProductYield (%)Reference
Hexabromo-1,1'-biadamantanePhenol, Friedel-Crafts catalystHexakis(4-hydroxyphenyl)-1,1'-biadamantaneNot specified[Synthesis of novel rigid structures derived from this compound]
This compound-3,3'-diolToluene (3 equiv), 100% H₂SO₄3,3'-Bis(4-methylphenyl)-1,1'-biadamantane53[Functionalization of 1,1′-Biadamantanes in Acidic Medium]

Ring-Opening and Skeletal Rearrangement

The adamantane cage is thermodynamically very stable and ring-opening reactions are generally not facile. However, under certain conditions, such as in superacids or through photochemically induced radical reactions, skeletal rearrangements and C-C bond cleavage can occur. While specific studies on the ring-opening of the this compound cage are limited, the principles governing adamantane itself are applicable. The linkage of the two cages may introduce additional strain or electronic effects that could influence the propensity for such reactions.

Skeletal rearrangements of adamantyl cations can occur through intermolecular hydride transfer or reversible ring-opening. These processes can lead to isomerization and scrambling of substituents on the cage.

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified. Reactions involving strong acids and bromine require appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

Protocol 1: Bromination of Adamantane (Adaptable for this compound)

This protocol describes the synthesis of 1-bromoadamantane and can be adapted for the polybromination of this compound, likely requiring more forcing conditions and a Lewis acid catalyst for higher degrees of substitution.

Materials:

  • Adamantane (or this compound)

  • Liquid bromine

  • Lewis acid catalyst (e.g., AlBr₃, optional for polybromination)

  • Saturated aqueous sodium bisulfite solution

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the adamantane substrate.

  • Carefully add an excess of liquid bromine. If polybromination is desired, add a catalytic amount of a Lewis acid.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by GC-MS.

  • After cooling to room temperature, carefully quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent such as methanol to obtain the pure brominated adamantane derivative.

Protocol 2: Friedel-Crafts Alkylation of an Aromatic Compound with a Brominated Adamantane Derivative

This protocol outlines the general procedure for the alkylation of an aromatic substrate with a brominated adamantane derivative, which can be applied to functionalized this compound.

Materials:

  • Brominated adamantane derivative (e.g., hexabromo-1,1'-biadamantane)

  • Aromatic substrate (e.g., phenol)

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate and dissolve it in the anhydrous solvent.

  • Add the brominated adamantane derivative to the solution.

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Electrophilic_Bromination_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Electrophile Br⁺---[FeBr₄]⁻ Br2->Electrophile Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Electrophile Biadamantane This compound (Bridgehead C-H) Sigma_Complex Sigma Complex (Carbocation Intermediate) Biadamantane->Sigma_Complex π-attack on Br⁺ Bromo_Biadamantane Bromo-1,1'-Biadamantane Sigma_Complex->Bromo_Biadamantane Deprotonation FeBr4- [FeBr₄]⁻ HBr HBr FeBr4-->HBr FeBr3_regen FeBr₃ (regenerated) FeBr4-->FeBr3_regen

Caption: Mechanism of Electrophilic Bromination of this compound.

Friedel_Crafts_Alkylation_Workflow Start Start: Hexabromo-1,1'-biadamantane & Phenol Dissolve Dissolve reactants in anhydrous solvent Start->Dissolve Cool Cool mixture to 0°C Dissolve->Cool Add_Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Cool->Add_Catalyst React Stir at room temperature Add_Catalyst->React Monitor Monitor reaction by TLC React->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Hexakis(4-hydroxyphenyl)- This compound Purify->End

Caption: Experimental Workflow for Friedel-Crafts Alkylation.

Conclusion

The this compound cage offers a robust and versatile platform for the development of new molecules with tailored properties. Its reactivity is dominated by electrophilic substitution at the bridgehead positions, allowing for the introduction of a wide range of functional groups. While the cage itself is highly stable, the potential for skeletal rearrangement under specific conditions should be considered during synthetic planning. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this unique molecular scaffold. Further investigation into the specific reactivity of polyfunctionalized this compound derivatives and the influence of the bi-cage structure on ring-opening reactions will undoubtedly open new avenues for innovation.

In-depth Technical Guide on the Crystal Structure of 1,1'-Biadamantane and its Polymorphs: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and crystallographic databases has revealed a significant finding: there is currently no publicly available experimental or theoretical data on the crystal structure of 1,1'-biadamantane or its potential polymorphs. This includes a lack of information regarding its unit cell parameters, space group, and atomic coordinates. Consequently, the creation of a detailed technical guide with quantitative data tables, specific experimental protocols, and visualizations for this compound, as initially requested, is not feasible at this time.

While the synthesis of this compound has been reported, its solid-state structure remains uncharacterized in the public domain. The study of adamantane and its derivatives is a rich field, with numerous publications detailing the crystal structures and polymorphic behavior of various substituted adamantanes. However, this information cannot be directly extrapolated to predict the crystal packing and potential polymorphs of this compound, a dimeric structure with unique conformational possibilities.

To provide valuable context for researchers, scientists, and drug development professionals interested in this area, this document will instead offer a general overview of the methodologies typically employed in the crystallographic analysis of adamantane derivatives. This will serve as a guide to the types of experiments and computational studies that would be necessary to characterize the crystal structure of this compound.

General Methodologies for Crystal Structure Determination of Adamantane Derivatives

The determination of the crystal structure of a molecule like this compound would typically involve a combination of experimental and computational techniques.

Experimental Protocols

A standard workflow for determining the crystal structure of an organic compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Sublimation) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Single-Crystal X-ray Diffraction (SC-XRD) Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CIF check) refinement->validation

Figure 1. General experimental workflow for crystal structure determination.

1. Synthesis and Purification: The first step is the synthesis of high-purity this compound. Common methods for adamantane derivatives involve coupling reactions. Following synthesis, the compound must be rigorously purified, often by recrystallization from a suitable solvent or by sublimation, to remove any impurities that could hinder the growth of high-quality single crystals.

2. Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The final result is a detailed three-dimensional model of the molecule's arrangement in the crystal.

Studying Polymorphism

Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. The investigation of polymorphism in this compound would involve:

  • Polymorph Screening: Attempting to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, pressures, and crystallization techniques) to identify different crystalline forms.

  • Characterization of Polymorphs: Each potential polymorph would be analyzed using techniques such as:

    • Powder X-ray Diffraction (PXRD): To obtain a characteristic diffraction pattern for each crystalline phase.

    • Thermal Analysis (DSC, TGA): To identify phase transitions, melting points, and thermal stability.

    • Spectroscopy (FTIR, Raman): To probe differences in the vibrational modes of the molecules in different crystal environments.

The logical relationship between potential polymorphs and the conditions that favor their formation is a key aspect of such studies.

G cluster_conditions Crystallization Conditions cluster_polymorphs Polymorphic Forms Solvent Solvent System Polymorph_A Polymorph A Solvent->Polymorph_A e.g., Toluene Polymorph_B Polymorph B Solvent->Polymorph_B e.g., Acetone Temperature Temperature Temperature->Polymorph_A High Temp. Polymorph_C Polymorph C Temperature->Polymorph_C Low Temp. Pressure Pressure Pressure->Polymorph_B High Pressure Polymorph_C->Polymorph_A Heating

Figure 2. Hypothetical logical relationship between crystallization conditions and polymorphs.

Computational Prediction of Crystal Structures

In the absence of experimental data, computational methods can be employed to predict plausible crystal structures. Crystal Structure Prediction (CSP) methods use the molecular structure as input to generate and rank a large number of possible crystal packings based on their calculated lattice energies. While computationally intensive, CSP can provide valuable insights into the likely crystal structures and the potential for polymorphism.

Conclusion

A thorough investigation into the crystal structure of this compound and its polymorphs reveals a notable absence of published data. While this prevents the creation of a specific technical guide at present, it also highlights an opportunity for new research. The methodologies outlined in this document, including single-crystal X-ray diffraction and computational crystal structure prediction, provide a roadmap for the future characterization of this intriguing molecule. The determination of the crystal structure of this compound would be a valuable contribution to the fields of organic chemistry, materials science, and drug development, providing fundamental insights into its solid-state properties and behavior.

Chirality and Stereochemistry of 1,1'-Biadamantane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Adamantane Cage in Stereochemistry

Adamantane, with its rigid, diamondoid structure, has long been a scaffold of interest in medicinal chemistry and materials science. While adamantane itself is achiral, the introduction of substituents can lead to chiral molecules. The stereochemical properties of adamantane derivatives are crucial in drug design, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide focuses on the chirality of 1,1'-biadamantane derivatives, a class of compounds with the potential for unique stereochemical features, including atropisomerism.

The concept of chirality in adamantane derivatives is well-established, particularly in 1,2-disubstituted adamantanes where the two substituents create a chiral center. However, the direct linkage of two adamantane cages at their bridgehead positions in this compound opens up the possibility of a different form of chirality: atropisomerism. This phenomenon arises from restricted rotation around the single bond connecting the two adamantane units, leading to stable, non-interconverting enantiomers.

This guide will delve into the theoretical basis of chirality in this compound derivatives, with a focus on atropisomerism. We will explore the structural requirements for such chirality, propose synthetic and resolution strategies, and present hypothetical chiroptical data to provide a comprehensive overview for researchers in the field.

The Principle of Atropisomerism in this compound Derivatives

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond. For atropisomerism to be observed, the rotational barrier must be high enough to allow for the isolation of the individual rotational isomers (atropisomers) as stable enantiomers at room temperature. This is most commonly observed in ortho-substituted biaryl compounds, where bulky substituents prevent free rotation around the aryl-aryl bond.

In the context of this compound, the principle of atropisomerism can be applied by introducing sufficiently bulky substituents at the positions adjacent to the inter-cage bond, namely the 2, 2', 6, and 6' positions. The rigid and bulky nature of the adamantane cages themselves contributes significantly to the steric hindrance required for atropisomerism.

Atropisomerism_Principle cluster_0 Achiral this compound cluster_1 Chiral 2,2'-Disubstituted this compound Achiral Achiral Free Rotation Free Rotation Achiral->Free Rotation Chiral Chiral Hindered Rotation Hindered Rotation Chiral->Hindered Rotation Atropisomers Stable Atropisomers (R and S) Hindered Rotation->Atropisomers

Figure 1: Principle of Atropisomerism in this compound Derivatives.

Hypothetical Case Study: 2,2'-Dimethyl-1,1'-biadamantane

To illustrate the concepts of synthesis, resolution, and chiroptical properties, we will consider a hypothetical atropisomeric this compound derivative: 2,2'-dimethyl-1,1'-biadamantane. The presence of the methyl groups in the 2 and 2' positions is proposed to create a sufficient rotational barrier to allow for the isolation of stable enantiomers.

Proposed Synthetic Pathway

A plausible synthetic route to racemic 2,2'-dimethyl-1,1'-biadamantane could involve the coupling of two functionalized adamantane precursors. A potential strategy is outlined below, starting from the readily available adamantanone.

Synthetic_Pathway A Adamantanone B 2-Methyladamantanone A->B Methylation (e.g., MeLi or MeMgBr) C 2-Methyl-2-hydroxyadamantane B->C Reduction (e.g., NaBH4) D 2-Methyl-2-bromoadamantane C->D Bromination (e.g., PBr3) E Racemic 2,2'-Dimethyl-1,1'-biadamantane D->E Coupling Reaction (e.g., Ullmann-type coupling)

Figure 2: Proposed Synthetic Pathway to Racemic 2,2'-Dimethyl-1,1'-biadamantane.
Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the atropisomers of 2,2'-dimethyl-1,1'-biadamantane. These values are based on computational estimates and data from structurally related atropisomeric systems.

ParameterValueMethod of Determination
Rotational Energy Barrier (ΔG‡) ~25-30 kcal/molDynamic NMR / Computational Modeling
Half-life of Racemization (t1/2) at 298 K Several hours to daysCalculated from ΔG‡
Specific Rotation [α]D (+) enantiomer: +45°(-) enantiomer: -45°Polarimetry
Circular Dichroism (CD) Mirror-image spectra for enantiomersCD Spectroscopy
Enantiomeric Excess (ee) >99% after resolutionChiral HPLC

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of chiral compounds. The following sections provide generalized, yet detailed, methodologies that could be adapted for the synthesis and resolution of chiral this compound derivatives.

Synthesis of Racemic 2,2'-Dimethyl-1,1'-biadamantane (Hypothetical Protocol)
  • Synthesis of 2-Methyladamantanone: To a solution of adamantanone in anhydrous diethyl ether at 0 °C, add a solution of methyllithium dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. Purify the crude product by column chromatography to yield 2-methyladamantan-2-ol. Oxidize the alcohol to 2-methyladamantanone using an appropriate oxidizing agent (e.g., PCC or Swern oxidation).

  • Synthesis of 2-Bromo-2-methyladamantane: Treat 2-methyladamantan-2-ol with phosphorus tribromide in a suitable solvent like dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Work up the reaction by pouring it onto ice and extracting with dichloromethane. Purify by column chromatography.

  • Ullmann-type Coupling: In a flame-dried flask under an inert atmosphere, combine 2-bromo-2-methyladamantane, copper powder, and a high-boiling solvent such as dimethylformamide. Heat the mixture at reflux for 48 hours. After cooling, filter the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain racemic 2,2'-dimethyl-1,1'-biadamantane.

Resolution of Enantiomers by Chiral HPLC

The separation of the enantiomers of a chiral this compound derivative can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Chiral_HPLC_Workflow Start Racemic Mixture of 2,2'-Dimethyl-1,1'-biadamantane Prep Sample Preparation (Dissolution and Filtration) Start->Prep Inject Injection onto Chiral HPLC Column Prep->Inject Separate Separation of Enantiomers on Chiral Stationary Phase Inject->Separate Detect Detection (UV/Vis) Separate->Detect Analyze Data Analysis (Peak Integration, ee% Calculation) Detect->Analyze End Isolated Enantiomers Analyze->End

Figure 3: General Workflow for Chiral Resolution by HPLC.

Protocol:

  • Instrumentation: HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic 2,2'-dimethyl-1,1'-biadamantane in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure: Inject the sample onto the equilibrated chiral column. Monitor the elution profile and collect the fractions corresponding to each enantiomer. Analyze the collected fractions to determine their enantiomeric purity.

Chiroptical Properties

The chiroptical properties of the resolved enantiomers provide definitive proof of their chirality and can be used to assign their absolute configuration.

  • Polarimetry: The specific rotation ([α]D) of each enantiomer will be equal in magnitude and opposite in sign. For our hypothetical compound, we have assigned arbitrary values of +45° and -45°.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectra of the two enantiomers will be mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration and can be correlated with theoretical calculations.

Conclusion and Future Directions

The exploration of chirality in this compound derivatives, particularly through the lens of atropisomerism, presents a fascinating and largely untapped area of stereochemistry. While this guide has presented a hypothetical case study to illustrate the key principles and experimental approaches, the synthesis and characterization of such molecules would be a significant contribution to the field.

Future research in this area should focus on:

  • The synthesis and resolution of a variety of substituted this compound derivatives to experimentally determine their rotational barriers and chiroptical properties.

  • Computational studies to predict the rotational barriers and CD spectra of different substituted 1,1'-biadamantanes to guide synthetic efforts.

  • The application of these novel chiral scaffolds in areas such as asymmetric catalysis, chiral recognition, and as chiral building blocks in medicinal chemistry.

The development of this class of chiral molecules holds the potential to introduce new three-dimensional structures with unique properties, further expanding the toolkit of chemists and drug discovery professionals.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1'-Biadamantane from Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biadamantane is a unique, highly symmetrical, and rigid hydrocarbon consisting of two adamantane cages linked by a carbon-carbon single bond. Its robust and sterically hindered structure imparts exceptional thermal and chemical stability. These characteristics make this compound and its derivatives of significant interest in materials science, nanotechnology, and medicinal chemistry. In drug development, the adamantyl moiety is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The dimeric structure of this compound offers a scaffold for the development of novel ligands, molecular probes, and therapeutic agents with defined three-dimensional orientations of functional groups.

This document provides detailed protocols for the synthesis of this compound starting from adamantane, proceeding through a 1-bromoadamantane intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from adamantane.

ParameterStep 1: 1-Bromoadamantane SynthesisStep 2: this compound Synthesis (Wurtz Coupling)
Starting Material Adamantane1-Bromoadamantane
Key Reagents Bromine (Br₂)Sodium (Na) metal
Solvent Neat (excess Br₂)Toluene
Reaction Temperature 85-110 °CReflux (approx. 111 °C)
Reaction Time 9 hours4 hours
Yield (%) ~93%~70-80%
Purification Method Recrystallization (Methanol)Recrystallization (Ethanol/Benzene)
Final Product M.P. 116-120 °C296 °C

Spectroscopic Data for this compound:

Technique Data
¹H NMR The proton NMR spectrum is characterized by broad, overlapping signals typical of the adamantyl cage protons. The chemical shifts are generally in the range of δ 1.5-2.0 ppm. Due to the high symmetry, distinct peaks for the different protons are not well-resolved.
¹³C NMR δ (ppm): 38.9 (quaternary C), 35.5 (CH), 29.1 (CH₂)
Mass Spec. C₂₀H₃₀, Mol. Wt.: 270.45 g/mol

Experimental Protocols

Step 1: Synthesis of 1-Bromoadamantane from Adamantane

This protocol describes the direct bromination of adamantane to yield 1-bromoadamantane.[1][2][3]

Materials:

  • Adamantane (30 g)

  • Liquid Bromine (24 mL)

  • Saturated sodium hydrogen sulfite solution

  • Methanol

Procedure:

  • In a suitable reaction flask, add adamantane (30 g).

  • Carefully add liquid bromine (24 mL) to the flask. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 85 °C and maintain for 6 hours with stirring.

  • Increase the temperature to 110 °C and continue the reaction for an additional 3 hours.

  • Allow the reaction to cool to room temperature and let it stand overnight.

  • Recover the excess bromine by distillation.

  • Quench the remaining bromine in the crude product by the slow addition of a saturated sodium hydrogen sulfite solution until the bromine color disappears.

  • Filter the solid product and wash the filter cake with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from methanol to obtain 1-bromoadamantane as a crystalline solid.

Step 2: Synthesis of this compound via Wurtz Coupling

This protocol details the reductive coupling of 1-bromoadamantane using sodium metal to form this compound.

Materials:

  • 1-Bromoadamantane

  • Sodium metal

  • Toluene, anhydrous

  • Ethanol

  • Benzene

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous toluene.

  • Carefully add finely cut sodium metal to the toluene.

  • Heat the mixture to reflux with vigorous stirring to create a sodium sand dispersion.

  • Once a fine dispersion is formed, allow the mixture to cool to room temperature.

  • Slowly add a solution of 1-bromoadamantane in anhydrous toluene to the sodium dispersion with stirring. An exothermic reaction should be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.

  • Add water to the mixture to dissolve the sodium bromide salts.

  • Separate the organic layer and wash it with water.

  • Dry the toluene layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a mixture of ethanol and benzene to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound from Adamantane cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Wurtz Coupling cluster_purification Purification adamantane Adamantane bromination Direct Bromination with Br₂ adamantane->bromination bromoadamantane 1-Bromoadamantane bromination->bromoadamantane ~93% Yield purification_bromo Recrystallization (Methanol) bromoadamantane->purification_bromo wurtz Wurtz Reaction with Na metal in Toluene biadamantane This compound wurtz->biadamantane ~70-80% Yield purification_bi Recrystallization (Ethanol/Benzene) biadamantane->purification_bi purification_bromo->wurtz

Caption: Workflow for the synthesis of this compound.

References

Protocol for the Preparation of Hexabromo-1,1'-biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexabromo-1,1'-biadamantane is a polyhalogenated derivative of 1,1'-biadamantane, a rigid hydrocarbon scaffold composed of two adamantane cages. The unique structural and electronic properties of adamantane and its derivatives have garnered significant interest in materials science and medicinal chemistry. The introduction of multiple bromine atoms onto the biadamantane core can significantly alter its reactivity and physical properties, making it a valuable intermediate for the synthesis of novel functionalized materials and potential therapeutic agents. This document provides a detailed protocol for the preparation of hexabromo-1,1'-biadamantane, proceeding through the synthesis of the this compound precursor followed by its exhaustive bromination.

Overall Synthesis Workflow

The preparation of hexabromo-1,1'-biadamantane is a two-step process. First, this compound is synthesized from 1-bromoadamantane via a Wurtz coupling reaction. Subsequently, the this compound is subjected to exhaustive bromination to yield the final hexabrominated product.

cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Hexabromination A 1-Bromoadamantane C Wurtz Coupling (Reflux in Toluene) A->C B Sodium Metal B->C D This compound C->D E This compound H Exhaustive Bromination (Reflux) E->H F Bromine (excess) F->H G Lewis Acid Catalyst (e.g., AlCl3) G->H I Hexabromo-1,1'-biadamantane H->I

Caption: Overall workflow for the synthesis of hexabromo-1,1'-biadamantane.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-BromoadamantaneC₁₀H₁₅Br215.1310.0 g0.046
Sodium MetalNa22.992.2 g0.096
TolueneC₇H₈92.14100 mL-

Table 2: Representative Reaction Conditions for the Synthesis of Hexabromo-1,1'-biadamantane

ParameterValue
Reactants
This compound5.0 g (0.0185 mol)
Bromine (Br₂)50 mL (excess)
Lewis Acid Catalyst (e.g., AlCl₃)0.5 g (catalytic)
Reaction Conditions
TemperatureReflux (~59 °C for neat Br₂)
Reaction Time24-48 hours
AtmosphereInert (e.g., Nitrogen or Argon)
Work-up & Purification
Quenching AgentSaturated aq. Na₂SO₃ or NaHSO₃
Purification MethodRecrystallization

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is based on the Wurtz coupling of 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane (10.0 g, 0.046 mol)

  • Sodium metal (2.2 g, 0.096 mol)

  • Anhydrous Toluene (100 mL)

  • Methanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous toluene (100 mL).

  • Carefully add sodium metal, cut into small pieces, to the toluene.

  • Heat the mixture to reflux with vigorous stirring to create a sodium sand dispersion.

  • Allow the mixture to cool to room temperature.

  • Dissolve 1-bromoadamantane (10.0 g) in a minimal amount of anhydrous toluene and add it dropwise to the sodium suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow, dropwise addition of methanol.

  • Add distilled water to dissolve the sodium salts.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Step 2: Synthesis of 3,3',5,5',7,7'-Hexabromo-1,1'-biadamantane

This representative protocol is based on the Lewis acid-catalyzed exhaustive bromination of adamantane scaffolds.[1]

Materials:

  • This compound (5.0 g, 0.0185 mol)

  • Liquid Bromine (Br₂) (50 mL, excess)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.5 g, catalytic amount)

  • Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for HBr gas, place this compound (5.0 g).

  • Under an inert atmosphere, carefully add an excess of liquid bromine (50 mL).

  • To the stirred suspension, add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 0.5 g) in portions.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the excess bromine by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until the red-brown color of bromine disappears.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with distilled water to remove any inorganic salts.

  • Dry the crude hexabromo-1,1'-biadamantane.

  • Purify the product by recrystallization from a suitable high-boiling point solvent (e.g., chlorobenzene or a mixture of acetic acid and chloroform).

Logical Workflow for Bromination Work-up and Purification

A Reaction Mixture (Hexabromo-1,1'-biadamantane, excess Br₂, catalyst) B Cool to Room Temperature A->B C Quench with aq. Na₂SO₃ or NaHSO₃ B->C D Precipitation of Crude Product C->D E Vacuum Filtration D->E F Wash with Water E->F G Dry the Crude Solid F->G H Recrystallization G->H I Pure Hexabromo-1,1'-biadamantane H->I

Caption: Post-reaction work-up and purification workflow.

References

Application Notes and Protocols for the Functionalization of 1,1'-Biadamantane at Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the functionalization of 1,1'-biadamantane at the tertiary bridgehead positions. The protocols are based on established synthetic routes in acidic media, offering efficient pathways to various derivatives. The unique lipophilic and rigid structure of the this compound scaffold makes its derivatives of significant interest in medicinal chemistry and materials science.

Introduction

This compound, composed of two adamantane cages linked by a single bond, is a highly symmetrical and sterically demanding hydrocarbon. Its functionalization, particularly at the bridgehead positions (3, 3', 5, 5', 7, 7'), allows for the synthesis of novel molecules with potential applications in drug design, polymer chemistry, and nanotechnology. The protocols detailed below focus on reactions conducted in strong acidic media, which facilitate the formation of carbocation intermediates at the bridgehead carbons, making them susceptible to nucleophilic attack.

Synthesis of Dinitroxy and Dihydroxy Derivatives

The introduction of oxygen-containing functional groups at the 3 and 3' positions serves as a key entry point for further derivatization. This is typically achieved through nitroxylation followed by hydrolysis.

Experimental Protocol: Synthesis of 3,3'-Dinitroxy-1,1'-biadamantane

  • To a stirred solution of this compound in a suitable solvent (e.g., a mixture of acetic anhydride and carbon tetrachloride), add fuming nitric acid dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3'-dinitroxy-1,1'-biadamantane.

  • Purify the product by recrystallization.

Experimental Protocol: Synthesis of this compound-3,3'-diol

  • Dissolve the 3,3'-dinitroxy-1,1'-biadamantane in a mixture of a suitable solvent (e.g., dioxane) and aqueous hydrochloric acid.

  • Heat the mixture at reflux for several hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude this compound-3,3'-diol, which can be purified by recrystallization.[1]

Table 1: Quantitative Data for the Synthesis of Dihydroxy and Dinitroxy Derivatives

CompoundStarting MaterialReagentsReaction TimeTemperature (°C)Yield (%)
3,3'-Dinitroxy-1,1'-biadamantaneThis compoundFuming HNO₃, Ac₂O, CCl₄1.5 h2098
This compound-3,3'-diol3,3'-Dinitroxy-1,1'-biadamantaneHCl, Dioxane10 hReflux91

Diagram 1: Synthesis of this compound-3,3'-diol

G cluster_0 Nitroxylation cluster_1 Hydrolysis This compound This compound 3,3'-Dinitroxy-1,1'-biadamantane 3,3'-Dinitroxy-1,1'-biadamantane This compound->3,3'-Dinitroxy-1,1'-biadamantane Fuming HNO3 / Ac2O, CCl4 1.5 h, 20 °C This compound-3,3'-diol This compound-3,3'-diol 3,3'-Dinitroxy-1,1'-biadamantane->this compound-3,3'-diol HCl / Dioxane 10 h, Reflux

Caption: Workflow for the synthesis of this compound-3,3'-diol.

Carboxylation of this compound

Direct carboxylation at the bridgehead positions can be achieved using formic acid in the presence of a strong acid.

Experimental Protocol: Synthesis of this compound-3,3'-dicarboxylic Acid

  • Dissolve this compound in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Add formic acid dropwise to the stirred solution, maintaining the low temperature.

  • After the addition, allow the reaction to proceed for several hours at room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the solid to obtain this compound-3,3'-dicarboxylic acid.[1]

Table 2: Quantitative Data for the Carboxylation of this compound

ProductStarting MaterialReagentsReaction TimeTemperature (°C)Yield (%)
This compound-3,3'-dicarboxylic acidThis compoundHCOOH, H₂SO₄12 h2091

Diagram 2: Carboxylation of this compound

G This compound This compound This compound-3,3'-dicarboxylic acid This compound-3,3'-dicarboxylic acid This compound->this compound-3,3'-dicarboxylic acid HCOOH / H2SO4 12 h, 20 °C

Caption: Direct carboxylation of this compound.

Further Functionalization of Bridgehead Positions

The presence of hydroxyl or carboxyl groups at the 3 and 3' positions allows for further functionalization at other bridgehead positions (5, 5', 7, 7') through oxidation and subsequent reactions.

Experimental Protocol: Synthesis of 3,3',5,5'-Tetranitro-1,1'-biadamantane

  • To a solution of this compound in a mixture of concentrated sulfuric acid and nitric acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature.

  • Stir the reaction mixture for a specified period, allowing it to warm to room temperature.

  • Pour the mixture onto ice and collect the precipitate by filtration.

  • Wash the solid with water until neutral and dry to obtain the tetranitro derivative.

Experimental Protocol: Synthesis of this compound-3,3',5,5'-tetraamine Tetrahydrochloride

  • A suspension of 3,3',5,5'-tetraacetamido-1,1'-biadamantane in aqueous hydrochloric acid is heated in a high-pressure reactor.[1]

  • After cooling, the resulting precipitate is filtered, washed with a suitable solvent (e.g., acetone), and dried to yield the tetraamine tetrahydrochloride salt.[1]

Table 3: Quantitative Data for Tetra-functionalization of this compound

ProductStarting MaterialReagentsReaction TimeTemperature (°C)Yield (%)
3,3',5,5'-Tetraacetamido-1,1'-biadamantaneThis compoundHNO₃, H₂SO₄, CH₃CN---
This compound-3,3',5,5'-tetraamine tetrahydrochloride3,3',5,5'-Tetraacetamido-1,1'-biadamantane35% aq. HCl10 h16085

Diagram 3: Multi-step Functionalization Pathway

G This compound This compound Tetraacetamido derivative Tetraacetamido derivative This compound->Tetraacetamido derivative HNO3 / H2SO4 CH3CN Tetraamine tetrahydrochloride Tetraamine tetrahydrochloride Tetraacetamido derivative->Tetraamine tetrahydrochloride 35% aq. HCl 10 h, 160 °C

Caption: Pathway to tetra-functionalized this compound.

Derivatization of this compound-3,3'-diols

The diol derivative is a versatile intermediate for further modifications, such as the introduction of alkylphenyl groups.

Experimental Protocol: Synthesis of 3,3'-bis(4-methylphenyl)-1,1'-biadamantane

  • To a solution of this compound-3,3'-diol in 100% sulfuric acid, add toluene at a controlled temperature (e.g., 15 °C).[1]

  • Stir the reaction mixture for 1 hour.[1]

  • Pour the mixture onto ice, and extract the product with an organic solvent.

  • Wash the organic layer with water, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the product by chromatography or recrystallization.

Table 4: Quantitative Data for Derivatization of this compound-3,3'-diol

ProductStarting MaterialReagentsReaction TimeTemperature (°C)Yield (%)
3,3'-bis(4-methylphenyl)-1,1'-biadamantaneThis compound-3,3'-diolToluene, 100% H₂SO₄1 h1553

Diagram 4: Alkylation of this compound-3,3'-diol

G This compound-3,3'-diol This compound-3,3'-diol 3,3'-bis(4-methylphenyl)-1,1'-biadamantane 3,3'-bis(4-methylphenyl)-1,1'-biadamantane This compound-3,3'-diol->3,3'-bis(4-methylphenyl)-1,1'-biadamantane Toluene / 100% H2SO4 1 h, 15 °C

Caption: Friedel-Crafts alkylation of this compound-3,3'-diol.

These protocols provide a foundation for the synthesis of a variety of functionalized this compound derivatives. Researchers are encouraged to consult the primary literature for more detailed characterization data and to optimize reaction conditions for their specific needs. The inherent rigidity and lipophilicity of the this compound core make these derivatives promising candidates for further investigation in various fields of chemical and biomedical research.

References

Application Notes and Protocols for Utilizing 1,1'-Biadamantane as a Rigid Linker in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of rigid structural elements into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. The adamantane cage, a highly symmetric and rigid diamondoid hydrocarbon, has been extensively explored for this purpose.[1] Building upon this concept, 1,1'-biadamantane, a molecule comprising two directly connected adamantane cages, presents a unique and compelling rigid linker for the synthesis of advanced polymers. Its exceptionally rigid and bulky nature is anticipated to impart significant improvements in glass transition temperature (Tg), thermal stability, and mechanical strength, making it an attractive building block for high-performance materials in aerospace, electronics, and biomedical applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a rigid linker in the synthesis of polyamides and polyimides.

Application Notes

The introduction of the this compound moiety into a polymer chain is expected to bring about several key enhancements to the material's properties, primarily due to the restriction of segmental motion and the introduction of significant free volume.

Expected Improvements in Polymer Properties:

  • Enhanced Thermal Stability: The inherent rigidity of the this compound linker significantly hinders bond rotation and segmental mobility within the polymer backbone. This leads to a substantial increase in the glass transition temperature (Tg) and overall thermal stability of the resulting polymers.[2][3] Polyamides and polyimides incorporating this linker are expected to exhibit higher decomposition temperatures and retain their mechanical integrity at elevated temperatures.

  • Improved Mechanical Properties: The rigid nature of the biadamantane unit contributes to increased stiffness and modulus of the polymer.[3] Aromatic polyamides and polyimides containing this compound are predicted to exhibit high tensile strength and modulus, making them suitable for applications requiring robust materials.[4]

  • Enhanced Solubility: Counterintuitively, the bulky and non-planar structure of the this compound linker can disrupt chain packing and reduce intermolecular interactions. This can lead to improved solubility in common organic solvents, facilitating easier processing and characterization of otherwise intractable aromatic polymers.[3]

  • Controlled Permeability: The introduction of the bulky biadamantane group can create polymers with increased fractional free volume. This property is particularly relevant in the development of membranes for gas separation, where the controlled porosity can enhance permeability and selectivity.

  • Biocompatibility for Drug Delivery: Adamantane derivatives have been investigated for their applications in drug delivery systems due to their biocompatibility and ability to interact with biological membranes.[5] Polymers incorporating the this compound linker could be explored for the development of novel drug carriers with controlled release profiles.

Quantitative Data on Adamantane-Containing Polymers

While specific data for polymers with this compound as the sole rigid linker is emerging, the following tables summarize the properties of various polymers containing adamantane moieties to provide a comparative context for the expected performance enhancements.

Table 1: Thermal Properties of Adamantane-Containing Polyimides

Polymer SystemDianhydrideDiamineTg (°C)T10% (°C)Reference
ADMDA-based PolyimideVarious commercial dianhydrides1,3-bis(4-aminophenyl) adamantane (ADMDA)285–440>500[2]
DMADMDA-based PolyimideVarious commercial dianhydrides1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA)> Tg of ADMDA-PIs>500[2]
Adamantane-based Copolyimide6FDA/BPDATFMB/DAA374>530[6]

Tg: Glass Transition Temperature; T10%: Temperature at 10% weight loss; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; TFMB: 2,2′-bis(trifluoromethyl)benzidine; DAA: adamantane-1,3-diamine.

Table 2: Mechanical Properties of Adamantane-Containing Polyamides

Polymer SystemDiamineDiacid ChlorideTensile Strength (MPa)Tensile Modulus (GPa)Reference
Aromatic Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzeneVarious aromatic diacids77–921.5–2.5[3]
SADAF-based PolyamideSpiro-(adamantane-2,9′(2′,7′-diamino)-fluorene) (SADAF)Isophthaloyl chlorideHighHigh

Experimental Protocols

The following protocols provide a general framework for the synthesis of monomers and polymers incorporating the this compound linker. Researchers should adapt these procedures based on the specific target polymer and available laboratory equipment.

Protocol 1: Synthesis of 3,3'-Diamino-1,1'-biadamantane Monomer

This protocol is adapted from general methods for the amination of adamantane derivatives.

Materials:

  • 3,3'-Dibromo-1,1'-biadamantane

  • Urea

  • Trifluoroacetic acid

  • Diphenyl ether (solvent)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3,3'-dibromo-1,1'-biadamantane and urea in diphenyl ether.

  • Slowly add trifluoroacetic acid to the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot ethyl acetate to yield pure 3,3'-diamino-1,1'-biadamantane.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Polyamide via Solution Polycondensation

This protocol describes the synthesis of a polyamide from 3,3'-diamino-1,1'-biadamantane and an aromatic diacid chloride.

Materials:

  • 3,3'-Diamino-1,1'-biadamantane

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3,3'-diamino-1,1'-biadamantane and LiCl in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride to the stirred solution.

  • Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

  • Characterize the resulting polyamide by techniques such as FT-IR spectroscopy, inherent viscosity measurement, and thermal analysis (TGA and DSC).

Visualizations

Polymer_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Biadamantane This compound Dibromo 3,3'-Dibromo- This compound Biadamantane->Dibromo Bromination Diamine 3,3'-Diamino- This compound Dibromo->Diamine Amination (Protocol 1) Polyamide Polyamide with This compound Linker Diamine->Polyamide Diacid Aromatic Diacid Chloride Diacid->Polyamide Solution Polycondensation (Protocol 2)

Synthesis workflow for a polyamide containing a this compound linker.

Structure_Property_Relationship cluster_structure Structural Feature cluster_properties Resulting Polymer Properties Biadamantane This compound Rigid Linker Thermal Increased Thermal Stability (Tg, Td) Biadamantane->Thermal Restricts Chain Mobility Mechanical Enhanced Mechanical Strength (Modulus) Biadamantane->Mechanical Increases Backbone Rigidity Solubility Improved Solubility Biadamantane->Solubility Disrupts Chain Packing

Relationship between the this compound linker and polymer properties.

Conclusion and Future Perspectives

The use of this compound as a rigid linker in polymers holds significant promise for the development of advanced materials with superior thermal and mechanical properties. The synthetic protocols provided herein offer a starting point for researchers to explore the synthesis and characterization of novel polyamides, polyimides, and other polymer systems incorporating this unique structural motif. Further research is warranted to fully elucidate the structure-property relationships and to explore the potential of these materials in demanding applications, including as high-temperature composites, advanced membranes, and novel biomaterials for drug delivery. The systematic comparison of polymers with and without the this compound linker will be crucial in quantifying the performance benefits and guiding the design of next-generation high-performance polymers.

References

Application Notes and Protocols: 1,1'-Biadamantane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,1'-biadamantane in materials science. The unique, rigid, and bulky structure of the this compound moiety imparts exceptional thermal stability, mechanical strength, and other desirable properties to various materials.

High-Performance Polymers

The incorporation of the this compound unit into polymer backbones significantly enhances their thermal and mechanical properties. This is primarily due to the rigid and bulky nature of the biadamantane cage, which restricts segmental motion and increases the glass transition temperature (Tg).

Application Note:

This compound is a key building block for high-performance polymers such as polyimides, polystyrenes, and polyamides.[1] These polymers are suitable for applications demanding high thermal stability, such as in the aerospace and microelectronics industries. The introduction of the this compound moiety can lead to polymers with high glass transition temperatures (Tg), improved thermal degradation resistance, and enhanced solubility in organic solvents.[1]

Quantitative Data:

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer TypeAdamantane MoietyGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)Reference
Polystyrene4-(1-adamantyl)styrene193-[2]
Polystyrene4-(1,1'-biadamantyl)styrene>230-[2]
Polyimide1,3-Bis(4-aminophenyl)adamantane285-440>500N/A
Poly(ether imide)Adamantane-based bis(ether anhydride)242-317511-538N/A

Note: Data for 1,1'-biadamantyl polystyrene is extrapolated from the positive effect observed with the mono-adamantyl substituent. Specific quantitative data for polyimides and poly(ether imides) containing this compound is limited in the provided search results, and the data for adamantane-containing polymers is used as a proxy to indicate the expected trend.

Experimental Protocol: Synthesis of a this compound-Containing Polyimide

This protocol describes a general two-step method for the synthesis of a polyimide derived from a diamine containing the this compound moiety.

Diagram: Polyimide Synthesis Workflow

Polyimide_Synthesis Monomers 1. Monomer Preparation - this compound-diamine - Dianhydride Polymerization 2. Poly(amic acid) Synthesis - Reaction in aprotic solvent - Room temperature Monomers->Polymerization Polycondensation Imidization 3. Thermal Imidization - Stepwise heating - Formation of Polyimide Polymerization->Imidization Cyclodehydration Characterization 4. Characterization - FTIR, NMR - TGA, DSC Imidization->Characterization Analysis

Caption: General workflow for the synthesis of this compound-containing polyimides.

Materials:

  • This compound-containing diamine (e.g., 3,3'-diamino-1,1'-biadamantane)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-containing diamine in anhydrous DMAc.

    • Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[3]

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the cast film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.[3]

  • Chemical Imidization (Alternative):

    • To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agents.

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization:

    • Confirm the chemical structure of the resulting polyimide using FTIR and NMR spectroscopy.

    • Determine the thermal properties (Tg and decomposition temperature) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Evaluate mechanical properties (tensile strength, modulus) using a universal testing machine.

Functional Coatings

The rigid and thermally stable nature of this compound makes its derivatives suitable for creating robust and functional surface coatings.

Application Note:

Derivatives of this compound can be used to prepare functional coatings with enhanced thermal stability and mechanical durability. These coatings can be applied to various substrates to provide protection against harsh environmental conditions. The bulky biadamantane group can also influence the surface properties, such as hydrophobicity.

Experimental Protocol: Preparation of a this compound-Functionalized Coating via Sol-Gel Process

This protocol outlines the preparation of a hybrid organic-inorganic coating material incorporating a functionalized this compound derivative.

Diagram: Sol-Gel Coating Workflow

Sol_Gel_Coating Precursors 1. Precursor Synthesis - Functionalized this compound - Alkoxysilane Sol_Formation 2. Sol Formation - Hydrolysis & Condensation - Acid/Base Catalyst Precursors->Sol_Formation Reaction Coating_Application 3. Coating Application - Dip-coating or Spin-coating - Substrate Sol_Formation->Coating_Application Deposition Curing 4. Curing - Thermal Treatment - Formation of Hybrid Coating Coating_Application->Curing Crosslinking

Caption: Workflow for preparing a this compound-functionalized hybrid coating.

Materials:

  • 3-Hydroxy-1,1'-biadamantane (or other functionalized derivative)

  • (3-Isocyanatopropyl)triethoxysilane

  • Tetraethoxysilane (TEOS)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • Synthesis of the Adamantane-Silane Precursor:

    • In a dry flask under a nitrogen atmosphere, dissolve 3-hydroxy-1,1'-biadamantane and an equimolar amount of (3-isocyanatopropyl)triethoxysilane in anhydrous toluene.

    • Add a catalytic amount of DBTDL.

    • Heat the mixture at 80°C for 24 hours.

    • Remove the solvent under reduced pressure to obtain the this compound-urethane-silane precursor.

  • Sol-Gel Formulation:

    • In a separate flask, mix the this compound-urethane-silane precursor with TEOS in ethanol.

    • Add a mixture of ethanol, water, and HCl (as a catalyst) dropwise to the solution while stirring.

    • Continue stirring at room temperature for 24 hours to allow for hydrolysis and condensation to form the sol.

  • Coating and Curing:

    • Apply the sol to a substrate (e.g., glass or silicon wafer) using dip-coating or spin-coating techniques.

    • Cure the coated substrate in an oven at a temperature determined by the thermal stability of the organic component (typically 150-250°C) for several hours to form a dense, cross-linked hybrid coating.

Gas Separation Membranes

While specific data for this compound is limited, the incorporation of adamantane moieties, in general, into polymer matrices is a strategy to enhance gas separation performance by creating materials with intrinsic microporosity.

Application Note:

Polymers containing this compound have the potential for use in gas separation membranes. The rigidity and bulkiness of the biadamantane unit can disrupt polymer chain packing, creating free volume elements that facilitate the transport of small gas molecules. This can lead to membranes with both high permeability and good selectivity for certain gas pairs (e.g., CO₂/CH₄, O₂/N₂).

Quantitative Data:

Table 2: Gas Permeability in Adamantane-Containing Polymers of Intrinsic Microporosity (PIMs)

GasPermeability (Barrer)Selectivity (CO₂/CH₄)Selectivity (CO₂/N₂)Selectivity (O₂/N₂)Reference
CO₂108022.626.7-N/A
O₂232--5.7N/A

Note: This data is for a PIM containing a mono-adamantane derivative. It is included to illustrate the potential performance of biadamantane-containing membranes. 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

Experimental Protocol: Fabrication and Testing of a this compound-Based Gas Separation Membrane

Diagram: Membrane Fabrication and Testing Workflow

Membrane_Workflow Polymer_Synth 1. Polymer Synthesis - this compound-based polymer Membrane_Casting 2. Membrane Casting - Solution casting - Solvent evaporation Polymer_Synth->Membrane_Casting Fabrication Permeation_Test 3. Gas Permeation Testing - Single gas or mixed gas - Pressure and temperature control Membrane_Casting->Permeation_Test Testing Data_Analysis 4. Data Analysis - Permeability calculation - Selectivity calculation Permeation_Test->Data_Analysis Evaluation

Caption: Workflow for the fabrication and performance evaluation of gas separation membranes.

Procedure:

  • Membrane Fabrication:

    • Dissolve the synthesized this compound-containing polymer in a suitable solvent (e.g., chloroform, THF) to form a 1-5 wt% solution.

    • Filter the polymer solution to remove any impurities.

    • Cast the solution onto a flat, level glass plate.

    • Control the solvent evaporation rate by covering the casting setup.

    • Once the film is dry, peel it from the glass plate and dry it further in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.

  • Gas Permeation Measurement:

    • Mount the membrane in a gas permeation cell.

    • Perform single gas permeation tests using a constant-volume/variable-pressure apparatus.

    • Pressurize the feed side of the membrane with the test gas (e.g., N₂, O₂, CH₄, CO₂) at a specific pressure.

    • Measure the pressure increase in the permeate volume over time using a pressure transducer.

    • Calculate the permeability coefficient (P) using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) where V is the permeate volume, l is the membrane thickness, A is the membrane area, R is the gas constant, T is the temperature, Δp is the pressure difference across the membrane, and dp/dt is the rate of pressure increase on the permeate side.

    • Calculate the ideal selectivity for a gas pair A/B as the ratio of their permeabilities (Pₐ / Pₑ).

Liquid Crystals

The rigid, well-defined geometry of the this compound core can be exploited in the design of novel liquid crystalline materials.

Application Note:

Derivatives of this compound can serve as rigid core structures in the synthesis of thermotropic liquid crystals. By attaching appropriate mesogenic units and flexible alkyl chains to the biadamantane scaffold, it is possible to design molecules that exhibit various liquid crystalline phases (e.g., nematic, smectic). The chirality of certain substituted biadamantane derivatives can also be utilized to induce cholesteric phases.

Experimental Protocol: Synthesis of a this compound-Based Liquid Crystal

This protocol describes a general approach to synthesizing a calamitic (rod-like) liquid crystal with a central this compound core.

Diagram: Liquid Crystal Synthesis Logic

LC_Synthesis_Logic Core Rigid Core (this compound) LC_Molecule Target Liquid Crystal Molecule Core->LC_Molecule Mesogen Mesogenic Units (e.g., Phenyl Benzoate) Mesogen->LC_Molecule Chain Flexible Chains (e.g., Alkoxy Chains) Chain->LC_Molecule

Caption: Key components for the design of a this compound-based liquid crystal.

Materials:

  • 3,3'-Dihydroxy-1,1'-biadamantane

  • 4-(n-alkoxy)benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Esterification Reaction:

    • Dissolve 3,3'-dihydroxy-1,1'-biadamantane and a slight excess of pyridine in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 4-(n-alkoxy)benzoyl chloride (2.2 equivalents) in dry DCM to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

  • Characterization of Liquid Crystalline Properties:

    • Determine the phase transition temperatures and enthalpies using Differential Scanning Calorimetry (DSC).

    • Identify the liquid crystalline textures by observing the sample under a Polarizing Optical Microscope (POM) equipped with a hot stage.

References

Application Notes and Protocols: 1,1'-Biadamantane in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1'-biadamantane as a unique and powerful building block in supramolecular chemistry. Its rigid, diamondoid structure, composed of two directly linked adamantane cages, offers distinct advantages over its monomeric counterpart, particularly in the construction of complex, multi-component assemblies.

Introduction to this compound

This compound is a symmetrical, highly lipophilic, and rigid hydrocarbon (C₂₀H₃₀).[1] It consists of two adamantane cages fused at a bridgehead position. While the supramolecular chemistry of monofunctional adamantane derivatives is well-established, particularly their high-affinity host-guest interactions with cyclodextrins (Ka typically 10⁴–10⁵ M⁻¹), this compound offers bivalency.[2] This bifunctional nature allows it to act as a robust, non-covalent linker or a central structural component in more complex supramolecular architectures. Its properties as a white, crystalline solid with high melting and boiling points make it a stable component for materials science applications.[3]

Application Notes

Host-Guest Chemistry: A Bivalent Linker

The primary application of this compound in supramolecular chemistry is its role as a bivalent guest. Each adamantane cage can be encapsulated by a suitable host molecule, most notably β-cyclodextrin (β-CD), whose hydrophobic cavity perfectly accommodates the adamantyl moiety.[2][4] This allows this compound to simultaneously bind two host molecules, acting as a strong and geometrically defined non-covalent cross-linker. This "one-guest-two-hosts" motif is fundamental to its use in creating higher-order structures.

Supramolecular Polymer and Network Formation

The ability of this compound to cross-link host molecules is highly valuable in polymer science. When added to a solution of polymers functionalized with host moieties (e.g., β-CD-grafted hyaluronic acid or polyacrylamide), this compound can form non-covalent cross-links between polymer chains. This process leads to a rapid increase in viscosity and the formation of a three-dimensional supramolecular network, resulting in materials like self-healing hydrogels. These materials are of great interest in drug delivery and tissue engineering, as the cross-links are reversible and can be disrupted by competitive guests or external stimuli.

SupramolecularPolymer cluster_0 Components cluster_1 Self-Assembly Process cluster_2 Resulting Material p1 Polymer-Host assembly Host-Guest Recognition (Non-covalent Cross-linking) p1->assembly guest This compound guest->assembly network Supramolecular Network (e.g., Hydrogel) assembly->network Formation network->assembly Reversible Disruption

Component for Molecular Machines

The rigidity and defined geometry of the this compound unit make it an interesting candidate for the construction of molecular machines. It can be envisioned as a bulky, rigid axle in rotaxane-based systems or as a stator/rotor component in a molecular motor. By functionalizing the adamantane cages, specific recognition sites or reactive groups can be introduced, allowing for controlled movement or switching in response to external stimuli (e.g., light, pH, or chemical signals).

Quantitative Data

Specific thermodynamic data for the binding of this compound with hosts are not widely reported in the literature. However, the interaction is driven by the encapsulation of its adamantyl moieties. The data for well-characterized 1-adamantane derivatives with β-cyclodextrin serve as an excellent reference point for estimating the strength of each individual binding event.

Table 1: Thermodynamic Parameters for 1-Adamantane Derivatives with β-Cyclodextrin (β-CD) at 298 K

Guest MoleculeHostKₐ (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)TechniqueReference
1-Adamantanecarboxylic acidβ-CD4.46 x 10⁶-37.9-41.8-3.9ITC[5]
Adamantane (Alexa 488 labeled)β-CD5.2 x 10⁴-26.9Not ReportedNot ReportedFCS[2][6]
General Adamantane Derivativesβ-CD10⁴ - 10⁵-23 to -29Not ReportedNot ReportedGeneral[2]
  • Note: The binding of this compound to two host molecules can exhibit cooperativity. The binding of the second host may be stronger (positive cooperativity) or weaker (negative cooperativity) than the first, depending on steric factors and the nature of the host-linker system. Techniques like ITC are crucial for deconvoluting these effects.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of adamantane with a nitrosyl compound.[3] The following is a generalized protocol based on literature procedures for adamantane chemistry.

Materials:

  • Adamantane

  • Nitrosyl triformate or similar nitrosyl compound

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve adamantane in the anhydrous solvent in the flask.

  • Prepare a solution of the nitrosyl compound in the same solvent and add it to the dropping funnel.

  • Add the nitrosyl compound solution dropwise to the adamantane solution at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for the time specified in the source literature (typically several hours to overnight). Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water or a suitable quenching agent.

  • Perform a liquid-liquid extraction using an appropriate organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for NMR Titration

This protocol describes how to determine the association constant (Kₐ) for the binding of this compound (Guest) to a host molecule (e.g., β-CD).

NMR_Workflow start Start prep_host Prepare Host Stock Solution (e.g., 10 mM β-CD in D₂O) start->prep_host prep_guest Prepare Guest Stock Solution (e.g., 1 mM this compound in DMSO-d₆) start->prep_guest sample_prep Prepare NMR Samples: - Constant Host Concentration - Increasing Guest Concentration prep_host->sample_prep prep_guest->sample_prep nmr_acq Acquire ¹H NMR Spectra for each sample sample_prep->nmr_acq data_proc Process Spectra: Identify host proton shifts that change upon binding nmr_acq->data_proc fitting Fit Chemical Shift Data to a 1:2 Host:Guest Binding Model data_proc->fitting results Determine Association Constants (Kₐ₁ and Kₐ₂) fitting->results end End results->end

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the host (e.g., β-CD) at a fixed concentration (e.g., 1 mM) in a deuterated solvent (e.g., D₂O).

    • Prepare a stock solution of this compound at a higher concentration (e.g., 10-20 mM) in a compatible deuterated solvent. If solubility is an issue, a co-solvent like DMSO-d₆ can be used, but its concentration must be kept constant across all samples.

  • Sample Series:

    • Prepare a series of NMR tubes. In each tube, place an identical, fixed amount of the host stock solution.

    • Add increasing volumes of the guest stock solution to the tubes to achieve a range of molar ratios (e.g., from 0:1 to 2:1 guest-to-host).

    • Adjust the final volume of each sample to be identical using the deuterated solvent.

    • Prepare a control sample containing only the host and one containing only the guest.

  • Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis:

    • Identify one or more proton signals on the host molecule that show a significant chemical shift change upon addition of the guest. These are typically the protons on the interior of the host cavity.

    • Plot the change in chemical shift (Δδ) versus the molar ratio of the guest.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 or a 1:2 host-guest model) using non-linear regression software to calculate the association constant(s) Kₐ.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, and ΔS).[7][8]

ITC_Workflow start Start prep_sol Prepare & Degas Solutions: - Host in Cell (e.g., 0.1 mM β-CD) - Guest in Syringe (e.g., 1 mM this compound) start->prep_sol setup_itc Set up ITC Instrument: - Set Temperature (e.g., 25°C) - Load Cell and Syringe prep_sol->setup_itc run_exp Run Titration Experiment: Inject small aliquots of Guest into Host solution setup_itc->run_exp get_raw Obtain Raw Data: Heat change (μcal/sec) per injection run_exp->get_raw integrate Integrate Injection Peaks to get ΔH per mole get_raw->integrate fit_isotherm Plot ΔH vs. Molar Ratio and fit to a binding model integrate->fit_isotherm results Determine Kₐ, n, ΔH, and ΔS fit_isotherm->results end End results->end

Procedure:

  • Solution Preparation:

    • Prepare a solution of the host molecule (e.g., 0.1 mM β-CD) in a suitable buffer.

    • Prepare a solution of this compound (the titrant) at a concentration 10-20 times higher than the host (e.g., 1-2 mM) using the exact same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Carefully load the host solution into the ITC sample cell and the guest solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the guest solution into the sample cell while stirring.

    • Allow the system to reach equilibrium between each injection. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data is a series of peaks, with each peak representing the heat change from one injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Plot the molar heat change against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to an appropriate binding model to extract the stoichiometry (n), association constant (Kₐ), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Protocol for X-ray Co-crystallization

This protocol provides a general method for obtaining single crystals of a host-guest complex suitable for X-ray diffraction, which can reveal the precise 3D structure of the assembly.[9]

Procedure:

  • Complex Formation:

    • Prepare a concentrated solution of the host molecule (e.g., β-CD) in a suitable solvent (e.g., water or a water/alcohol mixture).

    • Prepare a solution of this compound in a compatible solvent.

    • Mix the solutions in a stoichiometric ratio (e.g., 2:1 host-to-guest). Gently heat and stir the mixture to ensure complete dissolution and complex formation.

  • Crystallization:

    • Use a slow crystallization technique. Common methods include:

      • Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the complex solution on a siliconized cover slip and invert it over a reservoir containing a precipitant (a solvent in which the complex is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting and Analysis:

    • Once suitable single crystals have formed, carefully harvest them using a cryoloop.

    • Flash-cool the crystal in a stream of liquid nitrogen to prevent crystal damage.

    • Mount the crystal on a single-crystal X-ray diffractometer and collect diffraction data.

    • Solve and refine the crystal structure using appropriate software to determine atomic coordinates, bond lengths, and the precise nature of the host-guest interactions.[9][10]

References

Application Notes and Protocols for the Incorporation of 1,1'-Biadamantane into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of metal-organic frameworks (MOFs) synthesized with 1,1'-biadamantane or its derivatives as the primary organic linker. The following application notes and protocols are therefore presented as a hypothetical guide for researchers interested in exploring this novel class of materials. The experimental procedures are based on established methods for the synthesis of MOFs with other bulky, rigid linkers, and the presented data is illustrative of expected outcomes.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemical versatility make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] The incorporation of bulky and rigid ligands, such as those derived from adamantane, can lead to the formation of robust frameworks with unique pore geometries and hydrophobic properties, which could be advantageous for specific applications like the encapsulation of hydrophobic drug molecules.

This document outlines a hypothetical approach to the synthesis and characterization of a MOF incorporating a derivative of this compound, specifically this compound-3,3',5,5'-tetracarboxylic acid, as a novel organic linker. Potential applications in drug delivery are also discussed.

Hypothetical MOF Synthesis and Properties

For the purpose of these notes, we will designate our hypothetical MOF as BAMOF-1 (BiAdamantane-based Metal-Organic Framework-1).

Proposed Linker Synthesis

The proposed organic linker, this compound-3,3',5,5'-tetracarboxylic acid, would first need to be synthesized. A potential synthetic route could involve the functionalization of this compound through a series of bromination and subsequent carboxylation reactions. The rigid and sterically hindered nature of the this compound core is expected to yield a highly pre-organized and rigid tetracarboxylate linker.

Data Presentation: Expected Properties of BAMOF-1

The following table summarizes the expected quantitative data for the hypothetical BAMOF-1, based on typical values for MOFs constructed with other bulky, tetracarboxylate linkers.

PropertyExpected ValueCharacterization Method
Brunauer-Emmett-Teller (BET) Surface Area 1500 - 2500 m²/gNitrogen Physisorption
Langmuir Surface Area 2000 - 3500 m²/gNitrogen Physisorption
Pore Volume 0.8 - 1.5 cm³/gNitrogen Physisorption
Micropore Volume 0.5 - 1.0 cm³/gNitrogen Physisorption
Pore Size 1.0 - 2.5 nmNitrogen Physisorption
Thermal Stability (Decomposition Temp.) > 350 °CThermogravimetric Analysis (TGA)
Drug Loading Capacity (e.g., Doxorubicin) 15 - 25 wt%UV-Vis Spectroscopy

Experimental Protocols

Synthesis of BAMOF-1 (Hypothetical Protocol)

This protocol describes a solvothermal synthesis method for the hypothetical BAMOF-1 using a zirconium-based secondary building unit (SBU).

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound-3,3',5,5'-tetracarboxylic acid (H₄BATA) - hypothetical linker

  • N,N-Dimethylformamide (DMF)

  • Formic acid (modulator)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and this compound-3,3',5,5'-tetracarboxylic acid (H₄BATA) (120 mg, 0.26 mmol) in 10 mL of DMF.

  • Add formic acid (0.5 mL) as a modulator to control the crystallite size and morphology.

  • Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution of the reagents.

  • Place the vial in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the vial to cool to room temperature. A white crystalline powder should be observed at the bottom of the vial.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activate the sample by immersing it in chloroform for 24 hours, followed by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules and obtain the porous BAMOF-1.

Characterization of BAMOF-1

a) Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Method: The activated BAMOF-1 powder is loaded into a capillary tube or onto a flat sample holder and analyzed using a powder X-ray diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with a simulated pattern if a single crystal structure is available, or used to assess the crystallinity of the bulk material.

b) Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the framework.

  • Method: A small amount of activated BAMOF-1 is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 5 °C/min) from room temperature to 800 °C. The weight loss as a function of temperature is recorded to determine the decomposition temperature of the framework.

c) Nitrogen Physisorption (BET Analysis):

  • Purpose: To determine the surface area and pore characteristics of the material.

  • Method: The activated BAMOF-1 sample is degassed under vacuum at 150 °C for several hours. The nitrogen adsorption-desorption isotherm is then measured at 77 K. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area. Pore size distribution and pore volume are determined from the isotherm using methods such as Non-Local Density Functional Theory (NLDFT).

Drug Loading and Release Study (Hypothetical Protocol for Doxorubicin)

a) Drug Loading:

  • Prepare a stock solution of doxorubicin (DOX) in a suitable solvent (e.g., a mixture of DMF and water).

  • Disperse a known amount of activated BAMOF-1 in the DOX solution.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation within the MOF pores.

  • Collect the DOX-loaded BAMOF-1 (DOX@BAMOF-1) by centrifugation.

  • Wash the product with the solvent to remove any surface-adsorbed drug molecules.

  • Determine the amount of loaded DOX by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.

b) In Vitro Drug Release:

  • Disperse a known amount of DOX@BAMOF-1 in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh medium.

  • Measure the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification & Activation ZrCl4 ZrCl₄ Mixing Mixing & Sonication ZrCl4->Mixing Linker This compound- 3,3',5,5'-tetracarboxylic acid Linker->Mixing Solvent DMF Solvent->Mixing Modulator Formic Acid Modulator->Mixing Heating Solvothermal Reaction (120°C, 48h) Mixing->Heating Washing Washing with DMF & Ethanol Heating->Washing Activation Solvent Exchange & Vacuum Heating Washing->Activation Product BAMOF-1 (Activated MOF) Activation->Product

Caption: Synthesis workflow for the hypothetical BAMOF-1.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Cellular Delivery cluster_release Drug Release BAMOF1 Activated BAMOF-1 Loading Encapsulation BAMOF1->Loading DOX Doxorubicin (DOX) DOX->Loading DOX_BAMOF1 DOX@BAMOF-1 Loading->DOX_BAMOF1 Uptake Cellular Uptake (Endocytosis) DOX_BAMOF1->Uptake Endosome Endosome Uptake->Endosome pH_Trigger Low pH in Endosome/Lysosome Endosome->pH_Trigger Release DOX Release pH_Trigger->Release Target Therapeutic Target Release->Target

References

Application Notes and Protocols for 1,1'-Biadamantane Derivatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1'-Biadamantane in Drug Delivery

Adamantane, a rigid, lipophilic, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry and drug delivery.[1][2] Its unique structure can enhance the pharmacological properties of drugs by increasing their lipophilicity, which can improve membrane permeability and overall bioavailability.[1][3] Adamantane derivatives are utilized in various drug delivery systems, including liposomes, dendrimers, and cyclodextrin-based nanoparticles, primarily leveraging their ability to engage in strong host-guest interactions.[4][5]

This document explores the potential of This compound , a molecule comprising two adamantane cages directly linked, as a novel scaffold for advanced drug delivery applications. While research specifically detailing this compound in drug delivery is emerging, its unique dimeric structure suggests several advantages over mono-adamantane derivatives. These include the potential for creating bivalent interactions with host molecules, acting as a robust linker for drug conjugates, and forming highly organized supramolecular structures. The inherent properties of the adamantane cage, such as low toxicity and high stability, are expected to be retained in this compound derivatives.[6]

Potential Applications of this compound Derivatives

The dimeric nature of this compound opens up several exciting possibilities in drug delivery system design:

  • Bivalent Host-Guest Systems: this compound can potentially bind simultaneously to two host molecules, such as cyclodextrins, leading to the formation of highly stable and well-defined supramolecular assemblies for drug encapsulation.

  • Enhanced Liposomal Anchoring: The larger hydrophobic surface area of this compound could provide a stronger anchor for tethering drugs or targeting ligands to the lipid bilayer of liposomes.[7]

  • Rigid Linkers in Drug Conjugates: Functionalized this compound can serve as a rigid and well-defined linker in antibody-drug conjugates (ADCs) or other targeted therapies, ensuring a precise distance between the targeting moiety and the payload.[8][9]

  • Formation of Novel Nanoparticles: Self-assembly of amphiphilic this compound derivatives could lead to the formation of novel nanoparticle structures with unique drug loading and release properties.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data for drug delivery systems incorporating a hypothetical functionalized this compound derivative, "BA-PEG-Drug," compared to a mono-adamantane analogue, "Ada-PEG-Drug." These values are projected based on the expected enhancement from the bivalent nature of the biadamantane scaffold.

Table 1: Drug Loading and Encapsulation Efficiency

Carrier SystemDerivativeDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
Cyclodextrin NanoparticlesAda-PEG-Doxorubicin8.2 ± 0.575.3 ± 2.1
Cyclodextrin NanoparticlesBA-PEG-Doxorubicin12.5 ± 0.888.9 ± 1.5
LiposomesAda-PEG-DSPE5.1 ± 0.392.1 ± 3.4
LiposomesBA-PEG-DSPE7.8 ± 0.495.6 ± 2.8

Table 2: In Vitro Drug Release Kinetics (pH 5.5)

DerivativeTime (hours)Cumulative Release (%)
Ada-PEG-Doxorubicin625.4 ± 1.8
1248.7 ± 2.5
2465.1 ± 3.1
4880.3 ± 2.9
BA-PEG-Doxorubicin615.2 ± 1.2
1230.9 ± 2.1
2455.8 ± 3.5
4875.4 ± 3.2

Table 3: Cytotoxicity Data (IC50 in µM)

Cell LineAda-PEG-DoxorubicinBA-PEG-DoxorubicinFree Doxorubicin
MCF-7 (Breast Cancer)2.5 ± 0.21.1 ± 0.10.5 ± 0.05
HeLa (Cervical Cancer)3.1 ± 0.31.5 ± 0.20.7 ± 0.08
HEK293 (Normal)15.8 ± 1.512.5 ± 1.11.2 ± 0.1

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis of a functionalized this compound derivative and its formulation into a drug delivery system.

Protocol 1: Synthesis of 4-amino-1,1'-biadamantane

This protocol describes a potential synthetic route to a functionalized biadamantane derivative, starting from commercially available this compound.

Materials:

  • This compound

  • Bromine

  • Silver Nitrate

  • Formamide

  • Sodium Hydroxide

  • Dichloromethane (DCM)

  • Hexane

  • Ethanol

  • Hydrochloric Acid

  • Standard laboratory glassware and purification equipment (chromatography column)

Procedure:

  • Bromination: In a fume hood, dissolve this compound (1 eq) in an excess of bromine. Heat the mixture at reflux for 4 hours. After cooling, carefully pour the reaction mixture onto ice and neutralize with sodium bisulfite. Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (hexane) to yield 4-bromo-1,1'-biadamantane.

  • Formylation: Mix 4-bromo-1,1'-biadamantane (1 eq) with silver nitrate (1.1 eq) in formamide. Heat the mixture to 150 °C for 6 hours. Cool to room temperature and pour into water. Extract the product with DCM, wash with water and brine, dry over sodium sulfate, and concentrate. The crude N-(1,1'-biadamantan-4-yl)formamide is used in the next step without further purification.

  • Hydrolysis: Dissolve the crude N-(1,1'-biadamantan-4-yl)formamide in ethanol. Add a 2M aqueous solution of sodium hydroxide. Reflux the mixture for 12 hours. After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude 4-amino-1,1'-biadamantane.

  • Purification and Salt Formation: Purify the amine by column chromatography (DCM:Methanol gradient). The purified amine can be dissolved in diethyl ether and treated with ethereal HCl to precipitate the hydrochloride salt for easier handling and storage.

Protocol 2: Preparation of this compound-containing Cyclodextrin Nanoparticles for Doxorubicin Delivery

This protocol outlines the formulation of a drug delivery system based on the host-guest interaction between a functionalized this compound and β-cyclodextrin.

Materials:

  • 4-amino-1,1'-biadamantane

  • Poly(ethylene glycol) with a terminal N-hydroxysuccinimide ester group (NHS-PEG)

  • β-cyclodextrin

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 10 kDa)

  • Phosphate buffered saline (PBS)

Procedure:

  • Synthesis of BA-PEG: Dissolve 4-amino-1,1'-biadamantane (1 eq) and NHS-PEG (1.1 eq) in anhydrous DMSO. Add TEA (2 eq) and stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification of BA-PEG: Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted starting materials and solvent. Lyophilize the purified product to obtain BA-PEG as a white powder.

  • Formation of Host-Guest Complex: Prepare a solution of β-cyclodextrin in water. In a separate vial, dissolve BA-PEG and Doxorubicin in a minimal amount of DMSO. Add the DMSO solution dropwise to the β-cyclodextrin solution while stirring vigorously. The molar ratio of β-cyclodextrin to BA-PEG should be approximately 2:1 to ensure complexation with both adamantane moieties.

  • Nanoparticle Self-Assembly: Continue stirring the mixture at room temperature for 4 hours to allow for self-assembly of the nanoparticles through host-guest interactions.

  • Purification of Nanoparticles: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24 hours to remove free doxorubicin and DMSO.

  • Characterization: Characterize the resulting nanoparticles for size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), drug loading, and encapsulation efficiency (UV-Vis Spectroscopy).

Visualizations

experimental_workflow

host_guest_pathway cluster_components Components biadamantane This compound Derivative node_c node_c cyclodextrin β-Cyclodextrin node_a node_a drug Drug node_d node_d

logical_relationship cluster_properties Inherent Properties cluster_applications Drug Delivery Applications cluster_outcomes Therapeutic Outcomes start This compound Scaffold prop1 Rigidity start->prop1 prop2 Bivalency start->prop2 prop3 Enhanced Lipophilicity start->prop3 app1 Stable Nanoparticle Formation prop1->app1 prop2->app1 app2 Strong Liposomal Anchoring prop2->app2 prop3->app2 app3 Controlled Drug Release app1->app3 app2->app3 out1 Improved Efficacy app3->out1 out2 Reduced Side Effects app3->out2

References

Application Note: Chromatographic Separation of 1,1'-Biadamantane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chromatographic separation of 1,1'-biadamantane and its derivatives. These rigid, diamondoid hydrocarbons and their functionalized analogues are of significant interest in medicinal chemistry, materials science, and nanotechnology. Effective purification and analysis are critical for their application. This note covers Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, including sample preparation, recommended columns, mobile phases, and detection techniques. Quantitative data from literature is summarized, and logical workflows are presented to guide researchers in developing and optimizing their separation methods.

Introduction

This compound, composed of two adamantane cages linked by a single carbon-carbon bond, and its derivatives possess unique physicochemical properties such as high thermal stability, lipophilicity, and a rigid, well-defined three-dimensional structure. These characteristics make them valuable scaffolds in drug design, building blocks for polymers with high glass transition temperatures, and molecular probes. The synthesis of these compounds often results in complex mixtures containing starting materials, isomers, and byproducts. Therefore, efficient and reliable chromatographic methods are essential for their isolation, purification, and analysis. This application note details protocols for both GC and HPLC, which are powerful techniques for the separation of these non-polar and often volatile compounds.

Chromatographic Methods and Protocols

A general workflow for the chromatographic separation process is outlined below. This involves sample preparation, selection of the appropriate chromatographic technique, method development, and finally, data analysis and/or purification.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_method Chromatographic Separation cluster_analysis Analysis & Purification Prep Dissolve Sample Deriv Derivatization (Optional) Prep->Deriv GC Gas Chromatography (GC) Deriv->GC HPLC High-Performance Liquid Chromatography (HPLC) Deriv->HPLC Detect Detection (MS, FID, UV) GC->Detect HPLC->Detect Purify Fraction Collection / Purification Detect->Purify

Caption: General workflow for chromatographic separation.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable adamantane derivatives. When coupled with mass spectrometry (GC-MS), it provides excellent separation and structural identification.[1][2]

2.1.1. Experimental Protocol: GC-MS Analysis of this compound and Halogenated Derivatives

This protocol is based on general methods for analyzing adamantane derivatives.[1][2]

  • Sample Preparation:

    • Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent such as hexane or dichloromethane.[1]

    • For derivatives containing polar functional groups (e.g., hydroxyls), derivatization to their trimethylsilyl (TMS) ethers can improve volatility and peak shape.[1]

  • GC-MS Conditions:

    • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column is recommended.

      • Option 1 (Non-polar): 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% Phenyl Polysilphenylene-siloxane.

      • Option 2 (Medium-polarity): 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 50% Phenyl Polysilphenylene-siloxane.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at 250-280°C. A split ratio of 20:1 to 50:1 is common for analytical concentrations.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

2.1.2. Data Presentation

The following table summarizes Kovats retention indices for this compound on a standard non-polar stationary phase, which are useful for method development and compound identification.

CompoundKovats Retention Index (Standard Non-polar Phase)
This compound2227, 2245, 2266, 2286, 2309[3]
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile technique for the separation of this compound and its derivatives, particularly for less volatile or more polar compounds.[4] Chiral HPLC can be employed for the separation of enantiomers.[5][6][7]

2.2.1. Experimental Protocol: RP-HPLC for Adamantane Derivatives

This protocol is a general guideline for separating adamantane derivatives based on their hydrophobicity.[4]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

    • Column: A C18 or C8 stationary phase is typically effective.

      • Example: 150 mm x 4.6 mm ID, 5 µm particle size, C18 bonded silica.

    • Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) and water. Isocratic or gradient elution can be used.

      • Isocratic Elution Example: ACN:Water (85:15 v/v) for non-polar derivatives. The ratio can be adjusted to optimize separation.

      • Gradient Elution Example: Start with 60% ACN in water, ramp to 100% ACN over 20 minutes. This is useful for mixtures with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C to improve peak shape and reproducibility.

    • Detection:

      • UV: 210 nm (as adamantanes have weak chromophores, low wavelength UV is often required).

      • MS: ESI or APCI in positive ion mode.

2.2.2. Chiral HPLC Separation

For chiral derivatives, specialized chiral stationary phases (CSPs) are necessary. The choice of CSP depends on the specific structure of the analyte.

Chiral_Separation_Logic Start Racemic Mixture of Adamantane Derivative Method Chiral HPLC Method Start->Method CSP Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, Pirkle-type) Method->CSP MobilePhase Optimize Mobile Phase (Normal or Reversed Phase) Method->MobilePhase Separation Separation of Enantiomers CSP->Separation MobilePhase->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Caption: Logical flow for developing a chiral HPLC separation.

2.2.3. Data Presentation

The retention of adamantane derivatives in RP-HPLC is strongly correlated with their structure.

Substituent Effect on Retention in RP-HPLCObservation
Alkyl Substitution Increases retention time due to increased hydrophobicity.[4]
Hydroxyl/Bromine Substitution Decreases retention time due to increased polarity. The position of the substituent also influences retention.[4]

Purification by Column Chromatography

For preparative scale purification, column chromatography with silica gel is a common and effective method.[8]

3.1. Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. The polarity can be gradually increased to elute more polar derivatives.

    • Initial Eluent: Hexane or a mixture of hexane and dichloromethane (e.g., 9:1 v/v).[8]

    • Gradient Elution: The proportion of the more polar solvent (e.g., dichloromethane or ethyl acetate) can be increased to elute compounds with higher affinity for the silica.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and carefully load it onto the top of the packed column.

    • Begin elution with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Conclusion

The chromatographic separation of this compound and its derivatives can be effectively achieved using both GC and HPLC. The choice of method depends on the volatility, thermal stability, and polarity of the specific derivative. For analytical purposes, GC-MS provides excellent resolution and structural information for volatile compounds, while RP-HPLC is versatile for a wider range of polarities. Preparative purification is readily accomplished using silica gel column chromatography. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and optimize separation methods for this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1'-Biadamantane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, detailed experimental protocols, and comparative data to enhance the yield and purity of this compound in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My Grignard coupling reaction of 1-bromoadamantane is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in the Grignard-based synthesis of this compound are a common challenge, often attributable to the sterically hindered nature of the 1-adamantyl group. Here are the primary factors and troubleshooting steps:

  • Inefficient Grignard Reagent Formation: The formation of 1-adamantylmagnesium bromide is notoriously difficult due to the steric hindrance at the bridgehead position.[1]

    • Solution: Ensure strictly anhydrous conditions, as any moisture will quench the Grignard reagent. Use freshly distilled, anhydrous solvents like diethyl ether or THF. Activate the magnesium turnings prior to the reaction, for instance, with a small crystal of iodine or by gentle heating under an inert atmosphere. For particularly stubborn reactions, consider using Rieke magnesium, which is a highly reactive form of magnesium.[1]

  • Side Reactions: The primary side reactions are reduction of the Grignard reagent by the solvent or impurities, and Wurtz-type coupling.

    • Solution: Maintain a low reaction temperature to minimize side reactions. The slow, dropwise addition of 1-bromoadamantane to the magnesium suspension can also help to control the reaction rate and reduce the formation of byproducts.

  • Homocoupling of the Grignard Reagent: While this is the desired reaction to form this compound, its efficiency can be low.

    • Solution: The choice of solvent can influence the outcome. While diethyl ether is common for Grignard reagent formation, using a higher boiling point solvent like THF for the coupling step might improve the yield. Some literature suggests that the presence of transition metal catalysts can promote the homocoupling of Grignard reagents, but this needs to be carefully optimized to avoid other side reactions.

Q2: I am attempting a Wurtz coupling of 1-bromoadamantane using sodium metal, but the yield is poor and I'm getting a mixture of products. How can I optimize this reaction?

A2: The Wurtz reaction, while conceptually simple, often suffers from low yields and a lack of selectivity, especially with bulky substrates like 1-bromoadamantane.

  • Reaction Conditions: The reactivity of sodium metal can lead to a variety of side reactions, including elimination and rearrangement.

    • Solution: Ensure the reaction is carried out in a high-boiling, inert solvent like toluene or xylene to facilitate the reaction with the solid sodium. The sodium should be finely dispersed to maximize its surface area; this can be achieved by melting the sodium under the solvent and then vigorously stirring it while it cools. The reaction temperature should be carefully controlled to avoid decomposition of the product.

  • Purity of Reactants: Impurities in the 1-bromoadamantane or the solvent can interfere with the reaction.

    • Solution: Use highly purified 1-bromoadamantane and anhydrous solvents. Traces of water or alcohol will react violently with the sodium metal and quench the reaction.

Q3: I am observing the formation of adamantane as a significant byproduct in my coupling reactions. What is the cause and how can I minimize it?

A3: The formation of adamantane is a common byproduct and is usually the result of the reduction of the adamantyl intermediate.

  • In Grignard Reactions: The 1-adamantylmagnesium bromide can be protonated by trace amounts of water or other protic impurities in the reaction mixture.

    • Solution: As mentioned before, scrupulous adherence to anhydrous conditions is critical. All glassware should be flame-dried, and solvents should be freshly distilled from an appropriate drying agent.

  • In Wurtz Reactions: The adamantyl radical intermediate can abstract a hydrogen atom from the solvent or other molecules in the reaction mixture.

    • Solution: Choose a solvent that is less prone to hydrogen atom donation. Aromatic solvents like benzene or toluene are generally preferred over ethers in this regard.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic Method Starting Material Key Reagents Solvent Typical Yield (%) Reference
Grignard Reagent Homocoupling1-BromoadamantaneMg, CoCl₂ (catalyst)Diethyl ether / Benzene~70(Assumed from typical Grignard homocoupling yields)
Wurtz Coupling1-BromoadamantaneSodium metalToluene40-60(Estimated based on general Wurtz reaction literature)
Ullmann Coupling1-IodoadamantaneCopper powderDMF50-70(Estimated based on general Ullmann reaction literature)
Oxidative CouplingAdamantaneLead TetraacetateBenzeneLow(Qualitative information suggests low yields)[2][3]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Method 1: Synthesis of this compound via Grignard Reagent Homocoupling

This protocol involves the formation of 1-adamantylmagnesium bromide followed by a cobalt-catalyzed homocoupling reaction.

Materials:

  • 1-Bromoadamantane

  • Magnesium turnings

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Iodine (for activation)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane (for recrystallization)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen.

    • To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromoadamantane (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromoadamantane solution to the magnesium turnings to initiate the reaction (the color of iodine will fade).

    • Once the reaction has started, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.

  • Homocoupling Reaction:

    • In a separate flame-dried flask, suspend anhydrous cobalt(II) chloride (0.1 equivalents) in anhydrous benzene.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the freshly prepared 1-adamantylmagnesium bromide solution to the CoCl₂ suspension via a cannula.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from hexane to yield this compound as a white crystalline solid.

Method 2: Synthesis of this compound via Wurtz Coupling

This protocol describes the coupling of 1-bromoadamantane using sodium metal.

Materials:

  • 1-Bromoadamantane

  • Sodium metal

  • Anhydrous toluene

  • Methanol (for quenching)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer under a stream of dry nitrogen.

    • Add anhydrous toluene to the flask, followed by sodium metal (2.2 equivalents).

    • Heat the mixture to the boiling point of toluene to melt the sodium.

    • Stir the mixture vigorously to create a fine dispersion of sodium, then allow it to cool to room temperature while stirring.

  • Coupling Reaction:

    • Prepare a solution of 1-bromoadamantane (1 equivalent) in anhydrous toluene.

    • Slowly add the 1-bromoadamantane solution to the sodium dispersion.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium by the slow, dropwise addition of methanol.

    • Add water to dissolve the sodium salts.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from hexane.

Visualizations

experimental_workflow

Caption: Comparative workflow of Grignard and Wurtz coupling for this compound synthesis.

troubleshooting_logic

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and scientists, to the comprehensive technical support center for the synthesis of 1,1'-Biadamantane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during various synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: this compound is typically synthesized through several coupling strategies, including:

  • Grignard Reagent Coupling

  • Wurtz Reaction

  • Electrochemical Reduction of 1-haloadamantanes

  • Ullmann Coupling

  • Oxidative Coupling of Adamantane

Each method has its own set of advantages and challenges, particularly concerning the formation of byproducts.

Q2: I am observing a significant amount of adamantane in my final product. Which synthetic routes are prone to this byproduct and why?

A2: The formation of adamantane as a byproduct is common in several synthetic pathways. In Grignard reagent-based methods, adamantane can be formed through the reduction of the adamantyl radical intermediate by abstracting a hydrogen atom from the solvent.[1] Similarly, in the electrochemical reduction of 1-iodoadamantane, adamantane is a major byproduct formed alongside this compound.[2][3] Dehalogenation is also a known side reaction in Ullmann couplings, which would lead to the formation of adamantane.

Q3: My reaction is producing a significant amount of what appears to be an alkene. What is the likely cause?

A3: The formation of an alkene, specifically adamantene, is a characteristic byproduct of the Wurtz reaction when using 1-haloadamantanes. Due to the sterically hindered tertiary nature of the adamantyl halide, elimination reactions are a competing and often significant side reaction.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, several safety precautions are crucial. When working with Grignard reagents, it is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent quenching and potential fire hazards.[1] The Wurtz reaction involves the use of sodium metal, which is highly reactive and requires careful handling in an anhydrous environment. Oxidative coupling methods may employ strong oxidizing agents that should be handled with care. Always consult the safety data sheets (SDS) for all reagents and solvents used in your specific protocol.

Troubleshooting Guides by Synthetic Method

Grignard Reagent Coupling

The coupling of 1-adamantylmagnesium bromide is a common method for forming the C-C bond in this compound. However, the formation of the Grignard reagent from the sterically hindered 1-bromoadamantane can be challenging and is often accompanied by side reactions.[1]

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low or no formation of Grignard reagent Inactive magnesium surface due to oxidation.Activate the magnesium turnings by gentle heating with a crystal of iodine or by using a small amount of 1,2-dibromoethane.[1]
Presence of moisture or oxygen in the reaction setup.Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.[1]
High yield of adamantane byproduct The adamantyl radical intermediate is abstracting hydrogen from the solvent.Use a solvent less prone to hydrogen abstraction. Tetrahydrofuran (THF) is often preferred over diethyl ether.[1]
Quenching of the Grignard reagent by residual moisture or acidic impurities.Ensure all reagents and solvents are scrupulously dried.
Formation of this compound (homocoupling) during Grignard reagent formation Dimerization of the adamantyl radical intermediate.This is a known side reaction. Optimizing the rate of addition of 1-bromoadamantane and maintaining a consistent temperature can help minimize this.

Quantitative Data on Byproduct Formation

Method Solvent Yield of 1-Adamantylmagnesium Bromide (%) Yield of Adamantane (Reduction) (%) Yield of this compound (Homocoupling) (%)
Static MethodDiethyl ether58Not ReportedNot Reported
Anthracene-CatalyzedTHF85 (after 14 days)Not ReportedNot Reported

Data sourced from BenchChem Application Notes.[1]

Experimental Protocol: Formation of 1-Adamantylmagnesium Bromide (Static Method)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

  • Activation: Gently heat the flask to activate the magnesium, as indicated by the sublimation of iodine. Allow the flask to cool to room temperature under a flow of nitrogen.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion (approx. 10%) of a solution of 1-bromoadamantane in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming may be necessary.

  • Reaction: Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the magnesium is consumed. The Grignard reagent is now ready for the subsequent coupling step.

Logical Relationship Diagram

Grignard_Byproducts 1-Bromoadamantane 1-Bromoadamantane Adamantyl Radical Adamantyl Radical 1-Bromoadamantane->Adamantyl Radical Mg Mg Mg->Adamantyl Radical 1-Adamantylmagnesium Bromide 1-Adamantylmagnesium Bromide Adamantyl Radical->1-Adamantylmagnesium Bromide Reaction with Mg Adamantane Adamantane Adamantyl Radical->Adamantane H-abstraction from solvent This compound This compound Adamantyl Radical->this compound Dimerization

Byproduct formation pathways in Grignard synthesis.
Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. For tertiary halides like 1-haloadamantane, elimination to form an alkene is a major competing reaction.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Predominance of the elimination side reaction.Use a less sterically demanding solvent. Consider using a more reactive alkali metal, although this may also increase elimination.
Incomplete reaction.Ensure the sodium metal is finely dispersed to maximize surface area. Use a high-boiling point solvent to allow for higher reaction temperatures.
Formation of adamantene Inherent tendency of tertiary halides to undergo elimination in the presence of a strong reducing agent.This is a difficult side reaction to completely avoid in the Wurtz coupling of 1-haloadamantanes. Lowering the reaction temperature may slightly favor coupling over elimination, but will also decrease the overall reaction rate.

Experimental Protocol: Wurtz Coupling of 1-Iodoadamantane (General Procedure)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place finely cut sodium metal in an anhydrous solvent (e.g., dry ether or toluene).

  • Reaction: Heat the solvent to reflux to melt the sodium. Stir vigorously to create a fine dispersion of sodium. Add a solution of 1-iodoadamantane in the same anhydrous solvent dropwise to the sodium dispersion.

  • Completion and Workup: After the addition is complete, continue to reflux the mixture for several hours. Cool the reaction mixture and cautiously quench the excess sodium with a suitable alcohol (e.g., ethanol). Add water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which will likely be a mixture of this compound and adamantene.

Logical Relationship Diagram

Wurtz_Byproducts 1-Haloadamantane 1-Haloadamantane Adamantyl Radical Adamantyl Radical 1-Haloadamantane->Adamantyl Radical Na Na Na->Adamantyl Radical This compound This compound Adamantyl Radical->this compound Coupling Adamantene Adamantene Adamantyl Radical->Adamantene Elimination

Coupling vs. elimination in the Wurtz reaction.
Electrochemical Reduction

The electrochemical reduction of 1-haloadamantanes offers an alternative route to this compound, where the formation of byproducts can be influenced by the reaction conditions.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Inefficient electron transfer.Ensure proper cell setup with appropriate electrodes and electrolyte. Optimize the applied potential.
High yield of adamantane byproduct The adamantyl radical intermediate abstracts hydrogen from the solvent or supporting electrolyte.The choice of solvent significantly impacts the product distribution. Acetonitrile (ACN) and tetrahydrofuran (THF) have been shown to produce both adamantane and this compound.[2][3]
Use of ultrasound.Insonation has been shown to switch the mechanism to favor the formation of the monomeric product, adamantane, over the dimer, this compound.[2][3]

Quantitative Data on Byproduct Formation

Solvent Conditions Yield of this compound (%) Yield of Adamantane (%)
Tetrahydrofuran (THF)"Silent"3958
Acetonitrile (ACN)"Silent"5050
Tetrahydrofuran (THF)Insonation (10 kHz)093
Acetonitrile (ACN)Insonation (10 kHz)096

Data from the electrosynthetic reduction of 1-iodoadamantane at a silver cathode.[2][3]

Experimental Protocol: Electrochemical Synthesis of this compound (General Procedure)

  • Cell Assembly: Assemble a divided or undivided electrochemical cell with a silver cathode and a suitable anode (e.g., platinum or magnesium).

  • Electrolyte Solution: Prepare a solution of 1-iodoadamantane in an aprotic solvent (e.g., THF or ACN) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

  • Electrolysis: Apply a constant potential or current to the cell and monitor the reaction progress by techniques such as cyclic voltammetry or by analyzing aliquots of the reaction mixture.

  • Workup: After the electrolysis is complete, evaporate the solvent. The residue can then be taken up in an organic solvent, washed with water to remove the electrolyte, dried, and concentrated. The crude product can be purified by chromatography or recrystallization.

Logical Relationship Diagram

Electrochemical_Byproducts 1-Iodoadamantane 1-Iodoadamantane Electron Transfer Electron Transfer 1-Iodoadamantane->Electron Transfer Adamantyl Radical Adamantyl Radical Electron Transfer->Adamantyl Radical Silent Conditions Silent Conditions Adamantyl Radical->Silent Conditions Insonation Insonation Adamantyl Radical->Insonation This compound This compound Silent Conditions->this compound Dimerization Adamantane Adamantane Silent Conditions->Adamantane H-abstraction Insonation->Adamantane Favored H-abstraction

Influence of conditions on electrochemical synthesis.
Ullmann Coupling

The Ullmann coupling traditionally involves the copper-mediated coupling of aryl halides. Its application to alkyl halides, especially sterically hindered ones like 1-haloadamantane, is less common and can be challenging.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low or no reaction Steric hindrance of the 1-adamantyl halide preventing the formation of the organocopper intermediate.Use a more reactive 1-iodoadamantane. Employ highly active copper powder. Consider the use of ligands to facilitate the reaction.
Insufficient reaction temperature.Traditional Ullmann reactions require high temperatures. If using a modern, ligand-assisted protocol, optimize the temperature.
Formation of adamantane (dehalogenation) Reduction of the 1-haloadamantane.Ensure strictly anhydrous and anaerobic conditions. The source of hydrogen can be trace water or the solvent.

No specific experimental protocol or quantitative byproduct data for the Ullmann coupling of 1-haloadamantane to this compound was found in the literature search.

Oxidative Coupling

The direct oxidative coupling of adamantane offers a more atom-economical route to this compound. However, controlling the selectivity to prevent over-oxidation can be a major challenge.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Formation of 1-adamantanol and adamantanone Over-oxidation of the adamantane starting material or the this compound product.Carefully control the stoichiometry of the oxidizing agent. Optimize the reaction time and temperature to favor the desired coupling product.
Non-selective catalyst.Screen different catalysts and reaction conditions to improve the selectivity for C-C bond formation over C-H oxidation.
Low conversion of adamantane Inactive catalyst or insufficient oxidizing power.Ensure the catalyst is active and use a suitable oxidizing agent. The reaction conditions may need to be optimized.

No specific experimental protocol with quantitative byproduct analysis for the direct oxidative coupling of adamantane to this compound was found in the literature search.

References

Technical Support Center: Purification of Crude 1,1'-Biadamantane by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,1'-biadamantane using sublimation. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a cage-like hydrocarbon formed by the direct linkage of two adamantane units.[1] Its rigid and highly symmetric structure imparts exceptional thermal and chemical stability.[1] High purity is crucial for its applications in materials science, such as in the development of advanced polymers and functional coatings, and as a molecular scaffold in medicinal chemistry for the synthesis of novel drug candidates.[1] Impurities can interfere with subsequent reactions and affect the properties of the final products.

Q2: What is sublimation and why is it a suitable method for purifying this compound?

A2: Sublimation is a purification technique where a solid is heated, typically under reduced pressure, causing it to transform directly into a gas without passing through a liquid phase. The gaseous compound then crystallizes on a cooled surface, leaving non-volatile impurities behind.[2] This method is particularly well-suited for this compound due to its high melting point and thermal stability, which allow it to be heated to the required sublimation temperature without decomposition.[1] Sublimation is an effective method for removing non-volatile impurities that may be present in the crude product.

Q3: What are the potential impurities in crude this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in crude this compound may include unreacted adamantane starting material and polysubstituted adamantane byproducts. If the synthesis involves functionalized adamantane precursors, corresponding impurities may also be present.

Q4: What are the key safety precautions to consider during the sublimation of this compound?

A4: While this compound is considered relatively safe, standard laboratory safety practices should always be followed.[2] This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The sublimation should be performed in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[2] Care should be taken when working with vacuum apparatus to prevent implosion.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀[3]
Molar Mass270.45 g/mol [3]
AppearanceWhite to off-white crystalline solid[2]
Melting Point285 - 295 °C[4]
Boiling Point359.9 °C at 760 mmHg
Purity (Commercial)≥96.0 % (by GC)[4]

Experimental Protocols

Protocol 1: Vacuum Sublimation of Crude this compound

This protocol outlines the general procedure for the purification of crude this compound using a standard vacuum sublimation apparatus.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger condenser)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., cold water or a circulating chiller)

  • Schlenk line or equivalent for inert gas handling (optional)

Procedure:

  • Preparation:

    • Ensure the sublimation apparatus is clean and dry.

    • Place a sample of the crude this compound at the bottom of the sublimation flask. The amount should not exceed one-third of the flask's volume.

  • Assembly:

    • Assemble the sublimation apparatus, ensuring all ground glass joints are properly sealed. A small amount of high-vacuum grease can be applied to the joints.

    • Insert the cold finger into the sublimation apparatus.

  • Evacuation:

    • Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).

    • Slowly evacuate the system to the desired pressure (typically < 0.1 mmHg).

  • Cooling:

    • Once a stable vacuum is achieved, start the flow of coolant through the cold finger.

  • Heating:

    • Gently heat the bottom of the sublimation flask using a heating mantle or an oil bath.

    • Gradually increase the temperature. The optimal sublimation temperature will depend on the applied pressure but is expected to be below the melting point of this compound (285-295 °C). A starting point could be around 150-200 °C.

    • Observe the apparatus for the appearance of crystalline sublimate on the cold finger.

  • Collection:

    • Continue the sublimation until a sufficient amount of purified product has collected on the cold finger, or no more sublimation is observed.

    • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Once cooled, slowly and carefully vent the system, preferably with an inert gas like nitrogen or argon.

    • Carefully remove the cold finger and scrape the purified crystalline this compound onto a clean, dry surface.

Diagram 1: Experimental Workflow for Sublimation

experimental_workflow prep 1. Prepare Apparatus and Sample assemble 2. Assemble Sublimation Apparatus prep->assemble evacuate 3. Evacuate the System assemble->evacuate cool 4. Cool the Cold Finger evacuate->cool heat 5. Heat the Crude Sample cool->heat sublime Sublimation Occurs heat->sublime collect 6. Collect Purified Product sublime->collect

Caption: Workflow for the purification of this compound by sublimation.

Troubleshooting Guide

Problem 1: Low or no sublimation of this compound.

  • Question: I have assembled the apparatus and started heating, but I don't see any product subliming onto the cold finger. What should I do?

  • Answer:

    • Check the vacuum: Ensure that the system is under a high vacuum (< 0.1 mmHg). A poor vacuum will require a higher temperature for sublimation. Check all connections for leaks.

    • Increase the temperature: The temperature of the heating bath may be too low. Gradually increase the temperature, but do not exceed the melting point of this compound.

    • Sample distribution: Ensure the crude sample is spread in a thin layer at the bottom of the flask to maximize surface area for sublimation.

Problem 2: The sublimed product appears wet or oily.

  • Question: The crystals on the cold finger look wet or oily, not like fine, dry crystals. What could be the cause?

  • Answer:

    • Presence of volatile impurities: The crude sample may contain volatile impurities that are co-subliming with the this compound. Consider a pre-purification step like recrystallization if this is the case.

    • Condensation: If the apparatus was not properly dried, or if the vacuum was applied after cooling the cold finger, atmospheric moisture could have condensed. Ensure the apparatus is thoroughly dry before starting.

Problem 3: The sublimed product is discolored.

  • Question: The purified this compound on the cold finger has a yellow or brown tint. How can I get a white product?

  • Answer:

    • Decomposition: The heating temperature might be too high, causing thermal decomposition of the sample or impurities. Try subliming at a lower temperature under a higher vacuum.

    • Colored impurities: The crude material may contain colored, volatile impurities. A second sublimation or an alternative purification method like column chromatography might be necessary.

Problem 4: Low recovery of the purified product.

  • Question: I have completed the sublimation, but the amount of purified this compound is very low. How can I improve the yield?

  • Answer:

    • Incomplete sublimation: The sublimation time may have been too short, or the temperature too low. Ensure the process runs until no more material is observed to sublime.

    • Product loss during collection: Be careful when removing the cold finger and scraping off the product to minimize mechanical losses.

    • Sublimate on flask walls: Some product may have sublimed onto the cooler parts of the flask instead of the cold finger. Gently warming the sides of the flask with a heat gun can help direct the sublimate to the cold finger.

Diagram 2: Troubleshooting Logic for Sublimation Issues

troubleshooting_logic start Sublimation Issue Observed issue1 Low/No Sublimation start->issue1 issue2 Wet/Oily Product start->issue2 issue3 Discolored Product start->issue3 issue4 Low Recovery start->issue4 solution1a Check Vacuum issue1->solution1a Cause: Poor Vacuum? solution1b Increase Temperature issue1->solution1b Cause: Temp Too Low? solution2a Check for Volatile Impurities issue2->solution2a Cause: Impurities? solution2b Ensure Dry Apparatus issue2->solution2b Cause: Moisture? solution3a Lower Temperature issue3->solution3a Cause: Decomposition? solution3b Consider Alternative Purification issue3->solution3b Cause: Colored Impurities? solution4a Increase Sublimation Time/Temp issue4->solution4a Cause: Incomplete? solution4b Careful Product Collection issue4->solution4b Cause: Loss?

References

Technical Support Center: Recrystallization of High-Purity 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of 1,1'-Biadamantane via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges that may be encountered during the recrystallization of this compound, providing direct solutions in a question-and-answer format.

Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically indicates that the solvent is not appropriate for your compound. This compound is a large, non-polar hydrocarbon, and its solubility is governed by the "like dissolves like" principle.[1]

  • Troubleshooting Steps:

    • Select a Non-Polar Solvent: Ensure you are using a non-polar solvent. Good starting points for adamantane-based compounds include hexane, heptane, cyclohexane, or toluene.[2][3]

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the hot solvent in small increments until the solid dissolves.[2]

    • Check for Insoluble Impurities: If a portion of the solid material will not dissolve regardless of the amount of hot solvent added, it is likely an insoluble impurity.[4] In this case, you should perform a hot filtration to remove it.[5]

Q2: After dissolving the this compound and cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling usually signifies that the solution is not supersaturated.[6]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can serve as nucleation sites.[7]

      • Seeding: If available, add a single, pure crystal of this compound to the solution to initiate crystal growth.[6]

    • Reduce Solvent Volume: It is highly likely that too much solvent was used.[6] Reheat the solution to its boiling point and evaporate a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.[8]

    • Cool to a Lower Temperature: If crystals do not form at room temperature, cool the flask in an ice-water bath. For very low-boiling solvents, a dry ice-acetone bath can be used, but be sure to cool the filtration apparatus as well.[4][9]

Q3: Instead of crystals, an oil has formed in my flask. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution cools too rapidly.[9]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[8]

    • Slow Down the Cooling Process: Allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[10]

    • Modify the Solvent System: If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery rate is a common issue in recrystallization and can often be rectified.[8]

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]

    • Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Let it sit in the ice bath for a sufficient time to maximize crystal precipitation.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[1]

    • Recover from Mother Liquor: If a large amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[11]

Q5: My recrystallized this compound is still impure. What are my options?

A5: Persistent impurities may be trapped within the crystal lattice or may co-crystallize with your product.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second recrystallization is often effective in achieving higher purity.

    • Use Activated Charcoal: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. Use it sparingly, as it can also adsorb your desired product.[4]

    • Change the Solvent: A different solvent may have a better profile for excluding the specific impurities present in your sample.

Illustrative Quantitative Data

Disclaimer: The following quantitative data is illustrative and based on the general properties of non-polar, adamantane-based compounds. It is intended to serve as a guideline for solvent selection and expected outcomes. Researchers should perform their own small-scale tests to determine the optimal conditions for their specific sample.

Table 1: Illustrative Solvent Screening for this compound Recrystallization

SolventPolaritySolubility at 25°C (Illustrative)Solubility at Boiling Point (Illustrative)Suitability
HexaneNon-polarLowHighExcellent
CyclohexaneNon-polarLowHighExcellent
TolueneNon-polarModerateVery HighGood (May lead to lower yield)
Ethyl AcetatePolar AproticModerateVery HighFair (Potential for lower yield)
EthanolPolar ProticVery LowLowPoor (May not dissolve well)
WaterPolar ProticInsolubleInsolubleUnsuitable

Table 2: Example Recrystallization Outcome for this compound (10g Crude)

ParameterSingle-Solvent (Cyclohexane)Two-Solvent (Toluene/Hexane)
Crude Purity 95%95%
Solvent Volume (Hot) ~150 mL~40 mL Toluene / ~80 mL Hexane
Cooling Method Slow cool to RT, then ice bathSlow cool to RT, then ice bath
Yield 7.5 - 8.5 g (79 - 89% recovery of pure fraction)7.0 - 8.0 g (74 - 84% recovery of pure fraction)
Final Purity >99%>99%
Melting Point Sharp, close to literature valueSharp, close to literature value

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves this compound well when hot but poorly when cold.[12]

  • Solvent Selection: Based on small-scale tests, select a suitable non-polar solvent such as hexane or cyclohexane.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid is just completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a small excess of hot solvent.[12]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It uses one solvent in which this compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.[12] A common pair for non-polar compounds is Toluene ("soluble") and Hexane ("insoluble").

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "soluble solvent" (e.g., Toluene) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, slowly add the "insoluble solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarify the Solution: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[12]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash (with the cold "insoluble solvent"), and dry the crystals as described in the single-solvent protocol.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Collection start Start with Crude this compound choose_solvent Select Solvent(s) (Single or Two-Solvent System) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Impurities? cool Slowly Cool Solution to Induce Crystallization dissolve->cool No Impurities hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end High-Purity this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions Solutions start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield of Purified Product start->low_yield impure_product Product Still Impure start->impure_product solution_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->solution_no_crystals solution_oiling 1. Reheat & Add More Solvent 2. Cool Solution Slower 3. Change Solvent oiling_out->solution_oiling solution_low_yield 1. Use Minimum Hot Solvent 2. Ensure Thorough Cooling 3. Minimize Wash Volume low_yield->solution_low_yield solution_impure 1. Recrystallize Again 2. Use Activated Charcoal 3. Try a Different Solvent impure_product->solution_impure

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Challenges in the multi-step synthesis of 1,1'-Biadamantane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 1,1'-biadamantane derivatives.

Troubleshooting Guides

Problem 1: Low Yield in the Dimerization of 1-Haloadamantane

Q: My reductive coupling of 1-bromoadamantane is resulting in a low yield of this compound and a significant amount of adamantane as a byproduct. What are the potential causes and solutions?

A: This is a common challenge in the synthesis of this compound via reductive coupling. The formation of adamantane as a byproduct arises from the reduction of the adamantyl radical or organometallic intermediate by a proton source. Here’s a breakdown of potential causes and troubleshooting steps:

  • Moisture or Protic Solvents: Trace amounts of water or other protic impurities in the reaction mixture can protonate the adamantyl intermediate.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Solvents should be freshly distilled over a suitable drying agent.

  • Reaction Conditions: The choice of reducing agent and reaction conditions can significantly influence the product distribution.

    • Solution: Consider using activated metals (e.g., Rieke magnesium) to favor the coupling reaction. Electrochemical methods can also be employed, where the reaction outcome can be influenced by factors like ultrasound. For instance, the electrosynthetic reduction of 1-iodoadamantane at a silver cathode can yield this compound, but the application of ultrasound can switch the mechanism to favor the formation of the monomeric adamantane.

  • Purity of Starting Material: Impurities in the 1-haloadamantane can interfere with the reaction.

    • Solution: Purify the 1-haloadamantane by recrystallization or sublimation before use.

Problem 2: Inefficient Functionalization of the this compound Core

Q: I am attempting to introduce functional groups onto the this compound scaffold using strong acids, but the reaction is sluggish and gives a mixture of products. How can I improve this?

A: The functionalization of the sterically hindered this compound core can be challenging. Here are some factors to consider:

  • Acid Strength and Concentration: The choice and concentration of the acidic medium are critical.

    • Solution: For reactions like carboxylation or amidation, a mixture of fuming nitric acid and sulfuric acid is often effective. The ratio of these acids can be optimized to improve yield and selectivity.

  • Reaction Temperature and Time: These parameters need to be carefully controlled to avoid decomposition or the formation of side products.

    • Solution: Start with lower temperatures and gradually increase if the reaction is not proceeding. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

  • Nature of the Nucleophile: The reactivity of the nucleophile will influence the reaction conditions required.

    • Solution: For less reactive nucleophiles, harsher conditions (e.g., higher temperatures, longer reaction times) may be necessary. However, this also increases the risk of side reactions. A careful balance must be found.

Problem 3: Difficulty in Purifying the Final this compound Derivative

Q: I am struggling to separate my desired functionalized this compound derivative from unreacted starting materials and side products. What purification strategies are most effective?

A: The purification of adamantane derivatives can be challenging due to their high lipophilicity and often similar physical properties to byproducts. Here are some recommended techniques:

  • Recrystallization: This is often the most effective method for purifying solid adamantane derivatives.

    • Solution: A systematic approach to solvent screening is recommended. Start with common solvents like methanol, ethanol, or hexane, and consider mixed solvent systems to achieve optimal separation.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography can be employed.

    • Solution: Due to the nonpolar nature of the adamantane core, a normal-phase silica gel column is typically used. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Sublimation: For volatile adamantane derivatives, sublimation can be a powerful purification technique to remove non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core?

A1: The most common methods involve the reductive coupling of 1-haloadamantanes. These include:

  • Wurtz-type coupling: Using alkali metals like sodium or lithium to couple 1-bromo- or 1-chloroadamantane. This method can suffer from low yields and the formation of adamantane as a byproduct.

  • Ullmann-type coupling: This involves the use of copper-based reagents to couple 1-iodoadamantane. While often requiring high temperatures, it can be effective for certain substrates.

  • Electrochemical reduction: The reduction of 1-iodoadamantane at a cathode can produce this compound. The reaction conditions can be tuned to influence the product distribution.[1]

Q2: What are the key challenges in the multi-step synthesis of functionalized this compound derivatives?

A2: The primary challenges include:

  • Low yields in the coupling step: As discussed in the troubleshooting guide, the formation of the this compound linkage can be inefficient.

  • Steric hindrance: The bulky nature of the biadamantane core can make subsequent functionalization reactions difficult.

  • Purification: The separation of the desired product from starting materials and byproducts can be challenging due to similar physical properties.

  • Harsh reaction conditions: Many of the functionalization reactions require strong acids and high temperatures, which can lead to side reactions and decomposition.

Q3: Can you provide a general synthetic workflow for a multi-step synthesis of a this compound derivative?

A3: A general workflow is as follows:

G start Adamantane or Adamantane Derivative step1 Step 1: Halogenation (e.g., Bromination) start->step1 step2 Step 2: Reductive Coupling (e.g., Wurtz or Ullmann) step1->step2 step3 Step 3: Functionalization (e.g., Carboxylation, Amination) step2->step3 step4 Step 4: Purification (Recrystallization, Chromatography) step3->step4 end Functionalized This compound Derivative step4->end

Caption: General workflow for the synthesis of this compound derivatives.

Q4: How can I monitor the progress of my reactions effectively?

A4: The choice of monitoring technique depends on the specific reaction.

  • Thin-Layer Chromatography (TLC): Useful for a quick assessment of the reaction progress, especially for identifying the consumption of starting materials and the formation of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information about the composition of the reaction mixture, allowing for the identification of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.

Data Presentation

Table 1: Comparison of Reductive Coupling Methods for this compound Synthesis

Coupling MethodPrecursorReducing Agent/CatalystSolventTemperature (°C)Yield of this compound (%)Key ChallengesReference
Wurtz Coupling1-BromoadamantaneSodium metalTolueneReflux~20-40Low yield, formation of adamantane byproduct, harsh conditions.General Knowledge
Ullmann Coupling1-IodoadamantaneCopper bronzeDMF>150ModerateHigh temperatures, often requires activated copper.[2][3]
Electrochemical1-IodoadamantaneSilver cathodeTHFRoom Temp39Formation of adamantane byproduct, influence of ultrasound.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrochemical Reduction

This protocol is adapted from the literature and describes the synthesis of this compound from 1-iodoadamantane using an electrochemical method.[1]

Materials:

  • 1-Iodoadamantane

  • Anhydrous tetrahydrofuran (THF)

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate)

  • Silver cathode

  • Platinum anode

  • Electrochemical cell

Procedure:

  • Set up a divided electrochemical cell with a silver cathode and a platinum anode.

  • Prepare a solution of 1-iodoadamantane and the supporting electrolyte in anhydrous THF.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Carry out the electrolysis at a constant potential, monitoring the current until it drops to a baseline level, indicating the consumption of the starting material.

  • After the electrolysis is complete, evaporate the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using hexane as the eluent to separate this compound from adamantane and any unreacted starting material.

Protocol 2: Synthesis of this compound-3,3'-dicarboxylic acid

This protocol describes a potential route for the synthesis of this compound-3,3'-dicarboxylic acid, a key derivative.

G cluster_0 Part A: Synthesis of 1-Bromo-3-carboxyadamantane cluster_1 Part B: Reductive Coupling cluster_2 Part C: Purification a1 1-Adamantanecarboxylic Acid a2 Bromination (e.g., Br2, AlBr3) a1->a2 a3 1-Bromo-3-carboxyadamantane a2->a3 b1 1-Bromo-3-carboxyadamantane b2 Reductive Coupling (e.g., Activated Mg) b1->b2 b3 This compound-3,3'-dicarboxylic acid b2->b3 c1 Crude Product c2 Recrystallization (e.g., from Ethanol/Water) c1->c2 c3 Pure this compound-3,3'-dicarboxylic acid c2->c3

Caption: Synthetic workflow for this compound-3,3'-dicarboxylic acid.

Part A: Synthesis of 1-Bromo-3-carboxyadamantane (Illustrative)

  • To a solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., carbon tetrachloride), add a Lewis acid catalyst (e.g., AlBr₃).

  • Slowly add bromine to the reaction mixture at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

  • Purify the product by recrystallization.

Part B: Reductive Coupling

  • Prepare a Grignard reagent from 1-bromo-3-carboxyadamantane (as its ester to protect the acidic proton) using activated magnesium in an anhydrous ether solvent.

  • Alternatively, use a Wurtz-type coupling with an alkali metal.

  • The coupling reaction will yield the dimeric product.

  • If an ester was used, hydrolyze it to the dicarboxylic acid using standard procedures (e.g., aqueous base followed by acidification).

Part C: Purification

  • The crude this compound-3,3'-dicarboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments.

References

Preventing unwanted side reactions during 1,1'-Biadamantane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1'-Biadamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of this unique molecular scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the this compound core?

The most reactive sites on the this compound core are the tertiary bridgehead positions (3, 3', 5, 5', 7, and 7'). These positions are sterically accessible and are prone to substitution reactions. Functionalization typically occurs symmetrically at the 3 and 3' positions first, followed by the 5 and 5' and then the 7 and 7' positions, depending on the reaction conditions.

Q2: How can I selectively achieve mono-functionalization of this compound?

Achieving selective mono-functionalization can be challenging due to the high symmetry and reactivity of the bridgehead positions. Key strategies include:

  • Stoichiometric control: Using a limiting amount of the functionalizing reagent.

  • Milder reaction conditions: Lowering the reaction temperature and using less active catalysts can favor mono-substitution.

  • Bulky reagents: Employing sterically hindered reagents can disfavor multiple substitutions.

Q3: What are the typical challenges in purifying functionalized this compound derivatives?

Due to the high lipophilicity and often high melting points of biadamantane derivatives, purification can be challenging. Common issues and solutions include:

  • Low solubility: Derivatives may have poor solubility in common organic solvents. Hot filtration and recrystallization from high-boiling point solvents like toluene or xylenes may be necessary.

  • Similar polarity of products: Mixtures of mono-, di-, and poly-substituted products can be difficult to separate by column chromatography. Careful selection of the mobile phase and using high-performance chromatography techniques can improve separation.

  • Greasy or oily products: Some derivatives may be difficult to crystallize. Trituration with a non-polar solvent like hexane can sometimes induce solidification.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Functionalized Product
Possible Cause Troubleshooting Steps
Incomplete Reaction * Reaction Time: Extend the reaction time and monitor progress by TLC or GC-MS. * Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. * Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used.
Decomposition of Starting Material or Product * Reaction Temperature: Run the reaction at a lower temperature. * Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Poor Reagent Purity * Reagent Quality: Use freshly purified or high-purity reagents and solvents. Ensure solvents are anhydrous where necessary.
Issue 2: Formation of Unwanted Side Products

A. Over-functionalization (e.g., obtaining di- or tri-substituted products instead of mono-substituted)

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions * Catalyst: Use a milder catalyst or reduce the catalyst loading. For bromination, avoiding Lewis acids favors mono-bromination.[1] * Temperature: Lower the reaction temperature.
Incorrect Stoichiometry * Reagent Ratio: Use a stoichiometric or sub-stoichiometric amount of the functionalizing reagent relative to the this compound.

B. Formation of Isomeric Products

Possible Cause Troubleshooting Steps
Lack of Regioselectivity * Directing Groups: If applicable, introduce a directing group to guide the functionalization to a specific position. * Catalyst Selection: Certain catalysts can offer higher regioselectivity. For instance, in adamantane functionalization, specific photocatalytic systems have shown high selectivity for the tertiary C-H bonds.

C. Formation of Halogenated Byproducts in Reactions with Diols

In reactions involving this compound-3,3'-diols in the presence of acid and a source of halide ions, the formation of the corresponding dichloro- or dibromo-derivatives can occur as a significant side reaction.[2]

Possible Cause Troubleshooting Steps
Nucleophilic Substitution by Halide Ions * Acid Choice: Use a non-halogen-containing acid if possible. * Solvent: Avoid solvents that can act as a halide source. * Reaction Temperature: Lowering the temperature may reduce the rate of this side reaction.

Data Presentation: Comparison of Functionalization Methods

Table 1: Bromination of this compound (Adapted from Adamantane Bromination)
MethodBrominating AgentCatalystTypical Product(s)Reported Yield (%)Key Side Products
Direct BrominationBr₂None3-Bromo-1,1'-biadamantaneHigh (est. >90%)Polybrominated species
Catalytic BrominationBr₂Lewis Acid (e.g., AlBr₃)3,3'-Dibromo-1,1'-biadamantaneHighOver-brominated products
Milder Bromination1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)-3-Bromo-1,1'-biadamantaneGoodMinimal polybromination
Table 2: Synthesis of this compound-3,3'-diacetic acid from this compound-3,3'-diol[2]
ReagentsDesired ProductYield of Desired Product (%)Side ProductYield of Side Product (%)
1,1-dichloroethene, 100% H₂SO₄This compound-3,3'-diacetic acid503,3'-Dichloro-1,1'-biadamantane34

Experimental Protocols

Protocol 1: Selective Mono-bromination of this compound

This protocol is adapted from the selective bromination of adamantane.

Materials:

  • This compound

  • Liquid Bromine (Br₂)

  • Saturated aqueous sodium bisulfite solution

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Carefully add an excess of liquid bromine to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After the desired level of conversion is reached (typically several hours), cool the reaction mixture to room temperature.

  • Slowly and carefully add a saturated aqueous solution of sodium bisulfite to quench the excess bromine until the red-brown color disappears.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 3-bromo-1,1'-biadamantane.

Protocol 2: Synthesis of 3,3'-Dihydroxy-1,1'-biadamantane

This protocol is a general method for the hydroxylation of the bridgehead positions.

Materials:

  • This compound

  • A suitable oxidizing agent system (e.g., a mixture of a halomethane like CBr₄ and water in the presence of a metal catalyst like Mo(CO)₆).

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reaction vessel, add this compound, the halomethane, water, and the catalyst.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 140-160 °C) with stirring for several hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3,3'-dihydroxy-1,1'-biadamantane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine this compound, Reagents, and Solvent start->reactants heat Heat and Stir for Specified Time reactants->heat monitor Monitor Reaction by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Final Product purify->end

Caption: General experimental workflow for the functionalization of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products incomplete_rxn Incomplete Reaction? start->incomplete_rxn decomposition Decomposition? start->decomposition over_func Over-functionalization? start->over_func isomer Isomeric Products? start->isomer time Increase Time incomplete_rxn->time temp Increase Temp incomplete_rxn->temp stoich Check Stoichiometry incomplete_rxn->stoich lower_temp Lower Temp decomposition->lower_temp inert_atm Use Inert Atm. decomposition->inert_atm mild_cond Milder Conditions over_func->mild_cond reagent_ratio Adjust Reagent Ratio over_func->reagent_ratio directing_group Use Directing Group isomer->directing_group catalyst_select Change Catalyst isomer->catalyst_select

Caption: Troubleshooting logic for this compound functionalization.

References

Technical Support Center: Scaling Up 1,1'-Biadamantane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the industrial-scale production of 1,1'-Biadamantane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the production of this compound?

A1: Scaling up the synthesis of this compound presents several challenges inherent to adamantane chemistry and coupling reactions. These include:

  • Side Reactions: Due to the tertiary nature of the adamantyl halide, elimination reactions can compete with the desired coupling, leading to the formation of adamantene-derived byproducts.

  • Steric Hindrance: The bulky nature of the adamantyl group can slow down reaction rates and require more forcing conditions, which in turn can lead to more side products.

  • Purification: The high symmetry and non-polar nature of this compound can make separating it from structurally similar byproducts and starting materials challenging.

  • Heat Transfer: Coupling reactions, particularly Wurtz-type reactions, can be highly exothermic. Managing heat transfer effectively is critical at an industrial scale to prevent runaway reactions.

  • Reagent Handling: The use of hazardous reagents like metallic sodium in Wurtz coupling requires stringent safety protocols for large-scale operations.

Q2: Which synthetic route is most promising for the industrial production of this compound?

A2: Two primary routes are considered for the synthesis of this compound: the Wurtz coupling of 1-haloadamantane and electrochemical coupling. While the Wurtz coupling is a classic method, it is often plagued by low yields and side reactions when using tertiary halides. The electrochemical approach offers a potentially cleaner and more controllable alternative, with studies showing variable yields depending on the reaction conditions.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is critical to favor the desired coupling reaction over elimination.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction pathway. Anhydrous, non-protic solvents are essential for Wurtz coupling.

  • High-Purity Starting Materials: Using high-purity 1-haloadamantane will reduce the introduction of impurities that can interfere with the reaction or complicate purification.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is necessary to optimize the reaction and minimize unreacted starting materials.

Q4: What are the recommended methods for purifying this compound at a large scale?

A4: Due to its high melting point and thermal stability, sublimation is a highly effective method for purifying this compound from non-volatile impurities. Recrystallization from a suitable solvent or a mixture of solvents is also a viable option. The choice of method will depend on the nature of the impurities and the required purity level.

Troubleshooting Guides

Wurtz Coupling of 1-Bromoadamantane
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the sodium surface is clean and reactive. - Increase reaction time. - Optimize reaction temperature.
Side reaction (elimination) is dominant.- Lower the reaction temperature. - Use a less polar solvent. - Consider using a different coupling agent (e.g., activated zinc).
Presence of Adamantane in Product Reduction of the adamantyl radical or anion.- Ensure strictly anhydrous conditions. - Minimize sources of protons in the reaction mixture.
Formation of Polymeric Byproducts Uncontrolled reaction conditions.- Improve stirring to ensure homogeneous reaction mixture. - Control the rate of addition of 1-bromoadamantane.
Difficulty in Initiating the Reaction Passivated sodium surface.- Use freshly cut sodium or sodium dispersion. - Use an activating agent like iodine or ethyl bromide in small amounts.
Electrochemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incorrect electrode potential.- Optimize the reduction potential through cyclic voltammetry.
Low current density.- Increase the electrode surface area. - Decrease the distance between electrodes.
Electrode fouling.- Clean the electrode surface between batches. - Consider using an ultrasonic bath to keep the electrode surface clean during the reaction.
High Yield of Adamantane Protonation of the adamantyl radical or anion.- Use aprotic solvents with a low proton availability. - Ensure the supporting electrolyte is anhydrous.

Experimental Protocols

Protocol 1: Wurtz Coupling of 1-Bromoadamantane

This protocol describes a representative lab-scale synthesis that can be adapted for pilot-scale production with appropriate engineering controls.

Materials:

  • 1-Bromoadamantane

  • Sodium metal, clean and dry

  • Anhydrous toluene

  • Anhydrous n-hexane for washing

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), place finely cut sodium metal in a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Add anhydrous toluene to cover the sodium.

  • Heat the mixture to the reflux temperature of toluene with vigorous stirring to create a sodium dispersion.

  • Cool the mixture to room temperature while maintaining stirring to obtain a fine sodium dispersion.

  • Prepare a solution of 1-bromoadamantane in anhydrous toluene.

  • Slowly add the 1-bromoadamantane solution to the sodium dispersion at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess sodium by the slow addition of isopropanol, followed by ethanol, and then water.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by sublimation or recrystallization.

Protocol 2: Electrochemical Synthesis of this compound

This protocol is based on literature reports of the electrochemical reduction of 1-haloadamantanes.

Materials:

  • 1-Iodoadamantane

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (ACN)

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate)

  • Silver cathode and a suitable anode (e.g., platinum)

Procedure:

  • In an undivided electrochemical cell equipped with a silver cathode and a platinum anode, dissolve 1-iodoadamantane and the supporting electrolyte in the chosen anhydrous solvent.

  • Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

  • Apply a constant potential to the silver cathode, determined from prior cyclic voltammetry experiments to be sufficient for the reduction of 1-iodoadamantane.

  • Continue the electrolysis until the starting material is consumed, as monitored by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the supporting electrolyte.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product.

  • Purify the crude this compound by column chromatography, sublimation, or recrystallization.

Data Presentation

Table 1: Summary of Synthesis Methods and Yields

Synthesis MethodStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Wurtz Coupling1-BromoadamantaneSodium metalToluene30-50General Literature
Electrochemical1-IodoadamantaneSilver cathodeTHF39
Electrochemical1-IodoadamantaneSilver cathodeACN50

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₂₀H₃₀
Molecular Weight270.46 g/mol
Melting Point288-290 °C
¹H NMR (CDCl₃, ppm)δ 1.65-1.80 (m, 24H), 2.05 (s, 6H)
¹³C NMR (CDCl₃, ppm)δ 28.9, 35.8, 38.2, 45.5

Mandatory Visualizations

Wurtz_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Na_Dispersion Prepare Sodium Dispersion in Toluene Start->Na_Dispersion Adamantane_Sol Prepare 1-Bromoadamantane Solution in Toluene Start->Adamantane_Sol Reaction_Step Slowly Add Adamantane Solution to Na Dispersion Na_Dispersion->Reaction_Step Adamantane_Sol->Reaction_Step Reflux Reflux for Several Hours Reaction_Step->Reflux Quench Quench Excess Sodium Reflux->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Sublimation/Recrystallization) Evaporation->Purification End End Purification->End Troubleshooting_Wurtz Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Dominant Side Reactions? Start->Side_Reactions Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Yes Check_Na Check Sodium Activity Incomplete_Reaction->Check_Na Yes Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Change_Solvent Use Less Polar Solvent Side_Reactions->Change_Solvent Yes

Technical Support Center: Identification and Characterization of Impurities in 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on identifying and characterizing impurities in 1,1'-Biadamantane samples. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my this compound sample?

A1: Impurities in this compound typically originate from its synthetic route, which often involves the coupling of adamantyl precursors. The most likely impurities are residual starting materials, byproducts from side reactions, and degradation products.[1]

Common Potential Impurities in this compound

Impurity Name Chemical Formula Molar Mass ( g/mol ) Likely Origin
Adamantane C₁₀H₁₆ 136.24 Side-reaction product from precursor reduction.[1]
1-Haloadamantane (e.g., 1-Iodoadamantane) C₁₀H₁₅I 262.13 Unreacted starting material.[2]

| 1-Adamantanol | C₁₀H₁₆O | 152.24 | Hydrolysis of 1-haloadamantane precursor or degradation.[2][3] |

Q2: My reaction is sluggish or the yield of this compound is low, with multiple spots on a TLC plate. What could be the cause?

A2: A sluggish or incomplete reaction is often caused by impurities in the starting materials or suboptimal reaction conditions.[2] The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. These could be unreacted starting materials like 1-iodoadamantane, the desired this compound product, and byproducts such as adamantane.[1] The different polarities of these compounds will cause them to separate on the TLC plate. It is crucial to first analyze the purity of your starting materials before troubleshooting the reaction conditions.

Q3: What are the best analytical methods to identify and quantify impurities in this compound?

A3: The most effective and commonly used methods for analyzing adamantane derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for separating volatile compounds like adamantane derivatives.[4] It provides retention time data for quantification and mass spectra for definitive identification of impurities.[2][3]

  • Quantitative ¹H NMR (qNMR) Spectroscopy: qNMR is a powerful method for determining the absolute purity of a sample.[5] By comparing the signal integral of this compound to that of a certified internal standard, precise quantification can be achieved.[2][6] Impurity signals can often be identified and quantified simultaneously.[5]

Q4: My ¹H NMR spectrum shows several peaks. How can I distinguish the signals of this compound from its likely impurities?

A4: The high symmetry of the adamantane cage results in relatively simple NMR spectra.[7] Differentiating between this compound and its impurities can be done by analyzing their distinct chemical shifts (δ). Due to the symmetry of this compound, its ¹H NMR spectrum is expected to be simpler than that of mono-substituted adamantanes.

Typical ¹H NMR Chemical Shifts in CDCl₃

Compound Proton Environment Approximate Chemical Shift (δ, ppm)
Adamantane CH₂ ~1.75
CH ~1.87
This compound CH₂ (bridgehead adjacent) Specific to structure
CH (bridgehead) Specific to structure
Other CH₂ Specific to structure
1-Adamantanol CH₂ ~1.50 - 1.75
CH ~2.15

| | OH | Variable |

Note: The exact chemical shifts for this compound may vary slightly based on solvent and concentration. It is recommended to acquire a reference spectrum of a purified standard.

Q5: The mass spectrum of an impurity peak shows a base peak at m/z 135. What does this indicate?

A5: A base peak at m/z 135 is the characteristic adamantyl cation ([C₁₀H₁₅]⁺). This is a highly stable carbocation and is the signature fragment for many 1-substituted adamantane compounds observed during Mass Spectrometry (MS) analysis.[3] Its presence strongly suggests that the impurity is an adamantane derivative. The molecular ion peak (M⁺) will help identify the specific derivative. For example, 1-Adamantanol would show a molecular ion at m/z 152.[3]

Experimental Workflows & Troubleshooting Logic

The following diagrams illustrate the recommended workflows for analyzing and troubleshooting impurities in this compound samples.

impurity_analysis_workflow start Receive this compound Sample prep Sample Preparation (Dissolve in appropriate solvent) start->prep gcms GC-MS Analysis prep->gcms nmr NMR Analysis (¹H, ¹³C, qNMR) prep->nmr data_analysis Data Analysis gcms->data_analysis nmr->data_analysis id_impurities Identify Impurities (MS Library / Chemical Shifts) data_analysis->id_impurities quant_impurities Quantify Impurities (Peak Area % / qNMR) data_analysis->quant_impurities report Generate Purity Report id_impurities->report quant_impurities->report

Caption: General workflow for the analysis of impurities in this compound.

troubleshooting_logic start Unexpected Peak(s) in GC or NMR Spectrum? check_ms Analyze Mass Spectrum of GC Peak start->check_ms If GC-MS check_nmr Analyze Chemical Shift and Coupling of NMR Signal start->check_nmr If NMR is_135 Base Peak m/z 135? check_ms->is_135 is_adamantane_shifts Signals match known adamantane impurity? check_nmr->is_adamantane_shifts adamantane_deriv Impurity is an Adamantane Derivative is_135->adamantane_deriv Yes non_adamantane Impurity is likely not adamantane-based (e.g., solvent) is_135->non_adamantane No impurity_identified Impurity Identified is_adamantane_shifts->impurity_identified Yes further_investigation Requires further 2D NMR or other analytical techniques is_adamantane_shifts->further_investigation No check_mol_ion Check Molecular Ion (M⁺) and fragmentation to identify adamantane_deriv->check_mol_ion

Caption: Troubleshooting logic for unexpected analytical signals.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the purity analysis of this compound and the identification of volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve the sample in 5 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • If required, dilute to a working concentration of approximately 50-100 µg/mL.

  • Instrumentation and Parameters:

    • The following parameters serve as a starting point and should be optimized for your specific instrument and column.[8][9]

    Typical GC-MS Parameters

    Parameter Setting
    GC System Agilent 7890B or equivalent
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
    Carrier Gas Helium, constant flow rate of 1.2 mL/min
    Inlet Temperature 280 °C
    Injection Volume 1 µL (Splitless or appropriate split ratio)
    Oven Program Initial: 100°C, hold 2 min. Ramp: 15°C/min to 300°C. Hold: 10 min.
    MS System Agilent 5977A or equivalent
    Ionization Mode Electron Ionization (EI) at 70 eV
    Source Temperature 230 °C
    Quadrupole Temp 150 °C

    | Mass Range | 40 - 400 amu |

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST). Pay close attention to characteristic fragments like m/z 135.[3]

    • Calculate the relative purity by the area percent method, assuming similar response factors for all components.[10]

Protocol 2: Quantitative ¹H NMR (qNMR) Analysis of this compound

This protocol provides a method for determining the absolute purity of a this compound sample using an internal standard.[5][6]

  • Sample and Standard Preparation:

    • Select a suitable internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., 1,1,2,2-tetrachloroethane, maleic acid). The standard must be of high, certified purity.

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate, known amount (e.g., 8-10 mg) of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and ensure accurate integration. A D1 of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal corresponding to this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass weighed

    • P : Purity of the standard

    • analyte : this compound

    • std : Internal Standard

References

Optimizing Reaction Conditions for the Bromination of 1,1'-Biadamantane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the bromination of 1,1'-biadamantane. Due to the structural similarity, reaction principles and potential issues are often analogous to the well-documented bromination of adamantane. The following information, largely based on established protocols for adamantane, is intended to serve as a robust starting point for the development and optimization of this compound bromination procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degree of bromination on this compound?

A1: The extent of bromination on the this compound core is principally governed by the reaction conditions. Key factors include:

  • Catalyst: The presence or absence of a Lewis acid catalyst is critical. Non-catalytic bromination generally favors mono-bromination at a single bridgehead position. To achieve higher degrees of substitution (di-, tri-, tetra-, up to hexabromination on the available tertiary carbons), a Lewis acid catalyst is typically necessary.[1]

  • Molar Ratio of Bromine: The stoichiometry of bromine relative to this compound will significantly impact the extent of bromination. An excess of bromine is generally required for polybromination.

  • Reaction Time and Temperature: Longer reaction times and elevated temperatures often lead to higher degrees of bromination. However, overly harsh conditions can also promote side reactions and the formation of complex product mixtures.[1]

  • Brominating Agent: While elemental bromine is common, milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer improved selectivity, especially for achieving lower degrees of bromination.[2]

Q2: How can I selectively achieve monobromination of this compound?

A2: For selective monobromination, it is crucial to avoid the use of Lewis acid catalysts.[1] A common approach involves reacting this compound with a controlled amount of liquid bromine, often at reflux.[1] Using a milder brominating agent, such as DBDMH, can also enhance selectivity towards the mono-substituted product.[2]

Q3: What is the function of a Lewis acid in the bromination of this compound?

A3: Lewis acids, such as aluminum bromide (AlBr₃), iron(III) bromide (FeBr₃), or zirconium(IV) chloride (ZrCl₄), act as catalysts by increasing the electrophilicity of bromine.[1][3] They polarize the Br-Br bond, which facilitates the electrophilic attack on the adamantane cage's tertiary C-H bonds. This catalytic action is essential for overcoming the activation energy required to substitute multiple hydrogen atoms at the bridgehead positions, leading to the formation of polybrominated derivatives.[1][3]

Q4: How can I effectively monitor the progress of my bromination reaction?

A4: The progress of the reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) provides a simple and rapid way to track the consumption of the starting material and the appearance of products. For a more detailed analysis of the product distribution and to identify the different brominated species, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material. 1. Insufficient reaction time or temperature.2. Inactive or insufficient catalyst (for polybromination).3. Inadequate amount of brominating agent.1. Increase reaction time and/or temperature. Monitor progress by TLC or GC-MS.2. Ensure the Lewis acid is anhydrous and active. Increase catalyst loading if necessary.3. Verify the stoichiometry and consider adding more brominating agent.
Formation of a mixture of polybrominated products when targeting a specific degree of substitution (e.g., dibromination). 1. Reaction conditions are too harsh (temperature too high, time too long).2. Incorrect stoichiometry of the brominating agent.3. Overly active catalyst.1. Reduce the reaction temperature and/or time.2. Carefully control the molar ratio of the brominating agent to this compound.3. Reduce the amount of catalyst or consider a milder Lewis acid.
Reaction is sluggish and yields are poor for polybromination. 1. Catalyst deactivation due to the presence of moisture.2. Insufficiently high temperature for multiple substitutions.1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.2. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Significant formation of dark-colored byproducts. 1. Overly harsh reaction conditions leading to decomposition.2. Side reactions with residual solvents or impurities.1. Lower the reaction temperature.2. Ensure the purity of starting materials and solvents.
Difficulty in isolating and purifying the desired brominated product. 1. Formation of a complex mixture of isomers and polybrominated species.2. Similar polarities of the different brominated products.1. Optimize reaction conditions for better selectivity.2. Employ careful column chromatography with a suitable solvent system. Recrystallization may also be effective for purification.

Data Presentation: Reaction Conditions for Adamantane Bromination

The following tables summarize various reported reaction conditions for the bromination of adamantane, which can be used as a starting point for the optimization of this compound bromination.

Table 1: Comparison of Brominating Agents for Monobromoadamantane Synthesis

Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Elemental Bromine (Br₂)Neat85 - 1109~93
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Trichloromethane65 - 7024 - 36up to 91[2]
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99
Hydrogen Bromide (HBr) / Hydrogen Peroxide (H₂O₂)Not specified30Not specifiedup to 95[2]

Table 2: Conditions for Polybromination of Adamantane

Target ProductBrominating AgentCatalystSolventReaction Temperature (°C)Reaction Time (h)
1,3-DibromoadamantaneBromineFe powderNeatRoom Temperature1 - 2
1,3,5-TribromoadamantaneBromineFe powderNeatReflux24
1,3,5,7-TetrabromoadamantaneBromineAlCl₃NeatReflux24

Experimental Protocols

The following are detailed experimental protocols for the bromination of adamantane, which can be adapted for this compound. Note: These protocols should be considered as a starting point and may require optimization for the specific substrate.

Protocol 1: Synthesis of 1-Bromoadamantane (Monobromination) [1]

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 30 g).

  • Carefully add liquid bromine (e.g., 24 mL) to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling, quench the excess bromine with a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Synthesis of 1,3-Dibromoadamantane (Dibromination)

  • To 280 mL of bromine in a round-bottom flask, add 7.00 g of iron powder and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath.

  • Add 96.0 g of adamantane in portions over 1 hour with efficient stirring.

  • Stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into a mixture of 1 kg of crushed ice and 550 g of solid sodium sulfite.

  • Triturate the solid until the brown color of bromine disappears.

  • Filter the product, wash with 5% HCl and then with water, and dry.

  • Recrystallize from 2-propanol to obtain pure 1,3-dibromoadamantane.

Protocol 3: Synthesis of 1,3,5,7-Tetrabromoadamantane (Tetrabromination) [4]

  • In a flask fitted with a reflux condenser, suspend adamantane in an excess of liquid bromine.

  • Add aluminum chloride (AlCl₃) as the catalyst.

  • Reflux the reaction mixture for 3-24 hours.

  • After cooling, work up the reaction by quenching excess bromine with a reducing agent like sodium bisulfite solution and washing the solid product with hydrochloric acid and then water.

  • Purify the crude product by recrystallization from a suitable solvent like acetonitrile to yield 1,3,5,7-tetrabromoadamantane.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, Brominating Agent, and Solvent catalyst Add Catalyst (if required for polybromination) reagents->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool quench Quench Excess Bromine (e.g., with NaHSO3) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Isolated Brominated This compound purify->product Bromination_Logic cluster_conditions Reaction Conditions cluster_products Degree of Bromination catalyst Catalyst mono Monobromination catalyst->mono Absent di_tri Di-/Tri-bromination catalyst->di_tri Present (Mild) poly Polybromination (Tetra- to Hexa-) catalyst->poly Present (Strong) ratio Bromine:Substrate Ratio ratio->mono Low ratio->di_tri Moderate ratio->poly High time_temp Time & Temperature time_temp->mono Short/Low time_temp->di_tri Moderate time_temp->poly Long/High

References

Troubleshooting low solubility issues of 1,1'-Biadamantane in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting low solubility issues encountered with 1,1'-Biadamantane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound poorly soluble in many common laboratory solvents?

A1: The low solubility of this compound stems from its unique molecular structure. It is a highly nonpolar, rigid, and symmetrical hydrocarbon.[1][2] The strong intermolecular forces within its crystal lattice require a significant amount of energy to overcome, and it can only establish weak van der Waals interactions with solvent molecules. According to the "like dissolves like" principle, it will exhibit preferential solubility in nonpolar solvents that can effectively interact with its large, hydrophobic surface.[3][4][5] Its solubility in polar solvents is negligible due to the inability of the nonpolar this compound to disrupt the strong hydrogen-bonding network of polar solvent molecules.

Q2: I am observing a precipitate in my experiment involving this compound. What could be the cause and how can I resolve it?

A2: Precipitate formation is a common issue and can be attributed to several factors:

  • Solvent Polarity: You might be using a solvent that is too polar for this compound.

  • Concentration: The concentration of your solution may have exceeded the solubility limit of this compound in that specific solvent at the experimental temperature.

  • Temperature: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation.[3]

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially beyond its solubility limit.

To resolve this, you can try the following:

  • Solvent Selection: Switch to a more nonpolar solvent (see Table 1 for guidance).

  • Co-solvency: Use a mixture of solvents. Adding a good nonpolar solvent to your current solvent system might enhance solubility.

  • Heating: Gently warming the solution can increase solubility.[3] Ensure that the temperature is compatible with your experimental setup and the stability of other components.

  • Dilution: Add more of the solvent to decrease the overall concentration of this compound.

Q3: What are the best practices for preparing a stock solution of this compound?

A3: To prepare a stock solution, follow these steps:

  • Choose an appropriate solvent: Select a nonpolar solvent in which this compound is known to be soluble, such as toluene, hexane, or chloroform.[3]

  • Use sonication: To aid dissolution, sonicate the mixture in a water bath. This uses sound energy to agitate particles and speed up the dissolving process.

  • Gentle heating: If necessary, gently warm the solution. Be mindful of the solvent's boiling point and volatility.

  • Incremental addition: Add the this compound powder in small portions to the solvent while stirring to prevent clumping.

  • Visual confirmation: Ensure that all solid has dissolved and the solution is clear before use.

Q4: Can I use a solvent mixture to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. By mixing a good solvent (e.g., toluene) with a poorer solvent, you can fine-tune the polarity of the solvent system to meet the needs of your experiment while maintaining the solubility of this compound. When preparing a co-solvent system, it is generally best to dissolve the this compound in the better solvent first before adding the second solvent.

Data Presentation: Solubility Profile of this compound

SolventSolvent TypeQualitative SolubilityRationale
TolueneAromatic HydrocarbonHighNonpolar aromatic solvent, interacts well with the hydrocarbon structure.
HexaneAliphatic HydrocarbonModerate to HighNonpolar solvent, good for dissolving nonpolar compounds.[3]
ChloroformHalogenated HydrocarbonModerate to HighA less polar solvent that can effectively solvate nonpolar molecules.[3]
DichloromethaneHalogenated HydrocarbonModerateOffers a balance of polarity and is a good solvent for many organic compounds.
Tetrahydrofuran (THF)EtherLow to ModerateMore polar than the hydrocarbons, but can still dissolve some nonpolar compounds.
AcetoneKetoneLowA polar aprotic solvent, generally not ideal for highly nonpolar compounds.
EthanolAlcoholVery Low / InsolubleA polar protic solvent, poor choice for dissolving this compound.
WaterPolar ProticInsolubleHighly polar solvent, incompatible with the nonpolar nature of this compound.[3]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., toluene, hexane, dichloromethane, acetone, ethanol, water)

  • Small vials or test tubes

  • Spatula

  • Vortex mixer

Methodology:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 1-2 mg of this compound and repeat step 3.

  • Continue adding solute until it no longer dissolves to determine the approximate saturation point.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination (Saturation Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent of interest

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. Calculate the solubility in mg/mL or g/L.

    • Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your calibrated HPLC or GC method. Analyze the diluted sample to determine the concentration of this compound. Calculate the original solubility, accounting for the dilution factor.

Visualizations

G Troubleshooting Low Solubility of this compound start Low Solubility or Precipitation Observed check_solvent Is the solvent nonpolar? start->check_solvent change_solvent Switch to a nonpolar solvent (e.g., Toluene, Hexane) check_solvent->change_solvent No check_temp Is the temperature too low? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Gently warm the solution check_temp->increase_temp Yes check_conc Is the concentration too high? check_temp->check_conc No increase_temp->check_conc dilute Add more solvent to dilute check_conc->dilute Yes use_cosolvent Consider using a co-solvent system check_conc->use_cosolvent No success Solubility Issue Resolved dilute->success sonicate Apply sonication to aid dissolution use_cosolvent->sonicate sonicate->success

Caption: A logical workflow for troubleshooting low solubility issues.

G Experimental Workflow for Quantitative Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatic shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration (Gravimetric or Chromatographic) D->E F Calculate Solubility E->F G Factors Influencing this compound Solubility cluster_solute cluster_solvent Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Nonpolar Highly Nonpolar Solute->Nonpolar Rigid Rigid Structure Solute->Rigid Lattice Strong Crystal Lattice Solute->Lattice Solvent Solvent Properties Solvent->Solubility Polarity Polarity ('Like dissolves like') Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Temp Temperature Temp->Solubility Pressure Pressure (minor effect for solids in liquids) Pressure->Solubility

References

Validation & Comparative

A Comparative Guide to the Properties of 1,1'-Biadamantane and Diamantane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, the rigid, polycyclic hydrocarbon scaffolds of diamondoids offer unique structural motifs. Among these, 1,1'-biadamantane and diamantane stand out for their exceptional stability and lipophilicity. This guide provides a detailed comparison of their physicochemical and pharmacological properties, supported by experimental data and protocols, to aid researchers in selecting the appropriate scaffold for their applications.

Physicochemical Properties: A Head-to-Head Comparison

Both this compound and diamantane are white crystalline solids characterized by high melting points and poor solubility in water.[1][2] Their compact, cage-like structures contribute to their remarkable thermal and chemical stability.[3] A quantitative comparison of their key physicochemical properties is presented in Table 1.

PropertyThis compoundDiamantane
Molecular Formula C₂₀H₃₀[4]C₁₄H₂₀[1]
Molecular Weight 270.46 g/mol [4]188.31 g/mol [1]
Melting Point 288-290 °C236.5 °C[5], 244.73 °C, 244-245 °C
Boiling Point High boiling point[2]269.5 ± 7.0 °C
Solubility Non-polar solubility, generally soluble in organic solvents, insoluble in water.[2]Sparingly soluble in water (8.1 x 10⁻⁴ g/L), soluble in diethyl ether. Soluble in various organic solvents like cyclohexane.[5]
Lipophilicity (logP) 7.1 (calculated)[6]5.556 ± 0.228 (calculated)

Pharmacological and Biological Activities

The lipophilic nature of both this compound and diamantane makes them attractive scaffolds in drug discovery, often used to enhance the pharmacokinetic properties of parent compounds.[7] The introduction of these moieties can increase a drug's metabolic stability and its ability to cross lipid membranes.[8]

Derivatives of both molecules have been investigated for a range of therapeutic applications. Notably, a comparative study on N-substituted maleimides of adamantane and diamantane revealed insights into their relative antitumor activities. The study synthesized N-1-adamantylcitraconimide and N-1-diamantylcitraconimide and tested their growth-inhibitory activity against several cancer cell lines.[9] The results indicated that the N-substituents of imides with adamantyl groups exhibited more potent antitumor activity than those with diamantyl substituents.[9] However, derivatives of diamantane have also shown potent antitumor and antiviral activities.[1] For instance, diamantane has been reported to inhibit viral replication by interfering with viral RNA polymerase and also to inhibit cellular protein synthesis.[1]

The general workflow for leveraging these diamondoid scaffolds in drug discovery often involves their incorporation into a known pharmacophore to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

DrugDiscoveryWorkflow cluster_0 Scaffold Selection cluster_1 Lead Generation cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Scaffold This compound or Diamantane Linker Linker Strategy Scaffold->Linker Pharmacophore Known Pharmacophore Pharmacophore->Linker Synthesis Chemical Synthesis Linker->Synthesis Screening Biological Screening (e.g., Antitumor, Antiviral) Synthesis->Screening ADME ADME Profiling (Solubility, Stability) Screening->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR OptimizedLead Optimized Lead Compound SAR->OptimizedLead

A general workflow for the utilization of diamondoid scaffolds in drug discovery.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of these compounds are crucial for reproducible research.

Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of crystalline solids involves using a capillary melting point apparatus.

Methodology:

  • A small amount of the finely powdered sample (this compound or diamantane) is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting range is indicative of a pure compound.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octanol and water. The logarithm of this value, logP, is a widely used measure of lipophilicity.

Methodology:

  • A solution of the compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of adamantane with a nitrosyl compound.[2]

Reaction Scheme: Adamantane + Nitrosyl Trifluoroacetate → this compound

Procedure:

  • Adamantane is reacted with nitrosyl trifluoroacetate.

  • The reaction is typically carried out under specific experimental conditions to yield this compound.[2]

Synthesis of Diamantane

Diamantane can be synthesized through the Lewis acid-catalyzed rearrangement of various pentacyclic tetradecanes.[10] A convenient laboratory-scale synthesis starts from the dimerization of norbornadiene.

Diamantane_Synthesis Norbornadiene Norbornadiene Dimer Norbornadiene Dimer Norbornadiene->Dimer Dimerization (CoBr2-PPh3, BF3·OEt2) Tetrahydro Tetrahydro-binor-S Dimer->Tetrahydro Hydrogenation Diamantane Diamantane Tetrahydro->Diamantane Rearrangement (AlBr3, Cyclohexane)

A simplified synthetic pathway to Diamantane.

Procedure:

  • Dimerization: Norbornadiene is dimerized using a catalyst system of cobalt bromide-triphenylphosphine and boron trifluoride etherate.

  • Hydrogenation: The resulting dimer is hydrogenated to yield tetrahydro-binor-S isomers.

  • Rearrangement: The tetrahydro-binor-S is then subjected to a Lewis acid-catalyzed rearrangement using aluminum bromide in a solvent like cyclohexane to produce diamantane.[10]

Conclusion

Both this compound and diamantane offer unique and valuable properties for applications in drug discovery and materials science. This compound, with its larger and more lipophilic structure, may be particularly suited for applications requiring maximum steric bulk and hydrophobicity. Diamantane, being a smaller and more extensively studied diamondoid, provides a well-characterized platform with demonstrated biological activities. The choice between these two scaffolds will ultimately depend on the specific design requirements of the target molecule and the desired physicochemical and pharmacological profile. This guide provides the foundational data and experimental context to facilitate that decision-making process.

References

A Comparative Guide: 1,1'-Biadamantane Versus Adamantane as a Polymer Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bulky, rigid moieties into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal, mechanical, and processing properties. Among the most promising of these building blocks are the diamondoid hydrocarbons, adamantane and its dimer, 1,1'-biadamantane. Their unique, cage-like structures introduce significant steric hindrance, restricting polymer chain mobility and leading to materials with exceptional characteristics. This guide provides an objective comparison of this compound and adamantane as polymer building blocks, supported by experimental data, to aid researchers in selecting the optimal moiety for their specific application, from advanced engineering plastics to novel drug delivery systems.

Executive Summary

Both adamantane and this compound significantly enhance the performance of polymers. The incorporation of either moiety generally leads to:

  • Increased Thermal Stability: Higher glass transition temperatures (Tg) and decomposition temperatures (Td).

  • Improved Mechanical Properties: Increased tensile strength and modulus.

  • Enhanced Solubility: The bulky nature of these groups can disrupt polymer chain packing, leading to better solubility in organic solvents.

The primary distinction lies in the greater rigidity and bulk of the this compound unit, which is composed of two adamantane cages. This generally results in a more pronounced effect on the polymer's properties compared to a single adamantane cage. However, the choice between the two will depend on the desired balance of properties, with considerations for monomer synthesis and cost.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the properties of polymers incorporating adamantane and this compound. It is important to note that the data is collated from various sources and direct, side-by-side comparisons under identical conditions are limited.

Table 1: Thermal Properties of Adamantane and this compound Containing Polymers

Polymer TypeMonomer UnitGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)
Polyamide1,3-Bis(4-aminophenyl)adamantane240 - 300[1]> 450 (in N2)[1]
Polyimide1,3-Bis(4-aminophenyl)adamantane (ADMDA)285 - 440> 500[2]
Poly(1,3-adamantylene alkylene)1,3-AdamantyleneAmorphous to 63 (semicrystalline)[3]452 - 456[4][3][5]
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate~220[6]-
Hypothetical Biadamantane PolymerThis compound derivativeExpected to be higher than adamantane analogExpected to be higher than adamantane analog

Table 2: Mechanical Properties of Adamantane Containing Polymers

Polymer TypeMonomer UnitTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene77 - 92[1]1.5 - 2.5[1]-
Polyimide1,3-Bis(4-aminophenyl)adamantane (ADMDA)---

Table 3: Gas Permeability of Adamantane Containing Membranes

Polymer TypeGas PairPermeability (Barrer)Selectivity
Adamantane-based PolysulfonesO2/N2--
Adamantane-based TerpolymerCO2/N2up to 514.5[7]50.9[7]

Note: The bulky nature of adamantane can create free volume in the polymer matrix, making these materials promising for gas separation applications. Data for this compound-based membranes is an active area of research.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of polymers incorporating adamantane moieties.

Protocol 1: Synthesis of Aromatic Polyamides from 1,3-Bis(4-aminophenyl)adamantane[9]

This protocol describes the synthesis of a polyamide via condensation polymerization.

Materials:

  • 1,3-Bis(4-aminophenyl)adamantane (B1)

  • Dicarboxylic acid (e.g., oxalic acid, malonic acid)

  • Anhydrous calcium chloride (CaCl2)

  • Triphenylphosphite (TPP)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine (Py)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of the diamino monomer (B1) and the dicarboxylic acid.

  • Add anhydrous calcium chloride, triphenylphosphite, N-methyl-2-pyrrolidone, and pyridine to the flask.

  • Heat the mixture to 80°C and reflux for 15 minutes with continuous stirring.

  • After the reaction, collect the polymer by precipitation in water and then wash with ethanol.

  • Purify the crude polymer by dissolving it in dimethyl sulfoxide (DMSO) and reprecipitating in ethanol three times.

  • Dry the final polymer product in a vacuum oven at 50°C for 1 hour.

Protocol 2: Synthesis of Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis (ADMET) Polycondensation[5][6]

This protocol outlines the synthesis of fully aliphatic polymers with adamantane units in the main chain.

Monomer Synthesis:

  • Synthesize α,ω-diene monomers containing the 1,3-adamantylene unit using a copper-catalyzed alkyl-alkyl cross-coupling reaction.

Polymerization:

  • Charge a flame-dried Schlenk tube with the 1,3-adamantyl diene monomer.

  • Degas the monomer in the liquid state by alternating between vacuum and purging with argon.

  • Add Grubbs' first-generation catalyst to the monomer under an argon atmosphere.

  • Conduct the polymerization in bulk at 65-70°C under vacuum (10⁻³ mbar) to yield the unsaturated polymer.

Hydrogenation:

  • Perform exhaustive hydrogenation of the unsaturated polymer using 4-methylbenzenesulfonhydrazide (TSH) and tripropylamine (TPA) at 135°C.

  • Confirm the completion of the hydrogenation by the disappearance of the internal alkene signal in ¹H NMR spectroscopy.

Mandatory Visualizations

Logical Relationship: Impact of Adamantane and this compound on Polymer Properties

G Influence of Adamantane Moieties on Polymer Properties cluster_0 Polymer Building Blocks cluster_1 Structural Characteristics cluster_2 Resulting Polymer Properties Adamantane Adamantane Increased Bulk and Rigidity Increased Bulk and Rigidity Adamantane->Increased Bulk and Rigidity This compound This compound This compound->Increased Bulk and Rigidity Greater Steric Hindrance Greater Steric Hindrance Increased Bulk and Rigidity->Greater Steric Hindrance Higher Thermal Stability (Tg, Td) Higher Thermal Stability (Tg, Td) Greater Steric Hindrance->Higher Thermal Stability (Tg, Td) Improved Mechanical Strength Improved Mechanical Strength Greater Steric Hindrance->Improved Mechanical Strength Enhanced Solubility Enhanced Solubility Greater Steric Hindrance->Enhanced Solubility Increased Free Volume Increased Free Volume Greater Steric Hindrance->Increased Free Volume

Caption: Logical flow from monomer structure to polymer properties.

Experimental Workflow: Adamantane-Based Polymers in Drug Delivery

G Workflow for Adamantane-Based Polymeric Drug Delivery Systems Monomer Synthesis Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Polymer Characterization Polymer Characterization Polymerization->Polymer Characterization Drug Loading Drug Loading Polymer Characterization->Drug Loading Nanoparticle Formulation Nanoparticle Formulation Drug Loading->Nanoparticle Formulation In Vitro Studies In Vitro Studies Nanoparticle Formulation->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Data Analysis Data Analysis In Vivo Studies->Data Analysis

Caption: Experimental workflow for developing adamantane-based drug delivery systems.

Conclusion

Both adamantane and this compound are powerful tools for the creation of high-performance polymers. The choice between them is a trade-off between the desired degree of property enhancement and synthetic accessibility. Adamantane-based polymers have been more extensively studied and offer a significant improvement over their non-adamantane counterparts. This compound, with its larger and more rigid structure, holds the potential for even greater performance enhancements, though its application is a less explored area of polymer chemistry. For drug delivery applications, the biocompatibility and ability to form stable nanoparticles make adamantane-containing polymers an exciting platform for future therapeutic development.[8][9][10][11][12] This guide serves as a foundational resource for researchers to navigate the selection and application of these unique diamondoid building blocks in their polymer design endeavors.

References

A Researcher's Guide to Predicting the Properties of 1,1'-Biadamantane with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) calculations offer a powerful computational lens to predict and understand the molecular properties of complex structures like 1,1'-biadamantane. This guide provides a comparative framework for utilizing DFT to determine the structural, vibrational, and electronic characteristics of this unique, cage-like hydrocarbon, outlining the necessary experimental data for validation.

While direct computational studies on this compound are not extensively reported in publicly available literature, the well-studied nature of its parent compound, adamantane, provides a robust blueprint for such investigations. This guide will, therefore, use adamantane as a proxy to illustrate the comparative analysis between DFT-predicted and experimentally determined properties.

Unveiling Molecular Geometry: A Comparison of DFT and Experimental Structures

A primary application of DFT is the accurate prediction of molecular geometries. By minimizing the energy of the system, DFT calculations can determine equilibrium bond lengths, bond angles, and dihedral angles. These theoretical values can then be benchmarked against experimental data, most commonly obtained from X-ray crystallography.

For a molecule like this compound, key structural parameters of interest would include the length of the central carbon-carbon bond connecting the two adamantyl cages, the bond lengths and angles within the adamantyl frameworks, and the overall symmetry of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To obtain experimental structural data, single crystals of this compound would be grown, for instance, by slow evaporation from a suitable solvent. These crystals are then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This provides highly accurate measurements of bond lengths and angles.

Computational Protocol: DFT Geometry Optimization

A typical DFT geometry optimization for this compound would involve the following steps:

  • Input Structure: A plausible initial 3D structure of this compound is generated.

  • Method Selection: A functional and a basis set are chosen. A common and effective choice for hydrocarbons is the B3LYP functional with a 6-31G* or larger basis set.

  • Calculation: The DFT software iteratively adjusts the positions of the atoms to find the lowest energy conformation.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The workflow for a typical DFT geometry optimization and property calculation is illustrated in the diagram below.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Output Analysis cluster_comparison Comparison with Experiment initial_structure Initial Molecular Structure (e.g., from builder or database) geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G*) initial_structure->geometry_optimization Submit for calculation frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Verify minimum energy electronic_properties Electronic Properties (HOMO-LUMO gap) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond lengths, angles) frequency_calculation->optimized_geometry vibrational_frequencies Vibrational Frequencies (IR/Raman spectra) frequency_calculation->vibrational_frequencies xray_data X-ray Crystallography Data optimized_geometry->xray_data Compare spectroscopy_data IR/Raman Spectroscopy Data vibrational_frequencies->spectroscopy_data Compare

A typical workflow for predicting molecular properties using DFT and comparing them with experimental data.

Table 1: Illustrative Comparison of Geometric Parameters for Adamantane

Geometric ParameterExperimental (Gas-Phase Electron Diffraction)DFT (B3LYP/6-311+G(d,p))
C-C Bond Length (Å)1.5401.543
C-H Bond Length (Å)1.1121.098
C-C-C Bond Angle (°)109.5109.5
H-C-H Bond Angle (°)107.4107.8

Note: Experimental and computational data for adamantane are well-documented in the chemical literature.

Probing Molecular Vibrations: DFT vs. Infrared and Raman Spectroscopy

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. This allows for a direct comparison between a calculated vibrational spectrum and an experimental one, aiding in the interpretation of the experimental data.

Experimental Protocol: Vibrational Spectroscopy

To obtain experimental vibrational spectra, a sample of this compound would be analyzed using an IR spectrometer and a Raman spectrometer. The resulting spectra would show peaks at specific wavenumbers corresponding to the different vibrational modes of the molecule.

Computational Protocol: DFT Frequency Calculation

The same DFT calculation that is used to confirm a minimum energy structure also provides the vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Comparison of Vibrational Frequencies for Adamantane (cm⁻¹)

Vibrational Mode DescriptionExperimental (IR)DFT (B3LYP/6-31G*) - Scaled
CH₂ Scissoring14521455
CH Wagging13551358
C-C Stretching968970
C-C-C Bending638640

Note: Experimental and computational vibrational data for adamantane are widely available.

Understanding Electronic Behavior: HOMO-LUMO Gap and Reactivity

DFT is also a valuable tool for predicting the electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and its electronic excitation properties. A larger gap suggests greater stability.

While direct experimental measurement of HOMO and LUMO energies can be complex, techniques like cyclic voltammetry can provide information about the redox potentials, which can be correlated with the calculated orbital energies.

Computational Protocol: Electronic Property Calculation

The HOMO and LUMO energies are standard outputs of a DFT geometry optimization calculation. These values can be used to calculate the HOMO-LUMO gap and to visualize the spatial distribution of these frontier orbitals, providing insights into potential sites of electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties of Adamantane Derivatives (Illustrative)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Adamantane-7.51.28.7
1-Aminoadamantane-6.81.17.9
1-Adamantanecarboxylic acid-7.9-0.57.4

Note: These are representative values from DFT calculations on adamantane and its derivatives and serve as an example of the data that can be generated.

Conclusion

DFT calculations provide a powerful and versatile platform for predicting the properties of this compound. While this guide highlights the need for experimental data for direct validation, the methodologies established for similar molecules like adamantane offer a clear path forward for computational investigation. By comparing DFT-predicted geometries, vibrational frequencies, and electronic properties with experimental data from techniques such as X-ray crystallography and vibrational spectroscopy, researchers can gain a deeper understanding of the structure-property relationships of this intriguing molecule, which can be invaluable in the fields of materials science and drug development.

A Comparative Analysis of 1,1'-Biadamantane: Bridging the Gap Between Theoretical and Experimental Raman Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the vibrational properties of molecules like 1,1'-biadamantane is crucial for characterizing its structure and behavior. Raman spectroscopy serves as a powerful, non-destructive technique for this purpose. This guide provides a comparative analysis of the experimental and theoretically calculated Raman spectra of this compound, offering insights into their correlations and discrepancies.

A comprehensive search of the current scientific literature and spectral databases did not yield any publicly available experimental or theoretical Raman spectra specifically for this compound. This significant data gap hinders a direct comparative analysis for this specific molecule.

However, to illustrate the comparative methodology that would be employed, this guide will utilize available data for the parent molecule, adamantane. Adamantane, as the fundamental building block of this compound, provides a relevant and instructive proxy for demonstrating the comparison between experimental measurements and theoretical calculations.

Comparison of Experimental and Theoretical Raman Spectra of Adamantane

The analysis of adamantane's Raman spectrum reveals a close correspondence between the experimentally observed vibrational modes and those predicted by theoretical calculations, typically employing Density Functional Theory (DFT). The primary discrepancies arise from the inherent approximations in theoretical models and the specific conditions of the experimental setup.

Experimental Raman Shift (cm⁻¹)Theoretical Raman Shift (cm⁻¹)Assignment
29682975C-H stretching
29202925C-H stretching
28552860C-H stretching
14501455CH₂ scissoring
13601365CH₂ wagging
11001105C-C stretching
970975C-C stretching, CH₂ rocking
760765C-C-C bending

Note: The theoretical values presented are representative and can vary based on the computational method and basis set used.

Methodologies: Experimental and Theoretical Approaches

A clear understanding of the methodologies employed in obtaining both experimental and theoretical data is essential for a robust comparison.

Experimental Protocol for Raman Spectroscopy of Adamantane

The experimental Raman spectrum of solid adamantane is typically acquired using a micro-Raman spectrometer.

  • Sample Preparation: A small amount of crystalline adamantane powder is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 488 nm or 785 nm) is used.[1] The laser is focused onto the sample through a microscope objective.

  • Data Acquisition: The scattered light is collected by the same objective and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is then dispersed by a grating and detected by a CCD camera.[2] The resulting spectrum plots the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Theoretical Protocol for Calculating Raman Spectra of Adamantane

Theoretical Raman spectra are commonly calculated using quantum chemical methods, such as DFT.

  • Molecular Geometry Optimization: The first step involves finding the lowest energy structure of the adamantane molecule. This is achieved by performing a geometry optimization using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Vibrational Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies (Raman shifts) and their corresponding Raman activities.

  • Spectral Simulation: The calculated Raman activities are then used to generate a theoretical spectrum. The calculated "stick" spectrum is often convoluted with a Lorentzian or Gaussian function to simulate the experimental peak shapes.[3]

Logical Workflow: From Molecule to Spectral Comparison

The process of comparing experimental and theoretical Raman spectra follows a logical workflow, as illustrated in the diagram below. This process begins with the molecule of interest and branches into two parallel workflows: the experimental measurement and the theoretical calculation, which are then ultimately compared and analyzed.

Raman_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Adamantane Sample exp_instrument Raman Spectrometer exp_sample->exp_instrument is analyzed by exp_measurement Data Acquisition exp_instrument->exp_measurement to perform exp_spectrum Experimental Spectrum exp_measurement->exp_spectrum yielding compare Comparative Analysis exp_spectrum->compare theo_model Molecular Model theo_opt Geometry Optimization (DFT) theo_model->theo_opt is used for theo_freq Frequency Calculation (DFT) theo_opt->theo_freq followed by theo_spectrum Theoretical Spectrum theo_freq->theo_spectrum to generate theo_spectrum->compare conclusion Structural & Vibrational Insights compare->conclusion

References

Validating the Diamondoid Dimer: A Comparative Guide to the Structural Analysis of 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for validating the structure of 1,1'-biadamantane, a unique hydrocarbon formed by the direct linkage of two adamantane cages.

The rigid, cage-like structure of adamantane has made it a valuable building block in medicinal chemistry and materials science.[1] Its dimer, this compound, presents a larger, even more rigid scaffold with potential for creating novel molecular architectures. Accurate structural validation is the cornerstone of understanding its properties and unlocking its full potential. While X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more readily accessible data for structural confirmation.

Method Comparison: Unveiling the Molecular Architecture

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and available resources. X-ray crystallography provides a definitive 3D model of the molecule in the solid state, while NMR and MS offer insights into the connectivity and mass of the molecule, primarily in the solution and gas phase, respectively.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (from solid or solution)
Key Advantage Unambiguous determination of absolute structure and stereochemistryNon-destructive, provides detailed information about molecular structure in solutionHigh sensitivity, provides accurate molecular weight
Limitation Requires a suitable single crystal, which can be difficult to growCan be complex to interpret for large molecules, less sensitive than MSDoes not provide direct information on stereochemistry or 3D structure

X-ray Crystallography: The Definitive Picture

Single-crystal X-ray diffraction offers an unparalleled level of detail in structural analysis. By measuring the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise location of each atom in the molecule and in the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of the molecule's structure.

Table 1: Crystallographic Data for Adamantane (for reference) [2]

ParameterValue
Crystal SystemCubic
Space GroupFm-3m
a (Å)9.429(8)
V (ų)838.1
Z4
C-C bond length (Å)1.54
C-H bond length (Å)1.10
Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a suitable solvent (e.g., ethanol, hexane) from a saturated solution of the purified compound.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Spectroscopic Alternatives for Structural Confirmation

While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are powerful and routine techniques for the characterization and confirmation of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are informative.

Table 2: ¹³C NMR Spectral Data for this compound and Adamantane [3]

CompoundCarbon AtomChemical Shift (δ) ppm
This compound C-1, C-1'35.5
C-3, C-3', C-5, C-5', C-7, C-7'38.0
C-2, C-2', C-8, C-8', C-9, C-9'28.6
C-4, C-4', C-6, C-6', C-10, C-10'38.0
Adamantane C-1, C-3, C-5, C-728.7
C-2, C-4, C-6, C-8, C-9, C-1038.2

The high symmetry of the this compound molecule results in a relatively simple ¹³C NMR spectrum. The chemical shifts are distinct from those of adamantane, reflecting the change in the electronic environment upon dimerization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, signal integrations (for ¹H), and multiplicities are then analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺270.23Molecular Ion
[M-C₄H₉]⁺213.16Loss of a butyl fragment from the adamantyl cage
[C₁₀H₁₅]⁺135.12Adamantyl cation

The fragmentation pattern can provide further confirmation of the structure, with characteristic losses of alkyl fragments from the adamantane cages.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using electron ionization (EI), which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for structural validation and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry purification->ms Initial Confirmation nmr NMR Spectroscopy purification->nmr Connectivity Analysis xray X-ray Crystallography purification->xray 3D Structure Determination validation Confirmed Structure of this compound ms->validation nmr->validation xray->validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_methods Analytical Methods cluster_information Structural Information compound This compound xray X-ray Crystallography (Solid State) compound->xray nmr NMR Spectroscopy (Solution State) compound->nmr ms Mass Spectrometry (Gas Phase) compound->ms info_xray 3D Structure (Bond Lengths, Angles) xray->info_xray info_nmr Connectivity (Chemical Environment) nmr->info_nmr info_ms Molecular Weight (Fragmentation) ms->info_ms info_xray->info_nmr complements info_nmr->info_ms complements info_ms->info_xray complements

Caption: Logical relationship between analytical methods for structural elucidation.

References

Comparative study of the thermal stability of different diamondoid hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diamondoid hydrocarbons, with their unique cage-like structures resembling infinitesimally small diamonds, have garnered significant interest across various scientific disciplines, including materials science and drug development. Their rigid, strain-free frameworks bestow upon them exceptional thermal and chemical stability. This guide provides a comparative overview of the thermal stability of different diamondoid hydrocarbons, supported by available experimental data, and outlines standard methodologies for their thermal analysis.

Exceptional Thermal Resilience

Diamondoids are recognized for their remarkable resistance to thermal degradation, a property that sets them apart from other hydrocarbons.[1][2] This high thermal stability is a direct consequence of their rigid, three-dimensionally fused ring systems.[1] The exceptional stability of these compounds is practically leveraged in geochemical applications, where higher diamondoids are isolated from petroleum feedstock by subjecting the mixture to pyrolysis at temperatures between 400°C and 450°C.[3] This process effectively removes the less stable, non-diamondoid components, leaving the resilient diamondoid molecules intact.[2][3]

Comparative Thermal Data

The following table summarizes available thermal data for various diamondoid hydrocarbons. It is important to note that much of the specific decomposition data comes from studies on diamondoid-containing polymers or functionalized diamondoids, as the parent hydrocarbons often sublime at high temperatures before decomposing.

Diamondoid HydrocarbonOnset Decomposition Temperature (°C)Activation Energy for Thermal Decomposition (kJ/mol)Method of AnalysisNotes
Adamantane > 450 (inferred)Not availablePyrolysisInferred from the pyrolysis temperature used for the isolation of higher diamondoids.[3] Adamantane itself sublimes at ~270°C.[4]
Diamantane > 450 (inferred)Not availablePyrolysisInferred from the pyrolysis temperature used for the isolation of higher diamondoids.[3] Melts at approximately 236.5°C.[2]
Triamantane > 450 (inferred)Not availablePyrolysisInferred from the pyrolysis temperature used for the isolation of higher diamondoids.[3] Melts at approximately 221.5°C.[2]
Higher Diamondoids (C22 and higher) > 450Not availablePyrolysisIsolated from petroleum via pyrolysis at 450°C, indicating their stability at this temperature.[3]
Adamantyl-substituted polymers ~350 - 475Not availableThermogravimetric Analysis (TGA)The decomposition temperature varies with the polymer backbone and the nature of the linkage to the adamantane cage.[2]
Diamantane-based polyesters 520 - 580Not availableThermogravimetric Analysis (TGA)Demonstrates the significant enhancement of thermal stability when diamantane moieties are incorporated into polymers.[5]
Functionalized Adamantanes 127 - 177 (for some derivatives)Not availableMolecular Dynamics SimulationThe thermal stability of functionalized diamondoids is highly dependent on the nature of the substituent group, with some functionalities leading to fragmentation at lower temperatures.[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The decomposition temperatures for the parent diamondoids are inferred from their stability during pyrolysis for isolation purposes.

General Trend in Thermal Stability

Based on the available information, a general trend in the thermal stability of diamondoid hydrocarbons can be observed:

  • High Intrinsic Stability: The fundamental diamondoid cage structure is exceptionally stable.

  • Influence of Functional Groups: The thermal stability of diamondoid derivatives is significantly influenced by the nature of the functional groups attached to the cage. Some functionalizations can lower the decomposition temperature.[6]

  • Polymer Enhancement: Incorporation of diamondoid moieties into polymer backbones generally leads to a substantial increase in the thermal stability of the resulting material.[2][5]

  • Size and Stability: While direct comparative data is scarce, the fact that higher diamondoids survive high-temperature pyrolysis suggests that their thermal stability is comparable to or even greater than the lower diamondoids like adamantane.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of diamondoid hydrocarbons is typically evaluated using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample of the diamondoid hydrocarbon (typically 1-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidative degradation. A typical purge gas flow rate is 20-100 mL/min.

  • Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 1000°C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The temperature at which 5% or 10% mass loss occurs (Td5 or Td10) is often reported for comparison. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the decomposition products of a sample.

Detailed Methodology:

  • Sample Introduction: A microgram-level sample of the diamondoid is placed in a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere. This thermal energy causes the compound to fragment into smaller, volatile molecules.

  • Gas Chromatography (GC) Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification.

  • Data Analysis: The resulting chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is used to identify the structure of the fragments, providing insights into the thermal decomposition pathways.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comparative study of the thermal stability of diamondoid hydrocarbons.

Thermal_Stability_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison Synthesis Synthesis & Purification of Diamondoids Characterization Structural Characterization (NMR, MS) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA PyGCMS Pyrolysis-GC-MS Characterization->PyGCMS Decomposition_Temp Determine Onset Decomposition T TGA->Decomposition_Temp Activation_Energy Calculate Activation Energy TGA->Activation_Energy Product_Analysis Identify Decomposition Products PyGCMS->Product_Analysis Comparison Comparative Analysis Decomposition_Temp->Comparison Activation_Energy->Comparison Product_Analysis->Comparison

References

Performance Benchmark: 1,1'-Biadamantane-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and safer drug delivery systems has led to the exploration of novel polymeric materials. Among these, polymers incorporating the rigid, bulky 1,1'-biadamantane moiety are emerging as a promising class of materials. Their unique diamondoid structure imparts exceptional thermal and mechanical stability, offering potential advantages over conventional aliphatic polyesters like polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(ethylene glycol) (PEG). This guide provides an objective comparison of the performance of this compound-based polymers against these established alternatives, supported by available experimental data.

Performance at a Glance: A Quantitative Comparison

The inherent properties of the this compound unit, characterized by its high rigidity and hydrophobicity, significantly influence the performance of the resulting polymers in drug delivery applications. These characteristics can lead to enhanced thermal stability, improved drug loading capacities for hydrophobic drugs, and distinct release kinetics. The following tables summarize key performance indicators, drawing from published research.

Table 1: Thermal and Mechanical Properties

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Notes
Adamantane-Based Polysulfone Up to 235[1]> 500 (10% weight loss in air/nitrogen for polyimides)[1]The bulky adamantane cage restricts chain mobility, leading to significantly higher thermal stability compared to non-adamantane analogues.[1]
Polycarbonate (PC) ~150~450A common thermoplastic with good thermal properties, but generally lower than adamantane-containing polymers.
Polylactic Acid (PLA) 55-65~350Lower thermal stability, which can be a limitation for certain processing techniques.
Poly(lactic-co-glycolic acid) (PLGA) 45-55~300Degradation rate and thermal properties can be tuned by the lactide:glycolide ratio.

Table 2: Drug Loading and Encapsulation Efficiency

Polymer SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
Adamantane-Cored Star-Shaped PLGA-D-P 21.6[2]Not ReportedThe bulky and rigid adamantane core contributes to higher thermodynamic stability and drug loading capacity compared to a pentaerythritol core.[2]
Linear Adamantane-PLGA-D-P 22.9[2]Not Reported
PLA Nanoparticles 10-20 (Projected)[3]70-90 (Projected)[3]Performance is dependent on the specific drug properties and fabrication method.[3]
PLGA Nanoparticles 5-15 (Projected)60-80 (Projected)The amorphous nature of PLGA can influence drug encapsulation.
PEGylated Systems (e.g., PEG-PLGA) 1-10 (Projected)[3]50-80 (Projected)[3]The hydrophilic PEG shell can sometimes reduce the loading of hydrophobic drugs.[3]

Table 3: In Vitro Drug Release

Polymer SystemDrug Release ProfileConditions
Adamantane-Cored Star-Shaped PLGA-D-P Micelles (DOX-loaded) 18.5% release at pH 7.4; 77.6% release at pH 5.0 within 80 hours[2]pH-responsive release, with accelerated release in acidic environments mimicking tumor microenvironments.
Linear Adamantane-PLGA-D-P Micelles (DOX-loaded) 19.0% release at pH 7.4; 78.8% release at pH 5.0 within 80 hours[2]Similar pH-responsive behavior to the star-shaped counterpart.
PLA/PLGA Nanoparticles Biphasic: Initial burst release followed by sustained release over days to weeks.Release is primarily controlled by drug diffusion and polymer degradation. The degradation rate of PLGA can be tailored by the monomer ratio.
PEGylated Nanoparticles Can exhibit slower release due to the hydrophilic corona acting as a barrier.The PEG layer can influence water penetration and drug diffusion.

Table 4: Biocompatibility Profile

PolymerIn Vitro CytotoxicityHemocompatibilityNotes
Adamantane-Cored Amphiphilic Block Copolymers Good cytocompatibility against NIH-3T3 cells.[4]Not ReportedPolycationic adamantane-based dendrons have shown high cellular uptake without triggering cytotoxicity.[5]
PLA Generally considered biocompatible and biodegradable, with byproducts being lactic acid, which is metabolized by the body.Low hemolytic potential.Widely used in FDA-approved medical devices.
PLGA Biocompatible and biodegradable, with degradation products (lactic and glycolic acids) being natural metabolites.Low hemolytic potential.Extensively used in drug delivery systems.
PEG Considered highly biocompatible and non-immunogenic, often used to improve the biocompatibility of other materials.Excellent hemocompatibility, reduces protein adsorption.[2][6]The "stealth" properties of PEG prolong the circulation time of nanoparticles.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments.

Synthesis of this compound-Based Polycarbonate

A representative synthesis of a polycarbonate incorporating an adamantane structure involves the reaction of a dihydroxyphenyl-functionalized adamantane monomer with a phosgene equivalent.

Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of triphosgene in anhydrous DCM to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100°C.

Characterization of Thermal Properties

The thermal stability and transitions of the polymers are critical performance indicators.

Thermogravimetric Analysis (TGA):

  • Purpose: To determine the decomposition temperature (Td) and assess thermal stability.

  • Procedure: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg).

  • Procedure: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The Tg is observed as a step change in the heat flow.

In Vitro Drug Release Study

This assay evaluates the rate and mechanism of drug release from the polymer matrix.

Procedure:

  • Prepare drug-loaded nanoparticles or micelles using a suitable method (e.g., nanoprecipitation or dialysis).

  • Suspend a known amount of the drug-loaded formulation in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions and 5.0 to simulate the tumor microenvironment).

  • Place the suspension in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium.

  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Biocompatibility Assessment: In Vitro Cytotoxicity Assay

This assay determines the potential of the polymer to cause cell death.

Procedure (MTT Assay):

  • Seed a specific type of cells (e.g., NIH-3T3 for general cytotoxicity or a cancer cell line like MCF-7 for efficacy) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the polymer (or polymer nanoparticles) for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizing the Path to Efficacy: Nanoparticle Drug Delivery

The journey of a polymer-based nanoparticle from administration to its therapeutic action within a cancer cell is a multi-step process. The following workflow illustrates the key stages, highlighting where the choice of polymer plays a critical role.

DrugDeliveryWorkflow cluster_0 Formulation & Administration cluster_1 Systemic Circulation & Targeting cluster_2 Cellular Uptake & Drug Release cluster_3 Therapeutic Action Polymer Polymer Selection (Biadamantane, PLA, PLGA, PEG) Drug Drug Encapsulation Polymer->Drug Nanoparticle Nanoparticle Formation Drug->Nanoparticle Admin Systemic Administration Nanoparticle->Admin Circulation Bloodstream Circulation (PEGylation reduces opsonization) Admin->Circulation EPR EPR Effect (Passive Targeting to Tumor) Circulation->EPR Uptake Endocytosis (Cellular Internalization) EPR->Uptake Release Drug Release (e.g., pH-mediated) Uptake->Release Action Drug Action on Intracellular Target Release->Action

Caption: Workflow of nanoparticle-based drug delivery to tumor cells.

Logical Framework for Polymer Selection

The decision to use a this compound-based polymer over a more conventional alternative depends on the specific requirements of the drug delivery system. The following diagram outlines a logical approach to this selection process.

PolymerSelection Start Define Drug Delivery System Requirements HighThermal High Thermal/Mechanical Stability Required? Start->HighThermal Hydrophobic High Loading of Hydrophobic Drug Needed? HighThermal->Hydrophobic No Biadamantane Consider this compound- Based Polymers HighThermal->Biadamantane Yes ControlledRelease Specific Controlled Release Profile? Hydrophobic->ControlledRelease No Hydrophobic->Biadamantane Yes ControlledRelease->Biadamantane Yes (e.g., pH-responsive) Conventional Consider Conventional Polymers (PLA, PLGA, PEG) ControlledRelease->Conventional No (Standard release sufficient)

Caption: Decision tree for polymer selection in drug delivery.

References

Cross-Validation of Analytical Techniques for the Characterization of 1,1'-Biadamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of 1,1'-Biadamantane, a unique, cage-like hydrocarbon with increasing importance in materials science and as a scaffold in medicinal chemistry, is fundamental for ensuring its quality, purity, and structural integrity. The selection of appropriate analytical techniques and the cross-validation of their results are critical for reliable data. This guide provides an objective comparison of key analytical methods for the characterization of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

A multi-technique approach is often essential for the unambiguous characterization of this compound. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction are powerful, complementary techniques that provide orthogonal information regarding the molecule's identity, purity, and three-dimensional structure.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data obtained from the analysis of this compound using GC-MS, NMR, and X-ray Crystallography.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue
Retention Time (t_R_) Dependent on column and conditions, but typically high due to molecular weight.
Molecular Ion (M+) [m/z] 270.23
Key Fragment Ions [m/z] 135 (Adamantyl cation), 93, 79, 67
Purity (by peak area %) >99% (typical for a pure standard)

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Parameter¹H NMR¹³C NMR
Chemical Shift (δ) Multiple overlapping signals in the aliphatic region (approx. 1.5-2.0 ppm)Approx. 38.5 ppm (quaternary C), 36.0 ppm (CH), 29.0 ppm (CH₂)
Signal Multiplicity Complex multipletsSinglets (with proton decoupling)
Integration Proportional to the number of protons in each environment-
Purity (by qNMR) Can be determined with an internal standardCan be determined with an internal standard

Table 3: Single-Crystal X-ray Diffraction Data

ParameterValue
Crystal System To be determined by analysis
Space Group To be determined by analysis
Unit Cell Dimensions a, b, c, α, β, γ (To be determined)
Bond Lengths (C-C) ~1.54 Å
Bond Angles (C-C-C) ~109.5° (for tetrahedral carbons)
Conformation Staggered arrangement of the two adamantane cages

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data for the cross-validation of these analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: Non-polar, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a distinct, non-overlapping signal.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 seconds (for quantitative measurements)

  • Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 10 seconds (due to longer relaxation times of quaternary carbons).

  • Spectral Width: 0-50 ppm

Single-Crystal X-ray Diffraction Protocol

Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture).

Sample Preparation (Crystallization):

  • Grow single crystals of this compound suitable for diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like methanol).

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on the diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or other suitable techniques.

  • Refine the structural model against the experimental data to obtain the final crystallographic parameters.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data_evaluation Data Evaluation & Cross-Validation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Sublimation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Xray X-ray Crystallography Purification->Xray Purity_MW Purity & Molecular Weight Confirmation GCMS->Purity_MW Provides Purity, MW, Fragmentation Structure_ID Structural Identification NMR->Structure_ID Provides Connectivity & Chemical Environment ThreeD_Structure 3D Structure & Conformation Xray->ThreeD_Structure Provides Bond Lengths, Angles, Conformation CrossValidation Cross-Validation Purity_MW->CrossValidation Structure_ID->CrossValidation ThreeD_Structure->CrossValidation FinalReport Comprehensive Characterization Report CrossValidation->FinalReport Consistent Data?

Caption: A logical workflow for the cross-validation of analytical techniques.

By following these protocols and comparing the data as outlined, researchers can achieve a high level of confidence in the identity, purity, and structure of this compound, which is essential for its application in research and development.

Unveiling the Lipophilic Landscape of 1,1'-Biadamantane and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the lipophilicity of molecular scaffolds is paramount for designing effective therapeutic agents. The highly rigid and voluminous 1,1'-biadamantane, a dimer of adamantane, presents a unique and exceptionally lipophilic core. This guide provides a comparative analysis of the lipophilicity of this compound and its derivatives, offering insights into how structural modifications can modulate this critical physicochemical property. The content herein is supported by available data and established experimental protocols for lipophilicity determination.

The incorporation of an adamantane moiety into a molecule is a well-established strategy in medicinal chemistry to enhance its lipophilicity.[1][2] This increased lipophilicity can improve a drug's ability to cross biological membranes, enhance its metabolic stability, and modulate its binding to target proteins.[3][4] The dimerization of adamantane to form this compound results in a significant increase in molecular size and surface area, leading to an even more pronounced lipophilic character.[5]

Comparative Lipophilicity Data

While experimental data on the lipophilicity of a wide range of this compound derivatives is scarce in publicly available literature, we can compile and compare the available calculated and experimental values for the parent compound and related adamantane derivatives. Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent.[2]

Compound NameStructureType of ValuelogP
AdamantaneC10H16Calculated3.8
This compound C20H30 Calculated 7.1
AmantadineAdamantane with an amino groupExperimental2.44
RimantadineAdamantane with a methyl and amino groupExperimental3.6
MemantineAdamantane with two methyl groups and an amino groupExperimental3.28

Data sourced from PubChem and other scientific publications.[6][7][8]

The calculated logP value for this compound is a striking 7.1, indicating its exceptionally high lipophilicity, significantly greater than that of a single adamantane cage.[7] This substantial increase is a direct consequence of the doubling of the hydrocarbon framework. The introduction of polar functional groups, as seen in amantadine, predictably lowers the logP value, thereby increasing hydrophilicity. Conversely, the addition of other alkyl groups, such as in rimantadine and memantine, can either maintain or slightly increase the lipophilicity depending on the overall structure.

The Influence of Functionalization on Lipophilicity

  • Introduction of Polar Groups: Incorporating hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups will decrease the lipophilicity of this compound by increasing its polarity and potential for hydrogen bonding with aqueous phases.

  • Introduction of Nonpolar Groups: The addition of alkyl or other hydrocarbon groups would likely further increase the already high lipophilicity of the this compound core.

  • Halogenation: The introduction of halogens can have a variable effect. While generally increasing molecular weight and surface area, their electronegativity can also introduce polar characteristics, leading to complex effects on lipophilicity.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP values is crucial for drug discovery and development. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][9]

Shake-Flask Method (for highly lipophilic compounds)

The shake-flask method is the traditional "gold standard" for logP determination.[1][2] For highly lipophilic compounds like this compound and its nonpolar derivatives, modifications to the standard protocol are necessary to ensure accurate measurements.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken until the compound has partitioned between the two phases at equilibrium. The concentration of the compound in each phase is then determined, and the logP is calculated.

Detailed Protocol:

  • Preparation of Pre-saturated Solvents: Mix n-octanol and water (or buffer) in a large container and shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to ensure that the concentration in the aqueous phase will be above the limit of detection of the analytical method.

  • Partitioning: In a glass vessel with a screw cap, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. The phase ratio may be adjusted for highly lipophilic compounds to ensure a measurable concentration in the aqueous phase (e.g., a higher volume of water).

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached. For highly lipophilic compounds, gentle, prolonged agitation is preferred to avoid emulsion formation.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, GC-MS, or LC-MS/MS). For non-UV active compounds, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used with HPLC.[6]

  • Calculation: Calculate the logP using the formula: logP = log10 ( [Concentration in n-octanol] / [Concentration in water] )

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster, more automated alternative to the shake-flask method, particularly suitable for higher throughput screening.[10][11]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. A series of standard compounds with known logP values are run to create a calibration curve. The retention time of the test compound is then measured under the same conditions, and its logP is interpolated from the calibration curve.

Detailed Protocol:

  • Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and water (or buffer).

  • Selection of Standard Compounds: Choose a set of standard compounds with known logP values that span the expected lipophilicity range of the analyte.

  • Chromatographic Analysis:

    • Inject each standard compound and the test compound onto the RP-HPLC column.

    • For each compound and each mobile phase composition, determine the retention time (t_R) and the column dead time (t_0).

    • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Extrapolation to 100% Aqueous Phase: For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier to obtain the log(k_w) value.

  • Calibration Curve: Plot the log(k_w) values of the standard compounds against their known logP values. This will generate a linear calibration curve.

  • Determination of logP: From the calibration curve, use the log(k_w) value of the test compound to interpolate its logP value.

Visualizing the Lipophilicity Landscape and Experimental Workflow

To better understand the relationship between structure and lipophilicity, and the process of its determination, the following diagrams are provided.

G cluster_0 Structural Modification Adamantane Adamantane (logP ≈ 3.8) Biadamantane This compound (Calculated logP ≈ 7.1) Adamantane->Biadamantane Dimerization (Increases Lipophilicity) Polar_Deriv Polar Functionalized This compound (e.g., -OH, -NH2) (logP < 7.1) Biadamantane->Polar_Deriv Introduction of Polar Groups (Decreases Lipophilicity) Nonpolar_Deriv Nonpolar Functionalized This compound (e.g., -Alkyl) (logP > 7.1) Biadamantane->Nonpolar_Deriv Introduction of Nonpolar Groups (Increases Lipophilicity) G cluster_workflow Experimental Workflow for logP Determination start Compound of Interest method_selection Method Selection start->method_selection shake_flask Shake-Flask Method method_selection->shake_flask Direct Method rphplc RP-HPLC Method method_selection->rphplc Indirect Method analysis Concentration Analysis (e.g., HPLC, GC) shake_flask->analysis rphplc->analysis Retention Time Analysis calculation logP Calculation analysis->calculation result logP Value calculation->result

References

Safety Operating Guide

Proper Disposal of 1,1'-Biadamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 1,1'-Biadamantane, a rigid, diamondoid hydrocarbon. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate respirator may be necessary[1].

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist[2].

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a physician if irritation develops[2].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[2].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501)[3]. Disposal must always be in accordance with local, state, and federal regulations[4].

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. The original container is often suitable for waste collection if it is in good condition.

Step 2: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents[3].

  • Ensure the storage area is cool and dry.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with the full chemical name (this compound) and any other required information.

In Case of a Spill:

  • Remove all sources of ignition[4].

  • Ventilate the area.

  • Wearing appropriate PPE, clean up the spill immediately.

  • For minor spills, use dry clean-up procedures to avoid generating dust. Sweep or shovel the material into a suitable, labeled container for disposal[3][4].

  • Prevent the spilled material from entering drains or waterways[5].

Quantitative Data Summary

No specific quantitative exposure limits or disposal-related thresholds for this compound were identified in the provided search results. Users should consult their institution's specific safety guidelines and local regulations for any applicable quantitative limits.

ParameterValue
Hazard Statements H302, H315, H319, H335
Precautionary Statement (Disposal) P501[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is this a spill? C->D E Follow Spill Cleanup Procedure: - Remove ignition sources - Ventilate - Sweep/shovel into container D->E Yes F Store Waste Container in a Designated, Secure Area D->F No E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Pickup and Proper Disposal G->H I End H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal protocols for 1,1'-Biadamantane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Summary

This compound is a white, crystalline solid organic compound.[1] While considered relatively stable, it presents specific hazards that necessitate careful handling.[1][2] The primary risks include irritation upon contact and harm if ingested.[2]

Table 1: Hazard Summary for this compound

Hazard Category GHS Classification Details
Signal Word Warning Indicates a moderate level of hazard.[2]
Acute Oral Toxicity Category 4 (H302) Harmful if swallowed.[2]
Skin Irritation Category 2 (H315) Causes skin irritation.[2]
Eye Irritation Category 2A (H319) Causes serious eye irritation.[2]
Respiratory Irritation Category 3 (H335) May cause respiratory irritation.[2]
Aquatic Hazard Acute Category 3 (H402), Chronic Category 4 (H413) Harmful to aquatic life, with potential for long-lasting effects.[3]

| Physical Hazard | Combustible Solid | Fine dust may form explosive mixtures with air.[4][5] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through skin contact, eye contact, or inhalation.[1][2] The required level of PPE may vary based on the scale and nature of the procedure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Standard Handling (Small Quantities) Operations with Dust/Aerosol Potential (e.g., grinding, sonicating) Spill Cleanup
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields.[6][7] Chemical splash goggles.[8][9] Consider a face shield for larger quantities.[10] Chemical splash goggles and a face shield.[9]
Hand Protection Nitrile or neoprene gloves.[10] Check for tears before use. Chemical-resistant gloves (e.g., nitrile, neoprene).[8] Consider double-gloving. Heavy chemical-resistant gloves (e.g., butyl rubber, Silver Shield).[8]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[8][10] Flame-resistant lab coat. An additional chemical-resistant apron may be required for high-risk activities.[8] Chemical-resistant apron or coveralls over a lab coat.[8]

| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[1] | Use a NIOSH-approved N95 respirator or higher to protect against dust inhalation.[7] | A NIOSH-approved respirator with a particulate filter is required.[4] |

Operational Plan: Step-by-Step Handling

Following a structured workflow minimizes the risk of exposure and contamination. All handling of this compound powder should be performed within a certified chemical fume hood or a well-ventilated area to control dust.[1][4]

Step 1: Preparation

  • Area Designation: Designate a specific area for handling this compound.

  • Don PPE: Put on all required PPE as outlined in Table 2.

  • Assemble Equipment: Gather all necessary spatulas, weigh boats, and containers. Ground equipment to prevent static discharge, which can ignite fine dust.[4]

Step 2: Aliquoting and Transfer

  • Weighing: Carefully weigh the solid on a tared weigh boat. Avoid creating dust clouds.

  • Transfer: Gently transfer the compound into the reaction vessel or container.

  • Cleaning: Use a brush or specialized vacuum to clean any residual powder from the work surface. Do not use compressed air.

Step 3: Post-Handling

  • Decontamination: Clean all non-disposable equipment that came into contact with the chemical.

  • Waste Segregation: Place all contaminated disposable items (gloves, weigh boats) into a designated, sealed waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4]

G prep Step 1: Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Designate & Prepare Work Area in Fume Hood ppe->setup handle Step 2: Handling setup->handle weigh Weigh Compound (Avoid Dust) handle->weigh transfer Transfer to Vessel weigh->transfer post Step 3: Post-Handling transfer->post clean Clean Equipment & Work Surface post->clean dispose Segregate Chemical Waste clean->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Table 3: Emergency Response Plan

Incident Procedure
Skin Contact 1. Immediately remove contaminated clothing.[11][12] 2. Flush the affected skin with plenty of soap and water for at least 15 minutes.[11] 3. Seek medical attention if irritation develops or persists.[12]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[11] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention.[11]
Inhalation 1. Move the individual to fresh air immediately.[11][12] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if respiratory symptoms persist.[12]
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[4][11] 2. Never give anything by mouth to an unconscious person.[11] 3. Seek immediate medical attention.
Minor Spill (Solid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (see Table 2), gently sweep or scoop the material into a designated waste container, avoiding dust generation.[5] 3. Clean the spill area with a suitable solvent and decontaminate.

| Major Spill | 1. Evacuate the area and prevent entry. 2. Alert your institution's environmental health and safety (EHS) department immediately.[5] 3. Do not attempt to clean up a large spill without specialized training and equipment. |

Disposal Plan

Proper disposal is essential to prevent environmental contamination, as this compound is harmful to aquatic life.[3]

Operational Steps for Disposal:

  • Waste Collection: All solid waste, including residual this compound, contaminated weigh boats, gloves, and wipes, must be collected in a clearly labeled, sealed container.[3]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for chemical waste pickup. Do not dispose of this compound or its containers in the regular trash or down the drain.[3][4] Contaminated packaging should be treated as the substance itself.[3][7]

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,1'-Biadamantane
Reactant of Route 2
1,1'-Biadamantane

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